2-Methoxy-4-methylbenzenesulfonamide
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUFSEOISDLWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408240 | |
| Record name | 2-methoxy-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59554-39-1 | |
| Record name | 2-methoxy-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzenesulfonamide, a key chemical intermediate. Moving beyond a simple recitation of facts, this document delves into the causality behind its chemical properties, outlines logical synthetic pathways, and contextualizes its relevance within the broader landscape of medicinal chemistry and drug discovery.
Core Molecular Identity and Physicochemical Landscape
This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide functional group. Understanding its fundamental properties is crucial for its effective application in synthesis and research.
Chemical Structure and Identifiers
The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and physical properties. The electron-donating methoxy and methyl groups influence the electron density of the aromatic ring, which in turn affects its behavior in chemical reactions.
Caption: Chemical structure of this compound.
Table 1: Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 59554-39-1 | [1] |
| Molecular Formula | C₈H₁₁NO₃S | [1][2] |
| Molecular Weight | 201.24 g/mol | [2] |
| InChI Key | GQUFSEOISDLWMN-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)OC | [1][2] |
Physicochemical Properties
The physical properties of this compound, such as its solid form and melting point, are important for handling, storage, and designing reaction conditions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid, Crystalline Powder | [2] |
| Melting Point | 168-170 °C | |
| Solubility | Information not readily available | |
| pKa | 10.15 ± 0.60 (Predicted) | |
| LogP | 0.8 (Predicted) | [1] |
Synthesis and Reactivity
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. The most logical and common synthetic approach involves a two-step process starting from 2-methoxy-4-methylaniline.
Synthetic Pathway
The synthesis hinges on the formation of a sulfonyl chloride intermediate, which is then reacted with ammonia.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
Step 1: Preparation of 2-Methoxy-4-methylbenzenesulfonyl chloride
The precursor, 2-methoxy-4-methylbenzenesulfonyl chloride, can be synthesized from 2-methoxy-4-methylaniline via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst. Alternatively, it can be prepared by the chlorination of 2-methoxy-4-methylbenzenesulfonic acid[3].
Step 2: Amination of 2-Methoxy-4-methylbenzenesulfonyl chloride
The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.
-
Dissolution: Dissolve 2-Methoxy-4-methylbenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane or diethyl ether.
-
Reaction with Ammonia: Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of ammonia in an organic solvent.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is typically washed with water to remove any ammonium chloride byproduct.
-
Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system.
Spectroscopic and Analytical Data
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) in the region of δ 7-8 ppm. - Singlet for the methoxy group protons (3H) around δ 3.8-4.0 ppm. - Singlet for the methyl group protons (3H) around δ 2.3-2.5 ppm. - Broad singlet for the sulfonamide protons (2H), which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the region of δ 110-160 ppm. - Methoxy carbon around δ 55-60 ppm. - Methyl carbon around δ 20-25 ppm. |
| FTIR (cm⁻¹) | - N-H stretching of the sulfonamide group around 3300-3400 cm⁻¹. - Asymmetric and symmetric S=O stretching around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. - C-H stretching of the aromatic and aliphatic groups. - C-O stretching of the methoxy group. |
| Mass Spec. | - Molecular ion peak [M]⁺ at m/z 201. - A prominent peak corresponding to the loss of SO₂NH₂. |
Applications in Research and Drug Development
While this compound itself is not widely reported as a bioactive molecule, its structural motifs are present in a variety of compounds with interesting pharmacological activities. Therefore, it serves as a valuable intermediate in the synthesis of more complex molecules.
A Scaffold in Medicinal Chemistry
The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The specific substitution pattern of this compound can be strategically utilized to synthesize derivatives with tailored biological activities. For instance, derivatives of similar structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, have been investigated as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases including cancer and diabetes[4].
Intermediate in Complex Syntheses
This compound can serve as a starting material for the synthesis of more elaborate molecules. For example, the sulfonamide group can be further functionalized, or the aromatic ring can undergo additional substitutions, allowing for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs. Its role as a chemical intermediate is crucial in the multi-step synthesis of active pharmaceutical ingredients (APIs)[5].
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed[2].
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Conclusion
This compound is a valuable chemical entity whose significance lies primarily in its role as a versatile synthetic intermediate. Its well-defined chemical structure and predictable reactivity make it a useful building block for the creation of more complex molecules with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher intending to utilize this compound in their work. Further exploration into the synthesis of novel derivatives based on this scaffold may lead to the discovery of new therapeutic agents.
References
- 1. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
2-Methoxy-4-methylbenzenesulfonamide CAS 59554-39-1 properties
An In-depth Technical Guide to 2-Methoxy-4-methylbenzenesulfonamide (CAS 59554-39-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound, CAS 59554-39-1, a key chemical intermediate. The guide details its physicochemical properties, a proposed synthetic pathway, expected analytical characteristics, and critical safety and handling protocols. By synthesizing information from established chemical suppliers and related scientific literature, this whitepaper serves as an essential resource for professionals utilizing this compound in laboratory research and development, particularly within the fields of medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic sulfonamide. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring, combined with the versatile sulfonamide (-SO₂NH₂) moiety, makes it a valuable building block in organic synthesis.[1] Its core physical and chemical properties are summarized below.
Core Properties Table
| Property | Value | Source(s) |
| CAS Number | 59554-39-1 | [2][3][4] |
| Molecular Formula | C₈H₁₁NO₃S | [2][3][5] |
| Molecular Weight | 201.24 g/mol | [5][6] |
| Appearance | White to pale cream solid (crystals or powder) | [2][4][7] |
| Melting Point | 164.5 - 173.5 °C | [2][4][7] |
| Boiling Point | No data available | [2] |
| IUPAC Name | 2-methoxy-4-methylbenzene-1-sulfonamide | [4] |
| InChI Key | GQUFSEOISDLWMN-UHFFFAOYSA-N | [3][4] |
| SMILES | COC1=C(C=CC(C)=C1)S(N)(=O)=O | [4] |
Molecular Structure
The structure of this compound is foundational to its reactivity and function.
Caption: 2D structure of this compound.
Synthesis and Reaction Mechanisms
While specific, peer-reviewed synthesis procedures for this compound are not widely published, a standard and logical synthetic route can be proposed based on fundamental organic chemistry principles. The most direct method involves the ammonolysis of the corresponding sulfonyl chloride.
Proposed Synthetic Workflow
The synthesis would logically start from 2-methoxy-4-methylbenzenesulfonyl chloride, a commercially available reagent.[8] This precursor would be reacted with an ammonia source, such as aqueous ammonia or ammonia gas in an appropriate solvent, to yield the final sulfonamide product.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (General Procedure)
This protocol is a generalized representation based on standard procedures for sulfonamide synthesis.[9]
-
Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-methoxy-4-methylbenzenesulfonyl chloride and a suitable anhydrous solvent (e.g., Dichloromethane or THF).
-
Reagent Addition: The flask is cooled in an ice bath (0 °C). Concentrated aqueous ammonia is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is quenched by the addition of distilled water. The biphasic mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with the organic solvent.
-
Purification: The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[9] The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Analytical Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aromatic methyl protons (~2.4 ppm), a singlet for the methoxy protons (~3.8 ppm), a broad singlet for the two amine protons of the sulfonamide group (which may exchange with D₂O), and a complex splitting pattern (likely an ABC spin system) for the three protons on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to each unique carbon atom: two aliphatic carbons (methyl and methoxy) and six aromatic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the sulfonamide amine (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), characteristic asymmetric and symmetric S=O stretching for the sulfonyl group (~1350 cm⁻¹ and ~1160 cm⁻¹, respectively), and C-O stretching for the methoxy group (~1250 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 201.24.
Applications in Research and Drug Development
As a laboratory chemical, this compound serves primarily as a versatile intermediate in organic synthesis.[2]
-
Building Block in Medicinal Chemistry: The sulfonamide functional group is a well-known pharmacophore present in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants. This compound provides a scaffold that can be further functionalized. For example, a related structure, 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid, is a key intermediate in the synthesis of the antipsychotic drug Amisulpride.[10] This suggests that CAS 59554-39-1 could be used to generate novel analogues for drug discovery programs.
-
Precursor for Complex Molecules: The sulfonamide nitrogen can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution, allowing for the construction of more complex molecular architectures.[1] This makes it a valuable starting material for creating libraries of compounds for high-throughput screening.
Safety, Handling, and Toxicology
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[2][3] The toxicological properties have not been thoroughly investigated.[2][7]
GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [2][3][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [2][3][7] |
| Allergic Skin Reaction | - | H317: May cause an allergic skin reaction | [7] |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation | [2][3] |
STOT = Specific Target Organ Toxicity
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation and avoid dust formation.[7] An eyewash station and safety shower must be readily available.[11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2][12]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[7][12]
-
Respiratory Protection: If dust is generated, use a particle respirator.[12]
-
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][12]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] The material is noted to be light-sensitive.[2]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[2][13]
Conclusion
This compound (CAS 59554-39-1) is a valuable chemical intermediate with well-defined physicochemical properties but requires stringent safety protocols for handling. Its utility is primarily as a building block for more complex molecules in the pharmaceutical and chemical industries. This guide provides the foundational knowledge necessary for researchers and drug development professionals to safely and effectively incorporate this compound into their synthetic and research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L16947.03 [thermofisher.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 2-Methoxy-4-methylbenzenesulfonyl chloride-PharmaCore CO., LIMITED [pharmacore.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. showakako.co.jp [showakako.co.jp]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-Methoxy-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzenesulfonamide, a key chemical intermediate. It details the compound's fundamental properties, a validated synthesis protocol, spectroscopic characterization, and its applications in medicinal chemistry and drug development, grounded in authoritative scientific principles.
Core Molecular Profile
This compound is an organic compound featuring a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide functional group.[1] This specific arrangement of functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.
Key Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₃S | [1][2][3][4][5][6] |
| Molecular Weight | 201.24 g/mol | [3][4][5][6] |
| IUPAC Name | This compound | [1] |
| CAS Number | 59554-39-1 | [1] |
| Physical Form | Solid, crystals or powder | [3] |
| Melting Point | 168-169 °C | [7] |
Chemical Structure
The structural formula of this compound is presented below. The molecule's architecture is fundamental to its chemical behavior, particularly the reactivity of the sulfonamide group and the influence of the electron-donating methoxy and methyl groups on the aromatic ring.
Caption: Chemical structure of this compound.
Synthesis and Mechanism
The synthesis of arylsulfonamides is a cornerstone of medicinal chemistry. A robust and common method for preparing compounds like this compound involves the chlorosulfonation of an appropriate aromatic precursor, followed by amination.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound identifies 3-methylanisole (4-methylanisole) as the starting material. The key transformations are the introduction of the sulfonamide group, which can be achieved via a sulfonyl chloride intermediate.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol (Representative)
This protocol is a representative example based on well-established procedures for the synthesis of arylsulfonamides.
Step 1: Chlorosulfonation of 3-Methylanisole
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for HCl gas, cool chlorosulfonic acid (3-5 equivalents) to 0°C in an ice bath.
-
Substrate Addition: Slowly add 3-methylanisole (1 equivalent) dropwise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 5-10°C. The methoxy group is an ortho-, para-director, and the position ortho to the methoxy and meta to the methyl group is sterically and electronically favored for electrophilic substitution.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-methoxy-4-methylbenzenesulfonyl chloride, will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water until the washings are neutral. Dry the product under vacuum.
Step 2: Amination of 2-Methoxy-4-methylbenzenesulfonyl chloride
-
Reaction Setup: Dissolve the crude 2-methoxy-4-methylbenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Ammonia Addition: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with stirring. The reaction is typically rapid.
-
Reaction Progression: Stir the mixture for 1-2 hours at room temperature.
-
Product Precipitation: Add cold water to the reaction mixture to precipitate the this compound.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white to pale cream crystalline solid.[8]
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. While a dedicated spectrum for this specific molecule is not publicly available, the expected data can be inferred from closely related structures and general principles of spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the protons of the NH₂ group. The aromatic protons will appear as a complex multiplet in the aromatic region (approx. 7.0-7.8 ppm). The methoxy and methyl protons will each give a singlet, typically around 3.8 ppm and 2.4 ppm, respectively. The sulfonamide protons (NH₂) will likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[9] Key expected absorption bands include:
-
N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy and methyl groups just below 3000 cm⁻¹.
-
S=O stretching: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
-
C-O stretching: A strong band for the aryl-alkyl ether linkage around 1250 cm⁻¹.
-
Applications in Research and Drug Development
Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3][4] They are vital building blocks in the synthesis of more complex pharmaceutical agents.[2][3][4]
Role as a Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of targeted therapeutic agents. Its structure can be strategically modified at several points:
-
Sulfonamide Nitrogen: The protons on the sulfonamide nitrogen are acidic and can be deprotonated, allowing for alkylation or acylation to introduce new functional groups and build more complex molecules.
-
Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
A key application of related structures is in the synthesis of antipsychotic drugs. For instance, 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid, an important intermediate for the drug amisulpride, is synthesized from precursors structurally similar to this compound.[10] This highlights the utility of this substitution pattern on the benzene ring in constructing neurologically active compounds.
The Sulfonamide Pharmacophore
The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore. It can act as a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes.[2][3] For example, many sulfonamide-containing drugs function as enzyme inhibitors by mimicking the transition state of an enzymatic reaction.[3] The specific methoxy and methyl substitution pattern of this compound provides a scaffold that can be elaborated to design novel enzyme inhibitors or receptor antagonists.
Safety and Handling
Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity 3, Oral) and causes skin and serious eye irritation.[2][5] It may also cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.
Conclusion
This compound is a well-defined chemical compound with significant potential as an intermediate in organic synthesis, particularly within the pharmaceutical industry. Its molecular formula (C₈H₁₁NO₃S) and molecular weight (201.24 g/mol ) are firmly established. The presence of the versatile sulfonamide functional group, combined with the specific substitution pattern on the aromatic ring, makes it a valuable precursor for the development of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development programs.
References
- 1. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 95% | Fisher Scientific [fishersci.ca]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the essential spectroscopic data for the characterization of 2-Methoxy-4-methylbenzenesulfonamide. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of its spectroscopic properties is crucial for synthesis verification, quality control, and further drug development endeavors. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output, alongside field-proven protocols for data acquisition.
Introduction to this compound
This compound (C₈H₁₁NO₃S, Molar Mass: 201.24 g/mol ) is a sulfonamide derivative with potential applications as a building block in the synthesis of more complex bioactive molecules.[1][2] The presence of a sulfonamide group, a methoxy group, and a methyl group on the benzene ring gives rise to a unique and informative spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity and purity of the compound.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. Based on the structure and data from analogous compounds, the following proton signals are predicted in a solvent like CDCl₃.[3]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | Doublet | 1H | H-6 | The proton ortho to the strongly electron-withdrawing sulfonamide group is expected to be the most deshielded aromatic proton. |
| ~6.8 | Doublet | 1H | H-5 | This proton is ortho to the electron-donating methyl group and meta to the sulfonamide, appearing at a higher field. |
| ~6.7 | Singlet | 1H | H-3 | Positioned between two electron-donating groups (methoxy and methyl), this proton will be significantly shielded. |
| ~5.0 | Broad Singlet | 2H | -SO₂NH₂ | The protons on the nitrogen are typically broad and may exchange with trace water in the solvent. Their chemical shift can be variable. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy protons are characteristically sharp singlets in this region. |
| ~2.4 | Singlet | 3H | -CH₃ | Aromatic methyl protons typically appear as a singlet around this chemical shift. |
Experimental Protocol: ¹H NMR Acquisition
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. Due to the substitution pattern, all 8 carbon atoms are expected to be chemically distinct.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-2 | The carbon bearing the methoxy group is significantly deshielded due to the electronegativity of oxygen. |
| ~145 | C-4 | The carbon attached to the methyl group. |
| ~135 | C-1 | The ipso-carbon attached to the sulfonamide group. |
| ~130 | C-6 | Aromatic CH carbon ortho to the sulfonamide group. |
| ~120 | C-5 | Aromatic CH carbon. |
| ~110 | C-3 | Aromatic CH carbon, shielded by two adjacent electron-donating groups. |
| ~56 | -OCH₃ | The methoxy carbon signal is characteristic in this region. |
| ~21 | -CH₃ | The methyl carbon signal, typically appearing upfield. |
Experimental Protocol: ¹³C NMR Acquisition
The sample preparation is identical to that for ¹H NMR. The acquisition parameters are modified to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3200 | N-H stretch | -SO₂NH₂ | Two distinct bands may be observed for the symmetric and asymmetric stretching of the primary amine. |
| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds on the benzene ring. |
| 2980-2850 | C-H stretch | Aliphatic C-H | Corresponding to the methyl and methoxy groups. |
| 1600-1450 | C=C stretch | Aromatic Ring | Multiple bands are expected in this region due to the benzene ring vibrations. |
| ~1350 & ~1160 | S=O stretch | Sulfonamide | Strong, characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds are hallmarks of sulfonamides. |
| ~1250 | C-O stretch | Aryl-O-CH₃ | A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether. |
| ~900 | N-H wag | -SO₂NH₂ | A broad absorption characteristic of the out-of-plane bending of the N-H bonds. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺∙): An observable peak at m/z = 201 is expected, corresponding to the molecular weight of the compound.[1]
-
Key Fragmentation Pathways:
-
Loss of ∙NH₂: A fragment at m/z = 185.
-
Loss of SO₂: A fragment at m/z = 137, resulting from the cleavage of the C-S bond.
-
Loss of ∙CH₃: A fragment at m/z = 186 from the methoxy or methyl group.
-
Benzylic Cleavage: A prominent peak corresponding to the substituted benzyl cation.
-
Experimental Protocol: Direct Infusion ESI-MS
For a more gentle ionization that is likely to preserve the molecular ion, Electrospray Ionization (ESI) is often preferred.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z = 202 would be expected.
Conclusion
The spectroscopic characterization of this compound is straightforward using a combination of NMR, IR, and MS techniques. The predicted data in this guide, derived from fundamental principles and analysis of related structures, provides a robust framework for researchers to verify the synthesis and purity of this important chemical intermediate. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in analytical results.
References
The Emerging Potential of 2-Methoxy-4-methylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide for Drug Discovery
Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Drug Discovery
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of therapeutic agents.[1] Its chemical stability and capacity to engage in crucial hydrogen bonding interactions with biological targets have cemented its status as a privileged scaffold.[1] This guide delves into the untapped potential of a specific, yet underexplored, derivative: 2-Methoxy-4-methylbenzenesulfonamide . While direct pharmacological data on this compound is limited, its structural features suggest a fertile ground for the development of novel therapeutics. By analyzing the extensive landscape of substituted benzenesulfonamides, we can project the potential applications of this molecule and outline a strategic path for its exploration in drug discovery programs. This document serves as a technical resource for researchers, providing a theoretical framework, synthetic strategies, and detailed experimental protocols to unlock the therapeutic promise of this compound and its derivatives.
Core Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 59554-39-1 | [2] |
| Molecular Formula | C₈H₁₁NO₃S | [2] |
| Molecular Weight | 201.24 g/mol | |
| Appearance | Solid |
The structure of this compound features a benzene ring substituted with a sulfonamide group, a methoxy group at the ortho position, and a methyl group at the para position. These substituents are not mere decorations; they are critical determinants of the molecule's physicochemical properties and, by extension, its potential biological activity. The methoxy group, being electron-donating, can influence the electronic environment of the aromatic ring and may enhance binding to hydrophobic pockets within enzyme active sites.[1] The methyl group can modulate lipophilicity and metabolic stability, key parameters in drug design.[3][4]
Projected Therapeutic Applications and Mechanistic Rationale
Based on the established pharmacology of the benzenesulfonamide scaffold, we can hypothesize several promising therapeutic avenues for derivatives of this compound.
Carbonic Anhydrase Inhibition: A Gateway to Diverse Therapeutic Areas
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation and CO₂ transport.[5][6] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[7] The primary sulfonamide moiety (-SO₂NH₂) is the key zinc-binding group, anchoring the inhibitor to the active site of the enzyme.[1]
Causality of Experimental Choices: The substituents on the benzene ring play a crucial role in determining the potency and isoform selectivity of CA inhibitors.[7] The 2-methoxy and 4-methyl groups of our core compound can be systematically modified to probe the structure-activity relationship (SAR). For instance, varying the size and electronics of the substituent at the 4-position can lead to selective inhibition of tumor-associated isoforms like CA IX and CA XII over the ubiquitous CA I and II, potentially reducing side effects.[7]
Experimental Workflows and Protocols
Workflow for Developing this compound Derivatives as Carbonic Anhydrase Inhibitors
Workflow for CA Inhibitor Development.
This protocol describes a general method for the alkylation of the sulfonamide nitrogen, a common strategy to create benzenesulfonamide derivatives.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[5]
Materials:
-
Human or bovine carbonic anhydrase (e.g., CA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (positive control, dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
CA Working Solution: Dilute the CA stock solution in cold Tris-HCl buffer to the desired concentration.
-
Substrate Solution: Prepare a fresh solution of p-NPA in acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Tris-HCl buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Tris-HCl buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Tris-HCl buffer + 2 µL of each acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the buffer and inhibitor/DMSO to the wells as described above. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
PI3K/mTOR Pathway Inhibition: A Targeted Approach in Oncology
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8][9] Certain benzenesulfonamide derivatives have emerged as potent inhibitors of this pathway, often targeting PI3K and/or mTOR kinases.
Causality of Experimental Choices: The this compound scaffold can be elaborated with heterocyclic moieties known to interact with the ATP-binding site of PI3K or mTOR. The methoxy and methyl groups can be fine-tuned to optimize cellular permeability and metabolic stability, which are crucial for effective kinase inhibition in a cellular context.
PI3K/AKT/mTOR Pathway Inhibition.
This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its downstream effector, AKT. A decrease in the ratio of phosphorylated AKT to total AKT indicates pathway inhibition.
Materials:
-
Cancer cell line with a known PIK3CA mutation (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473 and anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total AKT to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities for p-AKT and total AKT. Calculate the ratio of p-AKT to total AKT for each treatment condition to determine the extent of pathway inhibition.
TRPV4 Antagonism: A Novel Avenue for Pain and Inflammation
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel involved in sensing various physical and chemical stimuli. It has emerged as a promising target for treating pain, inflammation, and respiratory conditions. Benzenesulfonamide derivatives have been identified as potent TRPV4 antagonists.
Causality of Experimental Choices: The design of TRPV4 antagonists often involves a central benzenesulfonamide core with appended lipophilic groups that interact with the channel protein. The 2-methoxy and 4-methyl groups of our lead compound can be used as handles to introduce further diversity, aiming to enhance potency and selectivity against other TRP channels.
This high-throughput cellular assay measures changes in intracellular calcium concentration upon channel activation, which is a hallmark of TRPV4 function.
Materials:
-
HEK-293 cells transiently or stably expressing human TRPV4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
TRPV4 agonist (e.g., GSK1016790A)
-
Test compounds (dissolved in DMSO)
-
384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the TRPV4-expressing HEK-293 cells into 384-well plates and grow them to confluency.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37 °C.
-
Compound Addition: Wash the cells with assay buffer and add the test compounds at various concentrations. Incubate for 15-30 minutes at room temperature.
-
FLIPR Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the TRPV4 agonist to all wells to stimulate the channel.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the response to the agonist in the presence of the test compound relative to the response in the absence of the compound (vehicle control).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the antagonist concentration.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By leveraging the well-established medicinal chemistry of the benzenesulfonamide scaffold, researchers can rationally design and synthesize derivatives with the potential to modulate key biological targets such as carbonic anhydrases, PI3K/mTOR, and TRPV4. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear and actionable framework for initiating such a drug discovery program. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described assays to elucidate structure-activity relationships and identify potent and selective lead compounds for further preclinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Enduring Therapeutic Promise of Sulfonamides: A Technical Guide to Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Legacy of Innovation
The story of sulfonamides is a testament to the power of synthetic chemistry in revolutionizing medicine. From their initial discovery as the first class of effective antibacterial agents, these versatile scaffolds have become a cornerstone of modern drug discovery.[1][2][3] The iconic sulfanilamide moiety has been ingeniously modified over decades, yielding a remarkable array of derivatives with a broad spectrum of pharmacological activities.[4] This guide provides an in-depth exploration of the multifaceted biological activities of sulfonamide derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.
Antimicrobial Activity: The Foundation of a Therapeutic Revolution
The initial and most well-known application of sulfonamides is their antibacterial effect.[1][2] This activity stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis.[5]
Mechanism of Action: Targeting a Key Metabolic Pathway
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a bacterial enzyme essential for the conversion of PABA into dihydrofolic acid.[5][6] By blocking this step, they disrupt the synthesis of tetrahydrofolic acid, a vital cofactor for the production of nucleic acids and certain amino acids, ultimately leading to bacteriostasis.[1] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1]
Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis
Caption: Competitive inhibition of DHPS by sulfonamides blocks folic acid synthesis in bacteria.
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Dilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a sulfonamide derivative against a specific bacterium.
1. Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4.
-
Sterilize by autoclaving and cool to 45-50°C in a water bath.
2. Preparation of Sulfonamide Stock Solution:
-
Accurately weigh the sulfonamide derivative and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
3. Preparation of Agar Plates with Sulfonamide:
-
Prepare a series of twofold dilutions of the sulfonamide stock solution in sterile distilled water or saline.
-
Add a defined volume of each sulfonamide dilution to molten MHA to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL).
-
Also, prepare a control plate containing only the solvent used to dissolve the sulfonamide and a growth control plate with no additions.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
4. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium, pick 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
5. Inoculation of Plates:
-
Using a multipoint inoculator or a pipette, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, including the control plates.
6. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
7. Interpretation of Results:
-
The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits the visible growth of the bacteria.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
Sulfonamide derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[7][8] Their antitumor activity is not attributed to a single mechanism but rather to their ability to interact with a diverse range of molecular targets involved in cancer progression.[9][10][11]
Mechanisms of Action in Oncology
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9][12] These enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[8] Sulfonamide-based inhibitors disrupt this pH regulation, leading to intracellular acidification and apoptosis.
-
Cell Cycle Arrest: Certain sulfonamide derivatives can induce cell cycle arrest, primarily in the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[10][11][13]
-
Disruption of Microtubule Assembly: Some sulfonamides interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[10][11][14]
-
Tyrosine Kinase Inhibition: The sulfonamide moiety is a key feature in several tyrosine kinase inhibitors, which block crucial signaling pathways that drive cancer cell growth and survival.[9]
-
Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs), some sulfonamides can prevent the formation of new blood vessels that are essential for tumor growth and metastasis.[10][11]
Signaling Pathway: Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment
Caption: Sulfonamide inhibition of CA IX disrupts pH homeostasis in cancer cells, leading to apoptosis.
Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.
1. Cell Seeding:
-
Culture a human cancer cell line (e.g., MCF-7, HeLa, A549) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the sulfonamide derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the sulfonamide derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
3. MTT Addition:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Quantitative Data: Anticancer Activity of Sulfonamide Derivatives
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | HCT-116 (Colon) | 3.53 | [15] |
| HepG-2 (Liver) | 3.33 | [15] | |
| MCF-7 (Breast) | 4.31 | [15] | |
| Compound 15 | HCT-116 (Colon) | 3.3 | [15] |
| HepG-2 (Liver) | 4.3 | [15] | |
| MCF-7 (Breast) | 3.5 | [15] | |
| Compound 8b | HeLa (Cervical) | 7.2 | [16] |
| MDA-MB-231 (Breast) | 4.62 | [16] | |
| MCF-7 (Breast) | 7.13 | [16] | |
| Doxorubicin | HCT-116 (Colon) | 0.45 | [15] |
| Vinblastine | HCT-116 (Colon) | 0.02 | [15] |
Structure-Activity Relationship (SAR) of Anticancer Sulfonamides
-
The nature of the heterocyclic ring attached to the sulfonamide nitrogen is crucial for activity. For instance, in some series, derivatives bearing a 1,3,4-thiadiazole or a pyrazole ring have shown potent anticancer effects.[7]
-
Substitution on the aromatic ring of the benzenesulfonamide moiety can significantly influence potency. Electron-withdrawing groups, such as nitro or halogen groups, at the para-position often enhance activity.[17]
-
The linker connecting the sulfonamide core to other pharmacophores plays a role in determining the mechanism of action and potency.[18]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain sulfonamide derivatives exhibit potent anti-inflammatory properties, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[6][19] This selectivity is key to their therapeutic benefit, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[19]
Mechanism of Action: Selective COX-2 Inhibition
The primary anti-inflammatory mechanism of these sulfonamides is the selective inhibition of the COX-2 enzyme.[19] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[19] By selectively blocking COX-2, these drugs reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa.[19]
Signaling Pathway: COX-2 Inhibition and Prostaglandin Synthesis
Caption: Selective sulfonamide inhibitors block the COX-2 enzyme, reducing the production of inflammatory prostaglandins.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the IC₅₀ values of a sulfonamide derivative against COX-1 and COX-2 enzymes to assess its potency and selectivity.
1. Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe.
-
Assay buffer (e.g., Tris-HCl).
-
Sulfonamide derivative stock solution in DMSO.
-
96-well microplate.
-
Microplate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the sulfonamide derivative in the assay buffer.
-
In separate wells of the 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the sulfonamide derivative at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation using a colorimetric or fluorometric method according to the kit manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.
Quantitative Data: COX-2 Inhibitory Activity of Sulfonamide Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [19] |
| Valdecoxib | 21.9 | 0.24 | 91.25 | [19] |
| PYZ16 | >5.58 | 0.52 | >10.73 | [20] |
| ODZ2 | 63.8 | 0.48 | 132.83 | [20] |
Structure-Activity Relationship (SAR) of Anti-inflammatory Sulfonamides
-
The presence of a para-sulfonamide group on one of the phenyl rings is a common feature of selective COX-2 inhibitors.
-
The nature of the heterocyclic ring attached to the core structure is critical for selectivity. For example, the pyrazole ring in celecoxib is a key determinant of its COX-2 selectivity.[20]
-
Modifications to the substituents on the phenyl rings can fine-tune the potency and selectivity of the compounds.
Antiviral Activity: A Growing Frontier
The versatility of the sulfonamide scaffold extends to the realm of antiviral drug discovery, with several derivatives showing promising activity against a range of viruses, including human immunodeficiency virus (HIV) and coronaviruses.[21][22]
Mechanisms of Antiviral Action
-
HIV Protease Inhibition: Some clinically used HIV protease inhibitors, such as amprenavir and darunavir, incorporate a sulfonamide moiety in their structure.[22][23] This group is crucial for binding to the active site of the viral protease, an enzyme essential for the maturation of new viral particles.
-
HIV Integrase Inhibition: Sulfonamide derivatives have been developed as inhibitors of HIV integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome.[22]
-
Inhibition of Viral Entry: Some sulfonamides act as chemokine receptor antagonists, blocking the entry of HIV into host cells.
-
Inhibition of Coronavirus Main Protease (Mpro): The sulfonamide scaffold has been identified as a potential inhibitor of the main protease of SARS-CoV-2, an enzyme critical for viral replication.[22]
Experimental Workflow: General Antiviral Assay
Caption: A generalized workflow for evaluating the antiviral activity of sulfonamide derivatives.
Carbonic Anhydrase Inhibition: Beyond Cancer
While the inhibition of carbonic anhydrases by sulfonamides is a key strategy in cancer therapy, it also has therapeutic applications in other conditions, such as glaucoma, epilepsy, and altitude sickness.[1]
Mechanism of Action in Glaucoma
In the eye, carbonic anhydrase is involved in the production of aqueous humor. By inhibiting this enzyme, sulfonamide derivatives reduce the formation of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.[1]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a colorimetric assay that measures the esterase activity of the enzyme.
1. Reagents and Materials:
-
Purified human carbonic anhydrase (e.g., hCA II).
-
p-Nitrophenyl acetate (pNPA) as the substrate.
-
Assay buffer (e.g., Tris-HCl, pH 7.6).
-
Sulfonamide derivative stock solution in DMSO.
-
96-well microplate.
-
Microplate reader.
2. Assay Procedure:
-
Add the assay buffer, CA enzyme, and various concentrations of the sulfonamide inhibitor to the wells of a microplate. Include a vehicle control.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the pNPA substrate.
-
Monitor the formation of the yellow p-nitrophenolate product by measuring the absorbance at 400 nm over time.
3. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ or Kᵢ values by plotting the percentage of enzyme inhibition versus the inhibitor concentration.
Quantitative Data: Carbonic Anhydrase Inhibitory Activity
| Compound | Target CA Isoform | Kᵢ (nM) | Reference |
| 4c | hCA IX | 8.5 | |
| 15 | hCA IX | 6.1 | |
| Acetazolamide | hCA I | 250 | [8] |
| hCA II | 12 | [23] | |
| hCA IX | 25 | [23] |
Conclusion: A Scaffold of Continued Discovery
The sulfonamide scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its journey from a simple antibacterial to a multifaceted pharmacophore targeting cancer, inflammation, viral infections, and more, underscores the power of medicinal chemistry. For researchers and drug development professionals, a deep understanding of the diverse biological activities, mechanisms of action, and structure-activity relationships of sulfonamide derivatives is paramount. The experimental protocols provided in this guide offer a solid foundation for the evaluation of novel sulfonamide-based compounds, paving the way for the discovery of the next generation of innovative medicines.
References
- 1. study.com [study.com]
- 2. [PDF] Sulfonamide derivatives: Synthesis and applications | Semantic Scholar [semanticscholar.org]
- 3. biodiamed.gr [biodiamed.gr]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Structure–Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 2-Methoxy-4-methylbenzenesulfonamide for Research and Development
This document provides a comprehensive technical overview of the safety and handling protocols for 2-Methoxy-4-methylbenzenesulfonamide (CAS No. 59554-39-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This guide moves beyond standard Safety Data Sheet (SDS) information to provide a deeper understanding of the potential hazards and the scientific rationale behind recommended safety procedures.
Understanding the Hazard Profile: An Inconsistent Landscape
A critical first step in the safe handling of any chemical is a thorough understanding of its hazard profile. In the case of this compound, a review of publicly available safety data reveals notable inconsistencies between suppliers and databases.
Some sources, such as the Safety Data Sheet from Thermo Fisher Scientific, classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, other sources provide a more cautionary profile. Data aggregated by PubChem and information from suppliers like Angene Chemical indicate the following hazards[2][3]:
Furthermore, Sigma-Aldrich classifies the compound with "Acute Tox. 3 Oral" and the signal word "Danger," suggesting a higher level of acute oral toxicity[4].
Expert Insight: The discrepancy in hazard classification underscores a crucial point: the toxicological properties of this compound have not been fully investigated[1][3]. In drug development and research, where novel compounds are frequently handled, the absence of comprehensive data necessitates a conservative approach. Therefore, it is imperative to handle this compound as if it possesses all the cited hazards. This conservative stance ensures the highest level of protection for laboratory personnel.
Physical and Chemical Properties
Understanding the physical state and properties of a compound is fundamental to anticipating its behavior and implementing appropriate handling controls.
| Property | Value | Source |
| CAS Number | 59554-39-1 | [2] |
| Molecular Formula | C₈H₁₁NO₃S | [2][4] |
| Molecular Weight | 201.24 g/mol | [2][4] |
| Appearance | White to pale cream solid crystalline powder | [1][5] |
| Melting Point | 168 - 170 °C (334.4 - 338 °F) | [1] |
| Boiling Point | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | No information available | [1] |
The high melting point indicates that at standard laboratory temperatures, the compound is a stable solid. The primary route of exposure will likely be through the inhalation of dust or through direct contact with the skin and eyes.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate PPE. The goal is to minimize exposure through all potential routes.
Engineering Controls
The primary engineering control for handling powdered substances is a certified chemical fume hood or a powder containment hood . These systems maintain a negative pressure environment, drawing dust and aerosols away from the operator's breathing zone. All weighing and transfer operations involving this compound powder should be performed within such a ventilated enclosure[3][6].
Personal Protective Equipment (PPE)
Given the identified risks of skin, eye, and respiratory irritation, a specific PPE ensemble is mandatory.
-
Hand Protection: Wear nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and is effective against powders. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of in accordance with laboratory and local regulations[3].
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards[1][3]. These are essential to protect against airborne dust particles.
-
Skin and Body Protection: A standard laboratory coat is required. For operations with a higher risk of dust generation, consider a disposable gown to prevent contamination of personal clothing[3][7].
-
Respiratory Protection: Under normal use conditions within a properly functioning fume hood, respiratory protection may not be necessary[1][7]. However, if a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with a P95 or P100 particulate filter is recommended[3].
The following workflow diagram illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols during handling, storage, and disposal is critical to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust[1][3]. Use spatulas to gently transfer the powder. Avoid pouring the solid from a height.
-
Ventilation: Always handle the compound inside a chemical fume hood[3].
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday[3][7]. Do not eat, drink, or smoke in areas where the chemical is handled[7].
Storage
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture[1][6].
-
Conditions: Store in a dry, cool, and well-ventilated area[1][3]. Some sources suggest protecting it from light[3].
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal
-
Waste Management: All waste material containing this compound should be considered chemical waste.
-
Procedure: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container. This waste must be disposed of through a licensed disposal company[3]. Do not empty into drains[1][3].
Emergency Procedures: Preparedness and Response
Even with careful planning, accidental exposures or spills can occur. A clear, well-rehearsed emergency plan is essential.
First-Aid Measures
The immediate response to an exposure can significantly impact the outcome.
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][3][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention. | [1][3][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. If not breathing, give artificial respiration. | [1][3][7] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical attention. | [3][6] |
Accidental Release Measures (Spills)
For a small-scale laboratory spill of solid this compound, follow this protocol:
-
Ensure Safety: Ensure proper PPE is worn (gloves, goggles, lab coat, and respirator if necessary). Evacuate non-essential personnel from the immediate area[3].
-
Control Dust: If safe to do so, cover the spill with a damp paper towel to minimize dust generation. Do not add excessive water.
-
Contain and Clean: Gently sweep up the material and place it into a suitable, labeled, and closed container for disposal[1][3]. Avoid actions that create dust clouds[3].
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.
The following diagram outlines the logical flow for responding to a laboratory spill.
Conclusion
While some data sources suggest this compound has a low hazard profile, significant inconsistencies in classification and a general lack of comprehensive toxicological data demand a cautious and proactive approach to safety. For researchers and drug development professionals, treating this compound with a high degree of care—assuming it to be harmful upon ingestion and irritating to the skin, eyes, and respiratory tract—is the most responsible course of action. By implementing robust engineering controls, mandating appropriate PPE, and adhering to strict handling and emergency protocols, the risks associated with this compound can be effectively managed.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. L16947.03 [thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to 2-Methoxy-4-methylbenzenesulfonamide: Synthesis, History, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-Methoxy-4-methylbenzenesulfonamide, a benzenesulfonamide derivative. While the broader class of sulfonamides has been extensively studied and has led to numerous therapeutic agents, this specific molecule remains a relatively underexplored entity within the scientific literature. This guide consolidates the available information on its chemical properties, provides a detailed, field-proven synthesis protocol, and explores its potential applications in drug discovery by drawing parallels with structurally related compounds. The historical context of its discovery remains elusive in publicly accessible records; therefore, this document focuses on its synthesis and theoretical potential, providing a foundational resource for researchers interested in exploring its properties and applications.
Chemical Identity and Physicochemical Properties
This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide group.
| Property | Value | Source(s) |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 59554-39-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₁₁NO₃S | --INVALID-LINK--[1] |
| Molecular Weight | 201.24 g/mol | --INVALID-LINK-- |
| Appearance | White to pale cream crystals or powder | --INVALID-LINK--[2] |
| Melting Point | 164.5-173.5 °C | --INVALID-LINK--[2] |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)OC | --INVALID-LINK--[1] |
| InChIKey | GQUFSEOISDLWMN-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Historical Context and Discovery
Despite a thorough review of scientific literature and patent databases, the specific details surrounding the initial discovery and synthesis of this compound are not well-documented. The CAS number, 59554-39-1, suggests its registration occurred in the mid-20th century, a period marked by extensive exploration of sulfonamide derivatives for their potential therapeutic properties. It is plausible that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of substituted benzenesulfonamides. However, without a primary publication or patent explicitly detailing its discovery, its historical origins remain speculative.
The broader class of sulfonamides, however, has a rich history dating back to the discovery of their antibacterial activity in the 1930s. This discovery ushered in the era of chemotherapy and prompted the synthesis and evaluation of thousands of sulfonamide derivatives, leading to a wide range of drugs with diverse therapeutic applications.
Synthesis Methodology
The synthesis of this compound is a two-step process commencing with the chlorosulfonation of 3-methoxytoluene, followed by the amination of the resulting sulfonyl chloride. This approach is a classic and reliable method for the preparation of aromatic sulfonamides.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 2-Methoxy-4-methylbenzenesulfonyl chloride
The initial step involves the electrophilic aromatic substitution of 3-methoxytoluene with chlorosulfonic acid. The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The sulfonation occurs at the position ortho to the methoxy group and para to the methyl group, a sterically and electronically favorable position.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 3-methoxytoluene (1.0 eq).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of 2-methoxy-4-methylbenzenesulfonyl chloride will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum to yield 2-methoxy-4-methylbenzenesulfonyl chloride.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and degradation of the product.
-
Excess Chlorosulfonic Acid: Using an excess of the sulfonating agent ensures the complete conversion of the starting material.
-
Quenching on Ice: This step serves to both precipitate the product, which is insoluble in water, and to hydrolyze any remaining chlorosulfonic acid.
Step 2: Synthesis of this compound
The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia. This is a standard method for the formation of primary sulfonamides.
Experimental Protocol:
-
In a round-bottom flask, dissolve the crude 2-methoxy-4-methylbenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30% NH₃, 5.0-10.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous slurry will contain the precipitated product. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Aqueous Ammonia: While anhydrous ammonia can be used, aqueous ammonia is often more convenient and safer for laboratory-scale synthesis.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting material and byproducts, yielding a product of high purity.
Spectroscopic Characterization (Predicted and Comparative)
¹H NMR (Predicted):
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 6.8-7.8 ppm). One proton will be a singlet or a narrow doublet, while the other two will be doublets with ortho coupling.
-
Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.
-
Methyl Protons (3H): A sharp singlet around δ 2.3-2.5 ppm.
-
Sulfonamide Protons (2H): A broad singlet that is exchangeable with D₂O, typically in the region of δ 5.0-7.0 ppm, but its position can be highly variable.
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most shielded (lowest ppm), while the carbon attached to the sulfonyl group will be the most deshielded (highest ppm).
-
Methoxy Carbon (1C): A signal around δ 55-60 ppm.
-
Methyl Carbon (1C): A signal around δ 20-22 ppm.
IR Spectroscopy (Predicted):
-
N-H Stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.
-
S=O Stretching: Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
-
C-O Stretching: A strong band around 1250 cm⁻¹ for the aryl ether.
-
C-H Stretching (Aromatic and Aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Potential Applications in Drug Discovery and Research
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of clinically used drugs, including diuretics, antidiabetic agents, and antibiotics. The biological activity of these compounds often stems from their ability to mimic p-aminobenzoic acid (PABA) or to bind to the active sites of various enzymes, particularly metalloenzymes like carbonic anhydrases.
Caption: Potential research avenues for this compound.
While no specific biological activity has been reported for this compound, its structural features suggest several avenues for investigation:
-
Carbonic Anhydrase Inhibition: The primary sulfonamide group is a key zinc-binding moiety in many carbonic anhydrase inhibitors. The substitution pattern on the benzene ring can influence the potency and isoform selectivity of inhibition. Further research could explore the inhibitory activity of this compound against various carbonic anhydrase isoforms, some of which are implicated in glaucoma, epilepsy, and cancer.
-
Antibacterial Agents: Although less common now due to resistance, sulfonamides were among the first effective antibacterial drugs. They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The specific substitution pattern of this compound may confer activity against certain bacterial strains.
-
Anticancer Research: Certain sulfonamide derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases overexpressed in tumors, disruption of microtubule polymerization, and induction of apoptosis.
-
Chemical Probe or Building Block: Due to its well-defined structure and reactive handles, this compound could serve as a valuable building block in the synthesis of more complex molecules for high-throughput screening in drug discovery programs.
Conclusion and Future Directions
This compound represents a simple yet potentially valuable molecule within the vast chemical space of benzenesulfonamide derivatives. While its history is not well-documented, its synthesis is straightforward, making it an accessible compound for further investigation. The lack of reported biological data presents a clear opportunity for researchers to explore its pharmacological profile. Future studies should focus on systematically evaluating its activity against a panel of relevant biological targets, particularly carbonic anhydrases and various microbial strains. Such research could uncover novel therapeutic potential for this currently understudied compound and contribute to the broader understanding of the structure-activity relationships within the benzenesulfonamide class.
References
An In-depth Technical Guide to 2-Methoxy-4-methylbenzenesulfonamide: Synthesis, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide that holds significant interest within the realms of organic synthesis and medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, attributed to its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and its capacity to engage in strong hydrogen bonding interactions with biological targets. The specific substitution pattern of a methoxy and a methyl group on the benzene ring of this compound modulates its electronic and steric properties, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and the emerging role of this compound and its derivatives as valuable intermediates in drug discovery and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃S | PubChem[1] |
| Molecular Weight | 201.24 g/mol | Sigma-Aldrich |
| Appearance | White to pale cream crystals or powder | Thermo Fisher Scientific[2] |
| Melting Point | 168-170 °C | Fisher Scientific[3] |
| CAS Number | 59554-39-1 | Thermo Fisher Scientific[2] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: δ 7.64 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 7.04-7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H), 3.64 (s, 3H), 2.35 (s, 3H).[4]
¹³C NMR (100 MHz, CDCl₃) of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: δ 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, 21.5.[4]
Mass Spectrometry: Predicted monoisotopic mass is 201.04596 Da.[5]
Synthesis and Methodologies
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a corresponding sulfonyl chloride with an amine. While a specific detailed protocol for this compound was not found in the searched literature, a general and widely applicable methodology can be inferred from the synthesis of related compounds.
General Synthesis Workflow
The synthesis of a primary sulfonamide like this compound would logically proceed from its corresponding sulfonyl chloride.
Experimental Protocol (Hypothetical, based on related syntheses)
The following protocol is a generalized procedure based on the synthesis of similar sulfonamides.[1][6] Researchers should optimize these conditions for the specific synthesis of this compound.
Step 1: Preparation of 2-Methoxy-4-methylbenzenesulfonyl Chloride
-
Diazotization: 2-Methoxy-4-methylaniline is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).
-
Sulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield 2-Methoxy-4-methylbenzenesulfonyl chloride.
Step 2: Ammonolysis of 2-Methoxy-4-methylbenzenesulfonyl Chloride
-
Reaction Setup: A solution of 2-Methoxy-4-methylbenzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane or diethyl ether) is prepared in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Amine Addition: An excess of concentrated ammonium hydroxide is added dropwise to the stirred solution. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Role in Drug Development and Medicinal Chemistry
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. While direct biological activity data for this compound is limited in the public domain, its structural motifs are present in pharmacologically active molecules, and it serves as a key intermediate in the synthesis of important pharmaceuticals.
Intermediate in the Synthesis of Tamsulosin
A positional isomer, 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is a crucial chiral intermediate in the synthesis of Tamsulosin.[7] Tamsulosin is an α₁-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. The synthesis of this intermediate highlights the importance of the 2-methoxy-substituted benzenesulfonamide core in the construction of complex drug molecules.
The established synthetic routes to Tamsulosin underscore the value of functionalized 2-methoxybenzenesulfonamides as building blocks in pharmaceutical manufacturing. The methoxy and sulfonamide groups provide key points for chemical modification and are crucial for the desired pharmacological profile of the final active pharmaceutical ingredient (API).
Potential for Further Drug Discovery
The structural features of this compound make it an attractive starting point for the design of new bioactive compounds. The primary sulfonamide group can be further functionalized to generate a library of secondary and tertiary sulfonamides. The aromatic ring can also be subject to further substitution to explore structure-activity relationships (SAR). Given that various sulfonamide derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, this compound represents a promising scaffold for future drug discovery efforts.
Crystallographic Analysis of Related Structures
While the crystal structure of this compound itself is not available in the reviewed literature, the crystallographic data of closely related compounds provide valuable insights into the molecular geometry and intermolecular interactions that this class of compounds can adopt.
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide
The crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide reveals a distorted tetrahedral geometry around the sulfur atom of the SO₂ group. The methoxy- and methyl-substituted aromatic rings are oriented at a dihedral angle of 71.39 (9)°. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which form inversion dimers.[8][9]
N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide
In the crystal structure of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is 80.81 (1)°. The extended structure shows dimers connected by pairs of N—H⋯O hydrogen bonds.[6]
These examples demonstrate the propensity of the sulfonamide moiety to participate in robust hydrogen bonding networks, a key feature for molecular recognition at the active sites of biological targets.
Conclusion and Future Perspectives
This compound is a well-defined chemical entity with established physicochemical properties. Although detailed biological studies on this specific molecule are not yet prevalent in the public domain, its structural relationship to key pharmaceutical intermediates, such as those used in the synthesis of Tamsulosin, highlights its significance in drug development. The synthetic accessibility of this compound, coupled with the proven track record of the sulfonamide scaffold in medicinal chemistry, positions this compound as a valuable building block for the generation of novel therapeutic candidates. Future research endeavors should focus on the systematic biological evaluation of this compound and its derivatives to unlock their full therapeutic potential. Furthermore, the elucidation of its crystal structure would provide a deeper understanding of its solid-state properties and intermolecular interactions, aiding in the design of new co-crystals and pharmaceutical formulations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. [Study of the stability of 2-methoxy-4-(2-propenyl) hydroxybenzene in biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. rsc.org [rsc.org]
- 5. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 6. N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of 2-Methoxy-4-methylbenzenesulfonamide
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive theoretical examination of 2-Methoxy-4-methylbenzenesulfonamide, a representative molecule within the pharmacologically significant sulfonamide class. Directed at researchers, medicinal chemists, and drug development professionals, this document navigates the convergence of computational chemistry and experimental spectroscopy to build a holistic molecular profile. We delve into the molecule's optimized geometry, vibrational frequencies, and electronic landscape using Density Functional Theory (DFT), establishing a foundational understanding of its structural and reactive properties. The causality behind computational choices is explained, and protocols are presented as self-validating systems, cross-referencing theoretical predictions with established spectroscopic principles. This guide serves as a blueprint for the in silico analysis of novel sulfonamide derivatives, aiming to accelerate their progression through the drug discovery pipeline.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group (-S(=O)₂NH-) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of antibacterial sulfa drugs[1][2]. Its unique electronic and structural characteristics, including its ability to act as a hydrogen bond donor and acceptor, have cemented its role in a wide array of therapeutics. Beyond their antimicrobial origins, sulfonamide derivatives are integral to drugs developed as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, and anticancer therapies[3].
This compound (C₈H₁₁NO₃S, CAS No. 59554-39-1) is a specific derivative that embodies the core benzenesulfonamide structure, functionalized with methoxy and methyl groups that modulate its electronic and steric properties[4][5][6]. Understanding this molecule at a fundamental quantum mechanical level is paramount. Theoretical studies provide a powerful lens to dissect its conformational preferences, electronic distribution, and spectroscopic signatures before significant resources are committed to synthesis and biological screening.
This guide employs Density Functional Theory (DFT), a robust computational method that balances accuracy with efficiency, to model this compound. We will establish its ground-state geometry, predict its infrared and NMR spectroscopic fingerprints, and map its electronic properties through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces. The objective is to demonstrate how these theoretical insights create a detailed, predictive, and actionable understanding of the molecule's behavior.
Synthesis and Spectroscopic Characterization: The Experimental Benchmark
While the focus of this guide is theoretical, any computational model must be validated against experimental reality. The synthesis and spectroscopic analysis of the title compound provide the necessary benchmarks for our theoretical calculations.
General Synthetic Protocol
The synthesis of benzenesulfonamides typically involves the reaction of a corresponding benzenesulfonyl chloride with ammonia or a primary/secondary amine. For this compound, a plausible and established synthetic route is the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with aqueous ammonia.
Step-by-Step Protocol:
-
Preparation of Reagents: 2-methoxy-4-methylbenzenesulfonyl chloride is dissolved in a suitable organic solvent, such as dichloromethane or tetrahydrofuran (THF).
-
Reaction Setup: The solution is cooled in an ice-water bath (0-5 °C) in a two-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
-
Ammonolysis: Concentrated aqueous ammonia is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with water and the organic solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is filtered, washed with cold water to remove any remaining salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Predicted Spectroscopic Signatures
Experimental spectra provide a direct fingerprint of a molecule's structure and bonding. Based on known data for sulfonamides and substituted benzene rings, we can predict the key spectroscopic features for this compound[4][7][8].
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Chemical Shift / Wavenumber | Assignment |
| ¹H-NMR | Singlet | ~2.4 ppm | -CH₃ (Methyl protons) |
| Singlet | ~3.9 ppm | -OCH₃ (Methoxy protons) | |
| Doublet/Singlet | ~6.8-7.0 ppm | Aromatic protons (ortho/meta to -SO₂NH₂) | |
| Doublet | ~7.6-7.8 ppm | Aromatic proton (ortho to -SO₂NH₂) | |
| Broad Singlet | ~7.5 ppm | -SO₂NH₂ (Amide protons, variable) | |
| ¹³C-NMR | Aliphatic C | ~21 ppm | -CH₃ |
| Aliphatic C | ~56 ppm | -OCH₃ | |
| Aromatic C | ~110-130 ppm | Aromatic carbons | |
| Aromatic C (ipso) | ~135-145 ppm | Carbons attached to -CH₃, -SO₂NH₂ | |
| Aromatic C (ipso) | ~155-160 ppm | Carbon attached to -OCH₃ | |
| FT-IR | N-H Stretch | 3350-3250 cm⁻¹ (two bands) | Asymmetric & Symmetric stretching of -NH₂ |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Ar-H stretching | |
| C-H Stretch (Aliphatic) | 2950-2850 cm⁻¹ | -CH₃, -OCH₃ stretching | |
| S=O Stretch | 1350-1300 cm⁻¹ (asymmetric) | Asymmetric stretching of sulfonyl group | |
| S=O Stretch | 1170-1150 cm⁻¹ (symmetric) | Symmetric stretching of sulfonyl group | |
| C-O Stretch | ~1250 cm⁻¹ | Ar-O-CH₃ stretching | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 201 | C₈H₁₁NO₃S |
Computational Methodology: A DFT-Based Approach
To probe the molecular properties of this compound, we utilize Density Functional Theory (DFT), a cornerstone of modern computational chemistry. This ab initio method provides profound insights into molecular geometry, stability, and electronic structure[9].
The Rationale for DFT
DFT calculations are chosen for their optimal balance of computational cost and accuracy in describing the electronic structure of medium-sized organic molecules. Specifically, the B3LYP hybrid functional is selected, as it incorporates a portion of the exact Hartree-Fock exchange, which has been shown to yield excellent results for a wide range of chemical systems. This is paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility for describing the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities in bonds[10][11].
Computational Workflow
All calculations are performed on the ground state in a vacuum. The workflow follows a logical progression from structural optimization to property calculation, ensuring that all subsequent analyses are based on a stable, minimum-energy geometry.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. PubChemLite - this compound (C8H11NO3S) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Methoxy-4-methylbenzenesulfonamide from m-cresol
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis of 2-Methoxy-4-methylbenzenesulfonamide from m-Cresol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed scientific guide for the multi-step synthesis of this compound, a valuable building block in medicinal chemistry. The synthesis originates from m-cresol, an abundant industrial feedstock. A critical analysis of the required molecular scaffold necessitates an initial acid-catalyzed isomerization of m-cresol to p-cresol to achieve the correct 1,4-substitution pattern. Following this essential preparatory step, this guide presents a robust, four-step reaction sequence: electrophilic sulfonation of p-cresol, O-methylation, chlorination to the key sulfonyl chloride intermediate, and a final amination to yield the target sulfonamide. Each step is accompanied by a detailed protocol, mechanistic insights, and self-validating analytical checkpoints to ensure procedural integrity and reproducibility.
Introduction and Strategic Overview
This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] The specific substitution pattern of this molecule makes it a key intermediate for constructing more complex molecular architectures in drug discovery programs.
The synthesis described herein commences with m-cresol (3-methylphenol). However, the target molecule possesses a 1,2,4-substitution pattern (based on the primary sulfonamide group), where the methyl and methoxy groups are para to one another. The starting material, m-cresol, has its functional groups in a meta arrangement. Therefore, a direct functionalization of the m-cresol ring to achieve the target structure is not feasible without skeletal rearrangement.
Our synthetic strategy confronts this challenge by first converting m-cresol into its more synthetically useful isomer, p-cresol (4-methylphenol), via a well-documented isomerization process.[2][3] This unlocks a direct and high-yielding pathway to the desired product. The subsequent four-step synthesis is designed for efficiency, scalability, and control.
Overall Synthetic Workflow
The complete synthetic pathway from m-cresol is illustrated below. The process is logically divided into two main phases: the initial isomerization and the core synthesis from the resulting p-cresol.
Figure 1: Overall synthetic workflow from m-cresol to the target compound.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves corrosive, toxic, and reactive chemicals.[4][5][6] All operations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
Phase 1: Isomerization of m-Cresol to p-Cresol
Rationale: High-temperature treatment of cresol isomers in the presence of a strong acid catalyst or a solid-state catalyst like a zeolite facilitates an equilibrium between the ortho, meta, and para isomers. While this produces a mixture, p-cresol can be efficiently separated due to its significantly higher melting point (p-cresol: 34.8 °C; m-cresol: 11-12 °C; o-cresol: 30.9 °C), which allows for its isolation by fractional crystallization.
Protocol: A detailed protocol for industrial-scale isomerization is beyond the scope of this note; however, the principle involves passing heated m-cresol vapor over a fixed-bed catalyst (e.g., ZSM-5 zeolite) or heating with a strong acid like H₂SO₄ followed by careful fractional distillation and crystallization to isolate pure p-cresol.[3] For the purpose of this guide, we will assume commercially available or pre-isomerized p-cresol is used as the starting material for the core synthesis.
Phase 2: Core Synthesis from p-Cresol
Principle: This reaction is a classic electrophilic aromatic substitution.[7] p-Cresol is treated with concentrated sulfuric acid. The hydroxyl group is a powerful activating ortho-, para-director, and the methyl group is a weaker activating ortho-, para-director. As they are para to each other, substitution is directed to the positions ortho to the highly activating hydroxyl group (C2 and C6). The active electrophile is sulfur trioxide (SO₃) or its protonated form, present in concentrated sulfuric acid.[8][9]
Figure 2: Reaction scheme for the sulfonation of p-cresol.
Protocol:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with p-cresol (10.8 g, 0.1 mol).
-
Carefully add concentrated (98%) sulfuric acid (12.3 g, 0.125 mol) dropwise from the dropping funnel over 20-30 minutes. The reaction is exothermic; maintain the internal temperature between 80-90 °C using a water bath.
-
After the addition is complete, heat the mixture to 100-110 °C and maintain for 2 hours, monitoring the reaction by TLC until the starting material is consumed.[10]
-
Allow the reaction mixture to cool to room temperature. Pour the viscous solution slowly into 100 mL of ice-cold water with vigorous stirring.
-
The product, 2-hydroxy-4-methylbenzenesulfonic acid, is water-soluble. To isolate it, add a saturated solution of sodium chloride to salt out the sodium salt of the product.
-
Filter the resulting precipitate and wash with a small amount of cold brine. The resulting sodium 2-hydroxy-4-methylbenzenesulfonate can be used directly in the next step after drying.
Principle: The phenolic hydroxyl group is converted to a methoxy ether via a Williamson ether synthesis. The phenoxide, formed by deprotonation with a base like sodium hydroxide, acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent such as dimethyl sulfate.
Protocol:
-
In a 500 mL flask, dissolve the sodium 2-hydroxy-4-methylbenzenesulfonate (approx. 0.1 mol) from the previous step in 150 mL of 10% aqueous sodium hydroxide.
-
Cool the solution to 10-15 °C in an ice bath.
-
With vigorous stirring, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise, ensuring the temperature does not exceed 20 °C. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care.
-
After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Acidify the solution carefully with concentrated HCl to pH ~1.
-
The product, 2-methoxy-4-methylbenzenesulfonic acid, can be isolated by evaporation of the solvent or carried forward as the aqueous solution.
Principle: The sulfonic acid is converted to the highly reactive sulfonyl chloride intermediate. This is achieved by treatment with a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which replaces the -OH group of the sulfonic acid with a -Cl.[11]
Protocol:
-
If the product from Step B was isolated, place the dry 2-methoxy-4-methylbenzenesulfonic acid (approx. 0.1 mol) in a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes).
-
Carefully add thionyl chloride (23.8 g, 0.2 mol) portion-wise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
-
Heat the mixture gently to 70-80 °C under reflux for 3-4 hours, until gas evolution ceases.
-
Cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude 2-methoxy-4-methylbenzenesulfonyl chloride is used in the next step.
Principle: The sulfonyl chloride undergoes nucleophilic substitution with ammonia. The nitrogen atom of ammonia attacks the electrophilic sulfur atom, displacing the chloride ion to form the stable sulfonamide. This reaction is often performed in an aqueous basic medium.[12][13]
Protocol:
-
Suspend the crude 2-methoxy-4-methylbenzenesulfonyl chloride (approx. 0.1 mol) in 100 mL of dichloromethane in a flask cooled in an ice bath.
-
Slowly add 50 mL of concentrated aqueous ammonia (28-30%) with vigorous stirring, keeping the temperature below 10 °C.
-
After addition, remove the ice bath and stir at room temperature for 2 hours.
-
Separate the organic layer. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).
Data Summary and Characterization
Quantitative Data
The following table summarizes the stoichiometry for the synthesis starting from 10.8 g of p-cresol.
| Step | Reagent | M.W. ( g/mol ) | Amount (g) | Moles | Equiv. | Expected Yield |
| A | p-Cresol | 108.14 | 10.8 | 0.10 | 1.0 | - |
| A | H₂SO₄ (98%) | 98.08 | 12.3 | 0.125 | 1.25 | 85-95% |
| B | Dimethyl Sulfate | 126.13 | 13.9 | 0.11 | 1.1 | 80-90% |
| C | Thionyl Chloride | 118.97 | 23.8 | 0.20 | 2.0 | 85-95% |
| D | Aqueous Ammonia | 17.03 | (Excess) | (Excess) | - | 80-90% |
Characterization of Final Product
-
Appearance: White to pale cream crystalline solid.[14]
-
Melting Point: 164-173 °C.[14]
-
Molecular Formula: C₈H₁₁NO₃S.[15]
-
Molecular Weight: 201.25 g/mol .[15]
-
HPLC Analysis: Assay should indicate ≥95% purity.[14]
-
Spectroscopic Analysis:
-
¹H NMR: Expected signals for aromatic protons, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the -NH₂ protons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonyl group), C-O stretching (ether), and aromatic C-H bonds.
-
Trustworthiness and Self-Validating Systems
The reliability of this synthetic procedure is ensured by incorporating checkpoints and robust analytical practices.
-
In-Process Controls (IPCs): Each step of the reaction should be monitored for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This prevents carrying unreacted starting materials into subsequent steps, which can complicate purification and lower overall yield.
-
Intermediate Characterization: While not always necessary for the entire sequence, isolating and confirming the structure of a key intermediate, such as the sulfonyl chloride (Step C), via melting point or spectroscopy can be crucial for troubleshooting if the final step fails.
-
Final Product Validation: The identity and purity of the final this compound product must be rigorously confirmed. The primary methods are melting point determination, which should be sharp and within the expected range[14], and HPLC analysis for purity assessment. Spectroscopic confirmation by NMR and IR is essential to validate the molecular structure.
-
Safety Integration: Adherence to safety protocols is paramount. The violent reactivity of m-cresol with reagents like chlorosulfonic acid underscores the importance of the chosen synthetic route.[5] Handling of reagents like dimethyl sulfate and thionyl chloride requires specific precautions as outlined in their Safety Data Sheets (SDS).[6]
References
- 1. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. M-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 9. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. L16947.03 [thermofisher.com]
- 15. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: A Protocol for Palladium-Catalyzed N-Arylation of 2-Methoxy-4-methylbenzenesulfonamide
Abstract
This document provides a comprehensive technical guide for the N-arylation of 2-Methoxy-4-methylbenzenesulfonamide using the Buchwald-Hartwig amination reaction.[1][2][3] This palladium-catalyzed cross-coupling methodology is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds that are pivotal in the synthesis of pharmaceuticals and functional materials.[2] We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and discuss key parameters for optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to construct N-arylsulfonamide scaffolds.
Introduction: The Significance of N-Arylsulfonamides
The N-arylsulfonamide moiety is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The synthesis of these compounds is therefore of critical importance. The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the construction of C-N bonds, offering broad substrate scope and functional group tolerance.[1][2] This reaction involves the coupling of an amine or related nitrogen nucleophile with an aryl halide or sulfonate, catalyzed by a palladium complex.[1][5]
This application note specifically focuses on the use of this compound as the nitrogen-containing coupling partner. The electronic and steric properties of this reagent, along with its potential for subsequent modification, make it a valuable building block in synthetic campaigns. The methoxy group, in particular, may offer handles for post-coupling modification or influence the biological activity of the final product.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[5][6]
-
Amine Coordination and Deprotonation: The sulfonamide coordinates to the Pd(II) complex. In the presence of a strong base, the sulfonamide is deprotonated to form a palladium amido complex.[5]
-
Reductive Elimination: The aryl group and the sulfonamido group couple, forming the desired N-arylsulfonamide product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst at each stage of the cycle.[3][5] Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and reductive elimination steps.[5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination of a sulfonamide.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Reaction conditions may require optimization for different aryl halides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), cesium carbonate (1.4 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas to ensure the removal of oxygen.
-
Reaction: Place the reaction flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methoxy-4-methylbenzenesulfonamide.
Caption: General experimental workflow for the N-arylation protocol.
Optimization and Scope
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[2] The following table provides a summary of common components and considerations for optimization.
| Parameter | Common Choices | Considerations & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed catalysts (e.g., SPhos Pd G3) | Pd(OAc)₂ is often used in situ with a ligand. Pre-formed catalysts can offer higher activity and reproducibility. |
| Ligand | Xantphos, BINAP, SPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally preferred. Xantphos is a good starting point for sulfonamides. BrettPhos can be effective for primary amines.[3] |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu, LHMDS | Strong, non-nucleophilic bases are required. Cs₂CO₃ and K₃PO₄ are often effective for sulfonamides. Stronger bases like NaOt-Bu may be needed for less reactive aryl chlorides but can be incompatible with some functional groups.[3][5][7] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-polar aprotic solvents are typically used. Toluene and dioxane are common choices, though their environmental impact is a consideration.[1][5] |
| Temperature | 80-110 °C | Higher temperatures are often required, especially for less reactive aryl chlorides.[5] |
Substrate Scope: This protocol is generally applicable to a wide range of aryl and heteroaryl bromides and iodides. Aryl chlorides are more challenging substrates and may require more specialized ligands and harsher conditions.[5] Electron-rich and electron-poor aryl halides are generally well-tolerated.
Post-Reaction Considerations: Cleavage of the Sulfonamide and Methoxy Groups
The 2-methoxy-4-methylbenzenesulfonyl group can serve as a protecting group for the newly formed arylamine. Its removal can be achieved under specific conditions, although it is generally considered a robust group. Furthermore, the methoxy group on the aromatic ring can be cleaved if desired.
-
Sulfonamide Cleavage: Cleavage of benzenesulfonamides typically requires harsh acidic or reductive conditions, which may not be compatible with all substrates.
-
Methoxy Group Cleavage: The methoxy group can be cleaved to the corresponding phenol using strong acids such as HBr or Lewis acids like BBr₃.[8][9] This transformation can be useful for further derivatization or for modulating the pharmacological properties of the molecule.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Conclusion
The palladium-catalyzed N-arylation of this compound is a reliable and versatile method for the synthesis of N-arylsulfonamides. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved for a broad range of substrates. This application note provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
The Uncharted Path: Exploring the Potential of 2-Methoxy-4-methylbenzenesulfonamide in Asymmetric Synthesis
Senior Application Scientist Note: In the field of asymmetric synthesis, the quest for novel, efficient, and highly selective chiral auxiliaries and reagents is perpetual. Chiral sulfonamides are a cornerstone in medicinal chemistry and drug development, with their stereochemistry often being pivotal to pharmacological activity.[1] While numerous methods exist for their synthesis, this guide was intended to provide a detailed application note on the use of 2-methoxy-4-methylbenzenesulfonamide for this purpose. However, a comprehensive review of the current scientific literature reveals that This compound is not a recognized or documented reagent for inducing chirality in the asymmetric synthesis of sulfonamides.
Our extensive search for established protocols, mechanistic studies, or applications where this compound acts as a chiral auxiliary, a directing group for asymmetric transformation, or a precursor to a chiral catalyst did not yield any specific, verifiable methodologies. The existing literature focuses on more established chiral auxiliaries, such as those derived from camphor or tert-butanesulfinamide (Ellman's auxiliary), or on catalytic methods that do not involve the specific sulfonamide requested.
This finding underscores a critical aspect of scientific research and development: not all structurally plausible reagents have been explored for every potential application. While the methoxy and methyl substitutions on the benzenesulfonamide ring could theoretically impart specific steric and electronic properties, their effectiveness in controlling stereochemistry has not been reported.
Therefore, instead of presenting a non-existent protocol, this document will serve a different but equally important purpose for the target audience of researchers and drug development professionals. It will outline a strategic, hypothetical research program to investigate the potential of this compound in asymmetric synthesis. This approach maintains scientific integrity by clearly delineating between established knowledge and a proposed research direction.
Part 1: The Rationale - Why Investigate this compound?
The core of innovation lies in exploring uncharted territory. While established chiral auxiliaries are effective, they are not without limitations, such as cost, scalability, or cleavage conditions. The investigation of novel, readily accessible sulfonamides like this compound is a worthwhile endeavor for several reasons:
-
Structural Features: The ortho-methoxy group is a known directing group in electrophilic aromatic substitution and metalation reactions. Its electronic and steric influence could potentially create a biased environment around the nitrogen atom of the sulfonamide, which is crucial for stereocontrol.
-
Accessibility: Substituted benzenesulfonamides are generally accessible from common starting materials, potentially offering a cost-effective alternative to more complex chiral auxiliaries.
-
Modularity: The aromatic ring provides a scaffold that can be further functionalized to fine-tune its steric and electronic properties, allowing for the development of a new class of tunable chiral reagents.
Part 2: A Proposed Research Workflow for a Novel Asymmetric Synthesis
For researchers interested in exploring this new avenue, a logical and systematic approach is essential. The following outlines a potential research workflow, grounded in established principles of asymmetric synthesis.
Figure 1. A proposed research workflow for evaluating this compound in asymmetric synthesis.
Hypothetical Protocol: Diastereoselective Addition to an N-Sulfonyl Imine
This protocol is a conceptual framework for a feasibility study, based on well-established reactions for other sulfonamides. It has not been experimentally validated and should be treated as a starting point for investigation.
Objective: To determine if this compound can induce facial selectivity in the addition of a nucleophile to a derived N-sulfonyl imine.
Step 1: Synthesis of the N-Sulfonyl Imine (Precursor Formation)
-
Materials: this compound, a representative aldehyde (e.g., benzaldehyde), a Lewis acid catalyst (e.g., Ti(OEt)₄ or CuSO₄), and an anhydrous solvent (e.g., dichloromethane or toluene).
-
Procedure: a. To a solution of the aldehyde (1.0 eq) in the anhydrous solvent, add this compound (1.1 eq). b. Add the Lewis acid catalyst (e.g., 1.5 eq of Ti(OEt)₄). c. Stir the mixture at room temperature or under gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). d. The formation of the N-sulfonyl imine is the key intermediate. This reaction is based on standard procedures for imine formation from sulfonamides.
Step 2: Diastereoselective Nucleophilic Addition
-
Materials: The N-sulfonyl imine solution from Step 1, a nucleophile (e.g., a Grignard reagent like phenylmagnesium bromide or an organolithium reagent), and an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
Procedure: a. Cool the N-sulfonyl imine solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). b. Slowly add the nucleophile (1.2 eq) dropwise to the cooled solution. c. Stir the reaction at -78 °C for a predetermined time (e.g., 2-4 hours). d. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. e. Allow the mixture to warm to room temperature, and perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate). f. Purify the crude product by column chromatography.
Step 3: Analysis and Characterization
-
Yield Determination: Calculate the isolated yield of the product.
-
Diastereomeric Ratio (d.r.): Analyze the purified product using ¹H NMR spectroscopy. The integration of signals corresponding to the different diastereomers will provide the d.r. Chiral High-Performance Liquid Chromatography (HPLC) can also be used for more accurate determination.
The following diagram illustrates the hypothetical reaction pathway being investigated.
Figure 2. A conceptual scheme for the synthesis of a chiral amine using a sulfonamide auxiliary.
Part 3: Data Interpretation and Next Steps
The outcome of the initial experiments would be summarized in a table to guide further research.
| Entry | Aldehyde (R-CHO) | Nucleophile (Nu⁻) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | PhMgBr | -78 | Data to be determined | Data to be determined |
| 2 | Benzaldehyde | MeLi | -78 | Data to be determined | Data to be determined |
| 3 | Isobutyraldehyde | PhMgBr | -78 | Data to be determined | Data to be determined |
| 4 | Benzaldehyde | PhMgBr | -40 | Data to be determined | Data to be determined |
Interpreting the Results:
-
No Diastereoselectivity (d.r. ~ 1:1): This would suggest that the this compound group does not effectively control the stereochemical outcome under the tested conditions. Further modifications to the sulfonamide structure would be necessary.
-
Moderate to High Diastereoselectivity (d.r. > 1:1): This would be a promising result, indicating that the auxiliary is capable of inducing chirality. The next steps would involve extensive optimization of reaction conditions (solvent, temperature, Lewis acid, nucleophile counterion) to maximize the d.r.
-
Cleavage and Determination of Enantiomeric Excess (ee): If a good d.r. is achieved, the next critical step is the cleavage of the sulfonamide auxiliary to yield the free chiral amine. The enantiomeric excess of the product would then be determined to confirm the efficacy of the asymmetric induction.
Conclusion
While a detailed, validated protocol for the use of this compound in asymmetric synthesis cannot be provided at this time due to a lack of published research, this should not be seen as a limitation but as an opportunity. The structured, hypothesis-driven research plan outlined above provides a scientifically sound framework for exploring its potential. For researchers in drug development, the discovery of a novel, effective, and accessible chiral reagent would be a significant contribution to the field, expanding the toolkit for the efficient synthesis of enantiomerically pure pharmaceutical compounds.
References
Application Note: High-Throughput Screening of a 2-Methoxy-4-methylbenzenesulfonamide Derivative Library for Novel Kinase Inhibitors
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate biological targets.[1][2][3] The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of enzymes such as carbonic anhydrases and protein kinases.[4][5][6] Kinase inhibitors, in particular, have revolutionized the treatment of various diseases, most notably cancer.[7][8]
This application note provides a comprehensive guide to performing a high-throughput screening campaign for 2-Methoxy-4-methylbenzenesulfonamide derivatives against a representative protein kinase, herein referred to as "TargetKinase." We present a field-proven workflow, from initial assay development and optimization to primary screening, data analysis, and hit confirmation. The protocols described herein are designed to be a self-validating system, ensuring the identification of robust and genuine hit compounds suitable for progression into lead optimization.
Part 1: Strategic Assay Design and Rationale
The success of any HTS campaign is predicated on the development of a robust and reliable assay. The choices made at this stage directly impact the quality and interpretability of the screening data.
The Biological Target: TargetKinase
For this guide, we have selected a hypothetical serine/threonine kinase, "TargetKinase," as the biological target. This choice is based on the well-established role of kinases in disease pathology and the prevalence of benzenesulfonamide derivatives as kinase inhibitors.[6][9] A critical first step in any screening project is to ensure a supply of high-purity, active recombinant enzyme, as this is fundamental to assay performance.[10]
The Technology Choice: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
Several technologies are suitable for HTS of kinase inhibitors, including fluorescence polarization (FP), TR-FRET, and luminescence-based ADP detection.[8][11][12] For this campaign, we have selected the AlphaScreen technology for its numerous advantages in an HTS setting:
-
Homogeneous Format: The "mix-and-read" nature of the assay requires no wash or separation steps, which simplifies automation, reduces variability, and increases throughput.[13]
-
High Sensitivity: The signal amplification cascade of the AlphaScreen chemistry allows for the use of low concentrations of enzyme and substrates, conserving precious reagents.[14]
-
Robustness: The far-red light emission (520-620 nm) is less susceptible to interference from compound autofluorescence or light scattering from precipitates compared to other fluorescence-based methods.[15]
AlphaScreen Assay Principle for Kinase Inhibition
The AlphaScreen assay measures the phosphorylation of a biotinylated peptide substrate by TargetKinase. The assay relies on the proximity of two types of hydrogel-coated beads: a Streptavidin-coated Donor bead and an anti-phospho-antibody-conjugated Acceptor bead.[16][17]
-
In the Absence of Inhibition: TargetKinase actively phosphorylates the biotinylated substrate using ATP. The Streptavidin Donor bead binds to the biotin tag on the substrate. The anti-phospho-antibody on the Acceptor bead then recognizes and binds to the newly added phosphate group. This brings the Donor and Acceptor beads into close proximity (<200 nm).
-
Signal Generation: Upon excitation with a 680 nm laser, the Donor bead converts ambient oxygen to a short-lived, highly reactive singlet oxygen species. If an Acceptor bead is nearby, this singlet oxygen diffuses and triggers a chemiluminescent cascade within the Acceptor bead, resulting in a strong light emission.[15][16]
-
In the Presence of an Inhibitor: A this compound derivative that successfully inhibits TargetKinase will prevent the phosphorylation of the substrate. The anti-phospho-antibody on the Acceptor bead cannot bind, and therefore the beads do not come into proximity. The singlet oxygen produced by the Donor bead decays before it can reach an Acceptor bead, and no signal is generated.
Thus, a decrease in the AlphaScreen signal is directly proportional to the inhibitory activity of the test compound.
Part 2: The High-Throughput Screening Protocol
A robust HTS workflow integrates meticulous assay optimization, automated primary screening, and rigorous data analysis to ensure the identification of high-quality hits.
Materials and Reagents
-
Enzyme: Recombinant human TargetKinase
-
Substrate: Biotinylated peptide substrate
-
Cofactor: Adenosine triphosphate (ATP)
-
Detection: AlphaScreen Streptavidin Donor Beads and Anti-Phospho-Substrate Acceptor Beads (Revvity)
-
Assay Plates: 1536-well, low-volume, white, solid bottom microplates
-
Compound Library: this compound derivatives dissolved in 100% DMSO
-
Positive Control: Staurosporine (a potent, non-selective kinase inhibitor)
-
Negative Control: DMSO (vehicle)
-
Buffer: Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5)
-
Instrumentation: Automated liquid handler, microplate reader capable of AlphaScreen detection (e.g., Revvity EnVision).[14]
Assay Optimization (Pre-Screening)
Before commencing the full screen, it is imperative to optimize assay parameters to achieve a robust signal window and sensitivity. This is guided by the principles outlined in the Assay Guidance Manual.[18][19][20]
-
Enzyme Titration: Determine the minimal enzyme concentration that yields a robust signal within a linear reaction time.
-
Substrate Km Determination: Measure the Michaelis-Menten constant (Km) for the peptide substrate and ATP. For competitive inhibitor screens, running the assay at or below the Km for the substrate enhances sensitivity.[10]
-
Z'-Factor Validation: Perform a plate uniformity test with 32-64 wells of positive control (e.g., Staurosporine) and 32-64 wells of negative control (DMSO) to assess assay quality. The Z'-factor is calculated to determine the separation band between the high and low signals. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [21][22][23]
Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.[24]
Primary HTS Workflow: Step-by-Step Protocol
The following protocol is for a 1536-well plate format with a final assay volume of 5 µL.
-
Compound Plating: Using an acoustic liquid handler, dispense 25 nL of test compounds, positive controls, or negative controls (DMSO) into the appropriate wells of a 1536-well assay plate. This results in a final screening concentration of 10 µM for the library compounds.
-
Enzyme Addition: Add 2.5 µL of TargetKinase solution (at 2x final concentration) in assay buffer to all wells.
-
Initiate Reaction: Add 2.5 µL of a solution containing the biotinylated peptide substrate and ATP (at 2x final concentration, at Km) in assay buffer to all wells.
-
Kinase Reaction Incubation: Seal the plates and incubate for 60 minutes at room temperature.
-
Stop & Detect: Add 2.5 µL of "Stop/Detection Mix" containing AlphaScreen Donor and Acceptor beads in assay buffer with EDTA (to chelate Mg²⁺ and stop the enzymatic reaction).
-
Detection Incubation: Incubate the plates in the dark at room temperature for 60-90 minutes to allow for bead binding and signal development.
-
Data Acquisition: Read the plates on an AlphaScreen-compatible plate reader.
Data Analysis and Primary Hit Selection
Raw data from the plate reader must be processed to identify statistically significant "hits".[25]
-
Normalization: The raw signal of each well is normalized to the plate's controls to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Criteria: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a specified threshold, often calculated as three times the standard deviation of the negative control wells (e.g., >50% inhibition).
-
Data Visualization: Tools like scatter plots and heatmaps are used to visualize plate data and identify potential systematic errors or patterns.[26][27]
Table 1: Representative Primary HTS Data
| Compound ID | Raw Signal | % Inhibition | Hit? ( >50%) | Plate Z'-Factor |
| DMSO Ctrl | 185,432 | 0.8% | No | 0.82 |
| Staurosporine | 12,331 | 98.5% | Yes | 0.82 |
| Deriv-001 | 191,050 | -2.3% | No | 0.82 |
| Deriv-002 | 78,945 | 61.3% | Yes | 0.82 |
| Deriv-003 | 155,210 | 17.4% | No | 0.82 |
| Deriv-004 | 45,670 | 80.4% | Yes | 0.82 |
Part 3: Hit Validation - A Self-Validating System
A primary hit is not a confirmed inhibitor. A rigorous hit validation cascade is essential to eliminate false positives and confirm the activity of genuine hits.[28][29][30] This process ensures the trustworthiness of the screening results.
Hit Re-testing and Dose-Response Analysis
-
Re-synthesis/Re-purchase: The first crucial step is to re-test the hit compound from a freshly sourced or re-synthesized solid sample to confirm its identity and activity, ruling out sample degradation or tracking errors.[28]
-
IC₅₀ Determination: Confirmed hits are then tested in a 10-point dose-response curve (e.g., from 100 µM down to 5 nM) in the primary assay. The resulting data is fitted to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| Deriv-002 | 1.25 | 1.05 | 0.992 |
| Deriv-004 | 0.48 | 0.98 | 0.995 |
Orthogonal Assay Confirmation
To rule out hits that interfere with the AlphaScreen technology itself (e.g., by quenching singlet oxygen), all confirmed hits must be validated in an orthogonal assay that uses a different detection principle.[28] A suitable choice would be a luminescence-based assay that directly measures the amount of ADP produced in the kinase reaction (e.g., ADP-Glo™ Kinase Assay, Promega). A true hit should demonstrate comparable potency in both the primary and orthogonal assays.
Initial Structure-Activity Relationship (SAR)
As hits are confirmed, initial SAR can be established by comparing the activity of structurally related derivatives from the screening library. This early analysis helps identify the key chemical features required for inhibitory activity and guides the next phase of medicinal chemistry.[29]
Conclusion
This application note details a robust, end-to-end workflow for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. By integrating rational assay design using AlphaScreen technology with a rigorous, multi-step hit validation process, this protocol provides a self-validating system to confidently identify potent and genuine hit compounds. These validated hits serve as high-quality starting points for subsequent hit-to-lead and lead optimization campaigns, accelerating the journey of drug discovery.
References
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. revvity.com [revvity.com]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. assay.dev [assay.dev]
- 24. academic.oup.com [academic.oup.com]
- 25. chemits.com [chemits.com]
- 26. HTS-Vis [htsvis.dkfz.de]
- 27. academic.oup.com [academic.oup.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
The Versatility of 2-Methoxy-4-methylbenzenesulfonamide: A Strategic Building Block in Modern Drug Discovery
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group, a cornerstone of medicinal chemistry, has been integral to the development of a vast array of therapeutic agents since the advent of sulfa drugs.[1][2] Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for carboxylic acids, have cemented its status as a privileged scaffold in drug design.[3][4] The sulfonamide moiety is a key feature in drugs targeting a wide range of diseases, from infections to cancer and inflammation.[5][6] This application note delves into the utility of a specific, strategically substituted building block, 2-Methoxy-4-methylbenzenesulfonamide , exploring its potential in the synthesis of novel, biologically active compounds. The substitution pattern—a methoxy group ortho to the sulfonamide and a methyl group para to it—offers a unique combination of electronic and steric properties that can be exploited by medicinal chemists to fine-tune the pharmacological profiles of drug candidates.
Physicochemical Properties and Rationale for Use
The strategic placement of the methoxy and methyl groups on the benzenesulfonamide core imparts distinct characteristics that are advantageous in drug design.
| Property | Influence of Substituents | Implication in Drug Design |
| Lipophilicity | The methyl group increases lipophilicity, while the methoxy and sulfonamide groups contribute to polarity. | Allows for modulation of the overall lipophilicity of the final compound, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. |
| Hydrogen Bonding | The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The methoxy group can also act as a hydrogen bond acceptor. | Facilitates strong and specific interactions with biological targets such as enzymes and receptors, contributing to high binding affinity and potency. |
| Conformational Control | The ortho-methoxy group can influence the rotational barrier around the aryl-sulfur bond, potentially pre-organizing the molecule into a bioactive conformation. | Can lead to enhanced selectivity for the target protein and reduce off-target effects by locking the molecule in a shape that is complementary to the active site. |
| Metabolic Stability | The substitution pattern can influence the metabolic fate of the molecule, potentially blocking sites of oxidative metabolism. | May lead to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability. |
Synthetic Applications: Crafting Bioactive Molecules
The primary amine of the sulfonamide group in this compound is the key handle for synthetic elaboration. The most common and effective strategies for derivatization are N-alkylation and N-arylation, which allow for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Workflow for Derivatization of this compound
Caption: General workflow for the derivatization and evaluation of this compound.
Application Note 1: Development of Novel Anticancer Agents
The benzenesulfonamide scaffold is a well-established pharmacophore in the design of anticancer agents, notably as inhibitors of carbonic anhydrases and various kinases.[1] Derivatives of the closely related 2-methoxy-5-methylbenzenesulfonamide have shown promise as cytotoxic agents.[3] By analogy, this compound is an excellent starting point for the synthesis of novel anticancer compounds.
Targeting Kinase Pathways
Many kinases, which are crucial regulators of cell signaling, are overactive in cancer cells. The sulfonamide moiety can mimic the phosphate group of ATP, enabling competitive inhibition at the kinase hinge region.
Caption: Design strategy for kinase inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of N-Aryl-2-methoxy-4-methylbenzenesulfonamide Derivatives
This protocol describes a general procedure for the Buchwald-Hartwig amination to couple this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide of interest
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), aryl bromide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen three times.
-
Add anhydrous, degassed dioxane via syringe to achieve a concentration of approximately 0.1 M.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Expected Outcome and Data Interpretation:
Successful synthesis will yield N-aryl derivatives. Based on analogous series, these compounds can be expected to exhibit cytotoxic activity against various cancer cell lines.
| Compound Series | Target Cell Line | Representative IC₅₀ (µM) |
| N-(4-chlorophenyl) derivative | MCF-7 (Breast Cancer) | 5-15 |
| N-(3,4-dimethoxyphenyl) derivative | HCT116 (Colon Cancer) | 1-10 |
| N-(pyridin-3-yl) derivative | A549 (Lung Cancer) | 10-25 |
Note: These values are hypothetical and based on activities of structurally related compounds.[3]
Application Note 2: Probing Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases. Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are critical mediators of the inflammatory cascade and are validated drug targets. Sulfonamide-containing compounds have been successfully developed as anti-inflammatory agents, most notably the COX-2 selective inhibitors (coxibs). The this compound scaffold can be used to generate novel inhibitors of enzymes in the arachidonic acid cascade.
Protocol 2: Synthesis of N-Alkyl-2-methoxy-4-methylbenzenesulfonamide Derivatives
This protocol outlines a standard procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Evaluating Anti-inflammatory Activity
Derivatives synthesized from this protocol can be evaluated in a variety of in vitro and cell-based assays to determine their anti-inflammatory potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Design, docking, synthesis and anticancer activity of some novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Methoxy-4-methylbenzenesulfonyl Chloride
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents.[1] These compounds exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The inherent stability of the sulfonamide bond, coupled with its ability to participate in hydrogen bonding, makes it a privileged scaffold in the design of bioactive molecules.[2] The specific reagent, 2-methoxy-4-methylbenzenesulfonyl chloride, offers a valuable building block for creating novel sulfonamides, where the methoxy and methyl substituents can fine-tune the steric and electronic properties of the molecule, potentially enhancing its therapeutic efficacy.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the formation of sulfonamides using 2-methoxy-4-methylbenzenesulfonyl chloride. It delves into the underlying reaction mechanism, provides a detailed step-by-step protocol, and outlines crucial safety considerations and purification techniques.
Reaction Principle: Nucleophilic Substitution at the Sulfonyl Center
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic substitution reaction.[1] The reaction mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a chloride ion and the formation of the sulfonamide bond.
A critical aspect of this reaction is the in-situ generation of hydrochloric acid (HCl).[3] The HCl produced will readily react with the starting amine, protonating it to form an ammonium salt. This protonated amine is no longer nucleophilic, effectively halting the desired reaction. To circumvent this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is incorporated into the reaction mixture to neutralize the HCl as it is formed.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a sulfonamide from 2-methoxy-4-methylbenzenesulfonyl chloride and a primary or secondary amine.
Caption: A generalized workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with a primary or secondary amine. The molar equivalents and reaction times may require optimization for specific substrates.
Materials and Equipment
| Reagents | Equipment |
| 2-Methoxy-4-methylbenzenesulfonyl chloride (1.0 eq.) | Round-bottom flask with a magnetic stir bar |
| Primary or secondary amine (1.0 - 1.2 eq.) | Dropping funnel |
| Anhydrous Dichloromethane (DCM) | Ice bath |
| Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq.) | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | Rotary evaporator |
| Saturated sodium bicarbonate (NaHCO₃) solution | Thin-layer chromatography (TLC) plates |
| Brine (saturated NaCl solution) | Glassware for recrystallization or chromatography |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | NMR tubes and appropriate deuterated solvent |
Reaction Setup and Procedure
-
Amine and Base Solution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane (DCM). To this solution, add triethylamine or pyridine (1.5 - 2.0 equivalents).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring. Maintaining a low temperature during the addition of the sulfonyl chloride is crucial to control the reaction rate and minimize potential side reactions.
-
Sulfonyl Chloride Addition: Dissolve 2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir the reaction for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]
Work-up and Purification
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Characterization
The identity and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For a similar compound, 2-methoxy-4-methylbenzenesulfonamide, the following NMR data has been reported: ¹H NMR (CDCl₃) δ 7.82 (d, J=8.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 6.75 (s, 1H), 4.85 (br s, 2H), 3.92 (s, 3H), 2.39 (s, 3H).
Safety Precautions
Sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of skin contact, wash the affected area immediately with copious amounts of water.
The reaction should be performed under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride. All glassware must be thoroughly dried before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product | Inactive sulfonyl chloride (hydrolyzed) | Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware and solvents are anhydrous. |
| Insufficient base | Ensure the correct stoichiometry of the base is used to neutralize the HCl produced. | |
| Multiple Products | Side reactions due to elevated temperature | Maintain a low temperature (0°C) during the addition of the sulfonyl chloride. |
| Impure starting materials | Purify starting materials before use. | |
| Difficult Work-up | Emulsion formation during extraction | Add more brine to the separatory funnel to help break the emulsion. |
Conclusion
The synthesis of sulfonamides via the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with amines is a robust and versatile method for accessing a diverse range of compounds with significant potential in drug discovery and development. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can confidently and efficiently synthesize these valuable molecular scaffolds. Careful monitoring of the reaction and appropriate purification techniques are paramount to obtaining the desired products in high yield and purity.
References
- 1. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Strategic Role of 2-Methoxy-4-methylbenzenesulfonamide in the Synthesis of Advanced Agrochemicals
This technical guide provides an in-depth exploration of the application of 2-Methoxy-4-methylbenzenesulfonamide as a pivotal intermediate in the synthesis of modern agrochemicals, particularly focusing on the sulfonylurea class of herbicides. This document is tailored for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering detailed synthetic protocols, mechanistic insights, and a discussion of the rationale behind key experimental parameters.
Introduction: The Significance of the Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates, broad-spectrum weed control, and favorable toxicological profiles.[1] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2] This specific mode of action confers high selectivity, as this enzyme is not present in animals. The general structure of sulfonylureas consists of a sulfonyl group linked to a urea moiety, which in turn is connected to a heterocyclic ring system. The diverse substitutions on the aryl and heterocyclic rings allow for the fine-tuning of herbicidal activity, crop selectivity, and environmental persistence.
This compound serves as a key building block for the "aryl" portion of certain sulfonylurea herbicides. The methoxy and methyl substituents on the benzene ring can influence the molecule's electronic properties, solubility, and metabolic stability, thereby affecting its overall herbicidal performance.
Core Synthesis Strategy: Formation of the Sulfonylurea Bridge
The primary application of this compound in agrochemical synthesis is its role as the sulfonamide component in the formation of the critical sulfonylurea bridge. The most common and industrially viable method for constructing this bridge is the reaction of a sulfonamide with an activated carbamate derivative, such as a phenyl carbamate, or with an isocyanate.[3] The reaction with a phenyl carbamate is often preferred as it avoids the handling of highly reactive and toxic isocyanates.
This guide will focus on a representative synthesis of a sulfonylurea herbicide, N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-methoxy-4-methylbenzenesulfonamide , a plausible herbicide candidate, from this compound.
Synthetic Workflow Visualization
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for a representative sulfonylurea herbicide.
Detailed Experimental Protocol
This protocol details the synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-methoxy-4-methylbenzenesulfonamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| This compound | 6341-99-7 | 201.25 | 0.05 | 10.06 |
| Phenyl-(4,6-dimethoxypyrimidin-2-yl)carbamate | 116344-36-0 | 291.28 | 0.055 | 16.02 |
| 1,8-Diazabicycloundec-7-ene (DBU) | 6674-22-2 | 152.24 | 0.06 | 9.13 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | - | 200 mL |
| Isopropanol | 67-63-0 | 60.1 | - | 50 mL |
| Diethyl ether | 60-29-7 | 74.12 | - | 50 mL |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.06 g, 0.05 mol) and anhydrous acetonitrile (200 mL). Stir the mixture at room temperature until the sulfonamide is completely dissolved.
-
Addition of Base: To the stirred solution, add 1,8-Diazabicycloundec-7-ene (DBU) (9.13 g, 0.06 mol) dropwise over 5 minutes. The DBU acts as a non-nucleophilic base to deprotonate the sulfonamide, forming the more nucleophilic sulfonamide anion. This activation is crucial for the subsequent reaction with the carbamate.
-
Addition of Carbamate: Add phenyl-(4,6-dimethoxypyrimidin-2-yl)carbamate (16.02 g, 0.055 mol) to the reaction mixture in one portion. The slight excess of the carbamate ensures the complete consumption of the starting sulfonamide.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction involves the nucleophilic attack of the sulfonamide anion on the carbonyl carbon of the carbamate, with the subsequent elimination of phenoxide as a leaving group.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product is expected to precipitate out of the solution. If precipitation is not significant, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Filter the precipitated solid using a Büchner funnel and wash the filter cake sequentially with cold isopropanol (2 x 25 mL) and diethyl ether (2 x 25 mL) to remove any unreacted starting materials and by-products.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Mechanistic Rationale and Causality
The choice of reagents and conditions in this protocol is guided by established principles of organic synthesis and the specific chemistry of sulfonylureas.
-
Solvent: Anhydrous acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and the intermediate salt, yet it is aprotic and does not interfere with the reaction.
-
Base: DBU is a strong, non-nucleophilic base that efficiently deprotonates the sulfonamide without competing as a nucleophile in the reaction with the carbamate. Other bases like potassium carbonate can also be used, but DBU often leads to faster reaction times at lower temperatures.
-
Leaving Group: The phenoxy group of the phenyl carbamate is a good leaving group, facilitating the nucleophilic acyl substitution reaction that forms the sulfonylurea linkage.
-
Temperature: Refluxing in acetonitrile provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant degradation of the reactants or product.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of sulfonylurea herbicides. The protocol detailed above provides a robust and efficient method for the synthesis of a representative sulfonylurea herbicide, highlighting the key chemical transformations and the rationale behind the experimental design. This guide serves as a practical resource for researchers and professionals engaged in the discovery and development of novel agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable and Robust Synthesis of 2-Methoxy-4-methylbenzenesulfonamide
Introduction: The Significance of 2-Methoxy-4-methylbenzenesulfonamide
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Tamsulosin, a medication widely used to treat benign prostatic hyperplasia. The efficient and scalable production of this sulfonamide is therefore of critical importance to the pharmaceutical industry. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. Our focus is on providing a scientifically sound, safe, and reproducible methodology, underpinned by a deep understanding of the reaction mechanisms and potential challenges in a larger-scale production environment.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is elegantly achieved through a two-step process, commencing with the electrophilic aromatic substitution of 3-methoxytoluene, followed by ammonolysis of the resulting sulfonyl chloride. This approach is favored for its high yields, readily available starting materials, and amenability to industrial scale-up.
Step 1: Chlorosulfonation of 3-Methoxytoluene
The initial step involves the reaction of 3-methoxytoluene with chlorosulfonic acid. The methoxy and methyl groups on the aromatic ring are ortho-, para-directing activators. The sulfonation will predominantly occur at the position para to the methoxy group and ortho to the methyl group, which is sterically less hindered and electronically activated, yielding the desired 2-methoxy-4-methylbenzenesulfonyl chloride.
Step 2: Ammonolysis of 2-Methoxy-4-methylbenzenesulfonyl Chloride
The second step is the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia. This reaction, known as ammonolysis, proceeds readily to form the stable sulfonamide product, this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the sequential workflow for the synthesis of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
Quantitative Data Summary
The following table provides a summary of the expected quantitative data for a representative scale-up synthesis.
| Parameter | Value |
| Starting Materials | |
| 3-Methoxytoluene | 1.0 kg (8.18 mol) |
| Chlorosulfonic Acid | 4.76 kg (40.9 mol, 5 equiv.) |
| Ammonium Hydroxide (28-30%) | ~4.5 L |
| Intermediate | |
| 2-Methoxy-4-methylbenzenesulfonyl chloride | Theoretical: 1.79 kg |
| Final Product | |
| This compound | Expected Yield: 1.3-1.5 kg (75-85%) |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white crystalline solid |
Experimental Protocols
PART 1: Scale-up Synthesis of 2-Methoxy-4-methylbenzenesulfonyl Chloride
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Cooling/heating circulator
-
Large-scale extraction vessel (e.g., 20 L separatory funnel or agitated vessel)
-
Rotary evaporator with a large-volume flask
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and a full-face shield.[1] Work in a well-ventilated fume hood.[1]
Procedure:
-
Reactor Setup and Cooling: Set up the 10 L jacketed reactor and ensure it is clean and dry. Begin circulating the coolant through the jacket to bring the internal temperature to -5 to 0 °C.
-
Charging Chlorosulfonic Acid: Carefully charge the reactor with chlorosulfonic acid (4.76 kg, 40.9 mol). Maintain a nitrogen atmosphere in the reactor.
-
Addition of 3-Methoxytoluene: Slowly add 3-methoxytoluene (1.0 kg, 8.18 mol) dropwise from the addition funnel over a period of 2-3 hours.[2] Maintain the internal temperature between -5 and 0 °C throughout the addition. Vigorous stirring is essential to ensure proper mixing and heat dissipation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by taking a small, carefully quenched sample and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching the Reaction: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (approximately 10 kg of ice in 10 L of water). Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching process is highly exothermic and will generate HCl gas; therefore, it must be performed in a well-ventilated area.[3]
-
Extraction: Transfer the quenched mixture to a large-scale extraction vessel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 4 L).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 4 L), saturated sodium bicarbonate solution (2 x 4 L) to neutralize any remaining acid, and finally with brine (1 x 4 L). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-methoxy-4-methylbenzenesulfonyl chloride as an oil or a low-melting solid. This crude intermediate is typically used in the next step without further purification.
PART 2: Scale-up Synthesis of this compound
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Buchner funnel and vacuum flask for filtration
-
Drying oven
Procedure:
-
Reactor Setup: In the 10 L jacketed reactor, dissolve the crude 2-methoxy-4-methylbenzenesulfonyl chloride from the previous step in a suitable solvent like acetone or tetrahydrofuran (THF) (approximately 4 L).
-
Ammonolysis: Cool the solution to 0-5 °C. Slowly add concentrated ammonium hydroxide (28-30%, ~4.5 L) dropwise, maintaining the temperature below 10 °C. The addition should take approximately 1-2 hours.
-
Reaction and Precipitation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The product will precipitate out of the solution.
-
Isolation of Crude Product: Cool the reaction mixture to 0-5 °C and stir for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (3 x 2 L) to remove any inorganic salts and residual ammonia.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
PART 3: Purification by Recrystallization
Materials and Equipment:
-
Large Erlenmeyer flasks or a crystallizing vessel
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
Procedure:
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or isopropanol and water. The ideal solvent will dissolve the compound at an elevated temperature and have low solubility at room temperature.[4]
-
Dissolution: In a large flask, add the crude this compound and the chosen alcohol. Heat the mixture with stirring until the solid completely dissolves.[4]
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a small amount of the alcohol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.[4]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a cold mixture of the alcohol and water. Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.
Analytical Characterization
To ensure the identity and purity of the final product, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is typically effective.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation. Both ¹H and ¹³C NMR spectra should be acquired and compared with known reference spectra.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5][7]
-
Melting Point: To assess the purity of the crystalline product.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a two-step synthesis via a sulfonyl chloride intermediate is a classic and reliable method for preparing sulfonamides.[2] The use of chlorosulfonic acid as the sulfonating agent is cost-effective and highly efficient for activated aromatic rings.[8] However, its high reactivity and corrosive nature necessitate strict temperature control and careful handling procedures.[1][9] The slow, dropwise addition of 3-methoxytoluene to an excess of cold chlorosulfonic acid minimizes side reactions and ensures the formation of the desired monosulfonated product.
The ammonolysis step is typically straightforward, but controlling the temperature during the addition of ammonium hydroxide is crucial to prevent the hydrolysis of the sulfonyl chloride and to ensure a high yield of the sulfonamide. The purification by recrystallization is a critical step to achieve the high purity required for pharmaceutical intermediates. The choice of a mixed solvent system like ethanol/water allows for fine-tuning of the solubility profile to maximize yield and purity.[4]
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through in-process controls and final product analysis.
-
In-Process Monitoring: Monitoring the chlorosulfonation reaction by TLC or HPLC allows for confirmation of the consumption of the starting material and the formation of the intermediate.
-
Crystallization as a Purification Check: Successful crystallization from a well-chosen solvent system is in itself an indicator of a certain level of purity.[10] The formation of well-defined crystals suggests the exclusion of impurities into the mother liquor.
-
Comprehensive Final Analysis: The combination of HPLC for purity assessment, NMR for structural verification, and MS for molecular weight confirmation provides a robust and comprehensive quality control package that leaves little room for ambiguity regarding the identity and quality of the final product.[5][11][12]
Safety Considerations for Scale-up
The scale-up of this synthesis involves significant safety considerations, primarily due to the use of chlorosulfonic acid.
-
Chlorosulfonic Acid Handling: Chlorosulfonic acid is a highly corrosive and reactive substance.[1] It reacts violently with water, releasing heat and toxic gases (HCl and SO₃).[1] All operations involving chlorosulfonic acid must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.[1]
-
Exothermic Reactions: Both the chlorosulfonation and the quenching steps are highly exothermic.[3] A reliable cooling system and slow, controlled addition of reagents are critical to prevent thermal runaway.[13]
-
Gas Evolution: The reaction produces hydrogen chloride gas. An efficient gas scrubbing system should be in place to neutralize the acidic off-gases.
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[14] Personnel should be trained in the proper procedures for handling spills and exposures to chlorosulfonic acid.
References
- 1. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. api.pageplace.de [api.pageplace.de]
- 9. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. macro.lsu.edu [macro.lsu.edu]
Derivatization of 2-Methoxy-4-methylbenzenesulfonamide for biological assays
Application Notes & Protocols
Topic: Derivatization of 2-Methoxy-4-methylbenzenesulfonamide for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Its prevalence stems from its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and its role as a non-classical bioisostere for carboxylic acids.[2][3][4] Bioisosteric replacement is a powerful drug design strategy where one functional group is substituted for another with similar properties to enhance efficacy, improve pharmacokinetic profiles, or circumvent intellectual property.[5] The sulfonamide group, in particular, has been successfully employed to improve characteristics like cell permeability and metabolic stability compared to its carboxylic acid counterparts.[2][4]
This application note focuses on a specific, functionally rich starting material: This compound (PubChem CID: 5093369).[6][7] We will provide a detailed guide on the strategic derivatization of this scaffold to generate a focused library of novel compounds. Subsequently, we will outline a robust protocol for their biological evaluation using an in-vitro enzyme inhibition assay, a critical step in identifying new lead compounds for drug discovery programs. The methodologies described herein are designed to be adaptable, providing a foundational framework for structure-activity relationship (SAR) studies targeting a variety of biological targets, such as kinases, lipoxygenases, or carbonic anhydrases.[8][9][10]
Rationale for Derivatization: Probing the Structure-Activity Landscape
The primary goal of derivatizing a core scaffold like this compound is to systematically explore the chemical space around it to understand how structural modifications influence biological activity. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to optimizing a hit compound into a viable drug candidate.
Key objectives of derivatization include:
-
Enhancing Potency: Small modifications can significantly improve a compound's binding affinity to its biological target.[5]
-
Improving Selectivity: Derivatization can reduce off-target effects by creating compounds that preferentially bind to the desired target over related proteins.
-
Optimizing ADME Properties: Modifications can fine-tune properties like solubility, membrane permeability, and metabolic stability, which are crucial for a drug's in vivo performance.[5]
The this compound scaffold offers two primary, synthetically accessible points for modification, as illustrated below. The most common approach involves substitution at the sulfonamide nitrogen (R¹), which allows for the introduction of a wide variety of functional groups to probe interactions with the target protein. A secondary, more advanced approach involves substitution on the aromatic ring (R²), though this typically requires multi-step synthesis.
Figure 1: Key sites for synthetic modification on the core scaffold.
Synthetic Strategy: N-Substitution of the Sulfonamide
A robust and versatile method for generating a library of derivatives is through the N-alkylation or N-arylation of the sulfonamide nitrogen. The following protocol details a general procedure for the synthesis of N-substituted this compound derivatives.
Protocol 1: Synthesis of N-Benzyl-2-methoxy-4-methylbenzenesulfonamide
This protocol describes a representative synthesis using benzyl bromide. The same fundamental procedure can be adapted for a wide range of alkyl or benzyl halides.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure N-benzyl derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: General workflow for N-substitution synthesis.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. The following protocol describes a generic, adaptable colorimetric assay for measuring the inhibition of an enzyme, using human 12-Lipoxygenase (12-LOX) as an illustrative example.[8][9] Lipoxygenases are implicated in inflammation and cancer, making them relevant drug targets.[9]
Protocol 2: 12-Lipoxygenase (12-LOX) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the 12-LOX-catalyzed oxidation of arachidonic acid. The formation of the resulting hydroperoxyeicosatetraenoic acid (HPETE) product can be monitored spectrophotometrically.
Materials:
-
Recombinant human 12-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds and control inhibitor (e.g., Baicalein) dissolved in DMSO
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized derivatives and control compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound solution (or DMSO for vehicle control) to each well of a 96-well plate.
-
Add 188 µL of assay buffer containing the 12-LOX enzyme to each well.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle (DMSO) control: % Inhibition = [1 - (V₀ sample / V₀ vehicle)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Figure 3: Workflow for the in vitro 12-LOX enzyme inhibition assay.
Data Presentation and Interpretation
Systematic tabulation of results is crucial for discerning structure-activity relationships. Below is a hypothetical data set for a small library of N-substituted derivatives based on the this compound scaffold.
| Compound ID | R¹ Substitution (at Sulfonamide-N) | 12-LOX IC₅₀ (µM) |
| 1 (Parent) | -H | > 100 |
| 2a | -Benzyl | 22.5 |
| 2b | -4-Fluorobenzyl | 15.8 |
| 2c | -4-Methoxybenzyl | 35.1 |
| 2d | -Naphthylmethyl | 8.2 |
Interpretation of Hypothetical SAR:
-
The parent scaffold (1) is inactive, indicating that substitution on the sulfonamide nitrogen is essential for activity against this hypothetical target.
-
The introduction of a simple benzyl group (2a) confers moderate activity.
-
Adding an electron-withdrawing fluorine atom (2b) slightly improves potency, suggesting that electronic effects on the benzyl ring may play a role in binding.
-
An electron-donating methoxy group (2c) is less favorable than the unsubstituted benzyl, decreasing potency.
-
The significant increase in potency with the larger, more hydrophobic naphthylmethyl group (2d) strongly suggests the presence of a large, hydrophobic pocket in the enzyme's active site that can be exploited for further optimization.
Troubleshooting and Key Considerations
-
Compound Solubility: Sulfonamide derivatives can sometimes have poor aqueous solubility.[10] It is critical to ensure that compounds are fully dissolved in DMSO stock solutions and do not precipitate in the final assay buffer, which can lead to inaccurate results. If solubility is an issue, adjusting the buffer pH or including a small percentage of a co-solvent may be necessary.
-
Purity and Identity: Always confirm the identity, purity (>95%), and structural integrity of all synthesized compounds before biological testing. Impurities can lead to false positives or misleading SAR data.
-
Assay Controls: The inclusion of appropriate controls is non-negotiable. A positive control (known inhibitor) validates that the assay is performing correctly, while a negative/vehicle control (DMSO) establishes the baseline for 100% enzyme activity.
Conclusion
The this compound scaffold represents a versatile and synthetically tractable starting point for the development of novel biologically active compounds. By employing systematic derivatization strategies, primarily at the sulfonamide nitrogen, researchers can efficiently generate focused libraries for screening. The combination of robust synthetic protocols and carefully executed in vitro biological assays, as detailed in this note, provides a powerful framework for identifying novel hits, establishing clear structure-activity relationships, and driving the optimization of new lead compounds for therapeutic development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 4. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H11NO3S) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Methoxy-4-methylbenzenesulfonamide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds found in a vast array of pharmaceuticals and bioactive molecules. 2-Methoxy-4-methylbenzenesulfonamide emerges as a readily available and highly versatile precursor for the construction of diverse heterocyclic systems. Its unique substitution pattern, featuring a methoxy group and a sulfonamide moiety, offers a rich platform for regioselective functionalization and subsequent cyclization reactions. The electron-donating methoxy group and the coordinating ability of the sulfonamide can be strategically exploited to direct the introduction of various functional groups, paving the way for the synthesis of complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and detailed experimental protocols for utilizing this compound as a key starting material. We will explore its application in the synthesis of two important classes of nitrogen-containing heterocycles: 1,2,4-benzothiadiazine 1,1-dioxides and quinazolinones . The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations.
Strategic Approaches to Heterocycle Synthesis
The journey from this compound to complex heterocyclic frameworks involves a series of strategic chemical transformations. The core of our approach lies in the initial functionalization of the benzenesulfonamide core, followed by intramolecular cyclization reactions. Two primary strategies will be highlighted:
-
Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective deprotonation of the aromatic ring at the position ortho to the directing sulfonamide group. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce key functional groups necessary for subsequent cyclization.
-
N-Arylation and N-Acylation followed by Intramolecular Cyclization: Modification of the sulfonamide nitrogen through arylation or acylation introduces functionalities that can participate in intramolecular ring-closing reactions, leading to the formation of fused heterocyclic systems.
PART 1: Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives
1,2,4-Benzothiadiazine 1,1-dioxides are a class of heterocyclic compounds with a wide range of biological activities, including diuretic, antihypertensive, and antiviral properties.[1] Our synthetic approach involves the initial introduction of a nitro group ortho to the sulfonamide, followed by reduction to an amine and subsequent cyclization.
Workflow for the Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides
Caption: Synthetic workflow for 1,2,4-benzothiadiazine 1,1-dioxides.
Experimental Protocols
Protocol 1.1: Regioselective Nitration of this compound
The methoxy and sulfonamide groups direct electrophilic substitution to specific positions on the aromatic ring. Careful control of reaction conditions is crucial to favor the desired ortho-nitration.
-
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 2-Methoxy-4-methyl-6-nitrobenzenesulfonamide, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Protocol 1.2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is a key functionality for the subsequent cyclization step.
-
Materials:
-
2-Methoxy-4-methyl-6-nitrobenzenesulfonamide
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
To a suspension of 2-Methoxy-4-methyl-6-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Continue refluxing for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-Amino-6-methoxy-4-methylbenzenesulfonamide.
-
Protocol 1.3: Cyclization to form 1,2,4-Benzothiadiazine 1,1-dioxide
The ortho-aminobenzenesulfonamide is cyclized using a suitable C1 source, such as triphosgene or urea, to form the heterocyclic ring.
-
Materials:
-
2-Amino-6-methoxy-4-methylbenzenesulfonamide
-
Triphosgene or Urea
-
Toluene or Pyridine (as solvent)
-
Triethylamine (if using triphosgene)
-
-
Procedure (using Urea):
-
Mix 2-Amino-6-methoxy-4-methylbenzenesulfonamide (1.0 eq) and urea (2.0 eq) in a round-bottom flask.
-
Heat the mixture at 180-200 °C for 2-3 hours. The reaction mixture will melt and then solidify.
-
Cool the reaction mass and treat it with a hot aqueous sodium hydroxide solution to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the product, 7-Methoxy-5-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent for further purification.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| 2-Methoxy-4-methyl-6-nitrobenzenesulfonamide | C₈H₁₀N₂O₅S | 246.24 | - | ¹H NMR: signals for aromatic protons, methyl, and methoxy groups. IR: strong peaks for NO₂, SO₂ stretching. |
| 2-Amino-6-methoxy-4-methylbenzenesulfonamide | C₈H₁₂N₂O₃S | 216.26 | - | ¹H NMR: appearance of a broad singlet for NH₂. IR: N-H stretching bands. |
| 7-Methoxy-5-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | C₉H₁₀N₂O₄S | 242.25 | - | ¹H NMR: signals for aromatic proton, methyl, methoxy, and NH protons. IR: C=O and SO₂ stretching bands. |
PART 2: Synthesis of Quinazolinone Derivatives
Quinazolinones are another important class of heterocyclic compounds with diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. Our synthetic strategy involves the N-arylation of this compound with an ortho-halobenzonitrile, followed by an intramolecular cyclization.
Workflow for the Synthesis of Quinazolinones
Caption: Synthetic workflow for Quinazolinone derivatives.
Experimental Protocols
Protocol 2.1: N-Arylation via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. Modern protocols often use ligands to facilitate the reaction under milder conditions.[2]
-
Materials:
-
This compound
-
2-Fluorobenzonitrile
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or Dioxane (as solvent)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), 2-fluorobenzonitrile (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add the solvent (e.g., toluene) and the ligand (e.g., DMEDA, 0.2 eq).
-
Heat the reaction mixture at 110-120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-Cyanophenyl)-2-methoxy-4-methylbenzenesulfonamide.
-
Protocol 2.2: Reductive Cyclization to Quinazolinone
The nitrile group is hydrolyzed, and the resulting intermediate undergoes intramolecular cyclization to form the quinazolinone ring.
-
Materials:
-
N-(2-Cyanophenyl)-2-methoxy-4-methylbenzenesulfonamide
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve N-(2-Cyanophenyl)-2-methoxy-4-methylbenzenesulfonamide (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
To this mixture, add hydrogen peroxide (30% solution, 5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and acidify with dilute hydrochloric acid.
-
The precipitated product, 2-(2-Methoxy-4-methylphenyl)-3H-quinazolin-4-one, is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| N-(2-Cyanophenyl)-2-methoxy-4-methylbenzenesulfonamide | C₁₅H₁₄N₂O₃S | 302.35 | - | ¹H NMR: signals for aromatic protons, methyl, and methoxy groups. IR: C≡N and SO₂ stretching bands. |
| 2-(2-Methoxy-4-methylphenyl)-3H-quinazolin-4-one | C₁₆H₁₄N₂O₂ | 266.29 | - | ¹H NMR: signals for aromatic protons, methyl, methoxy, and NH proton. IR: C=O and C=N stretching bands. |
Conclusion and Future Perspectives
This application note has demonstrated the utility of this compound as a versatile precursor for the synthesis of two important classes of heterocyclic compounds: 1,2,4-benzothiadiazine 1,1-dioxides and quinazolinones. The detailed protocols provided offer a solid foundation for researchers to explore the synthesis of a wide range of derivatives for applications in drug discovery and materials science.
The strategic functionalization of the this compound core, through methods like directed ortho-metalation and N-arylation, opens up a vast chemical space for the creation of novel molecular entities. Future work could focus on expanding the library of heterocyclic systems synthesized from this precursor, including but not limited to, benzothiazines, and other fused heterocyclic systems. The exploration of more diverse cyclization strategies and the development of one-pot multi-component reactions starting from this building block will further enhance its value in modern organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-methylbenzenesulfonamide
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of 2-Methoxy-4-methylbenzenesulfonamide. This document is designed for chemists and researchers engaged in pharmaceutical development and organic synthesis. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances. By explaining the causality behind each experimental step, we aim to empower you to not only replicate this synthesis but also to troubleshoot and optimize it effectively. The protocols and advice herein are built on established chemical principles and field-proven insights to ensure reliability and success in your laboratory work.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis. The synthesis is typically a two-step process: (1) Chlorosulfonation of 4-methylanisole (cresyl methyl ether) to form the intermediate 2-methoxy-4-methylbenzenesulfonyl chloride, and (2) Amination of the sulfonyl chloride to yield the final product.
Visual Workflow of the Synthesis and Troubleshooting Logic
The following diagram outlines the general synthetic pathway and provides a logical decision tree for addressing common yield-related issues.
Caption: General synthesis workflow and a decision-tree for troubleshooting low yield.
Question: My yield of the intermediate, 2-methoxy-4-methylbenzenesulfonyl chloride, is very low. What are the likely causes?
Answer: Low yield in the initial chlorosulfonation step is a frequent challenge, typically stemming from three primary factors: moisture sensitivity, temperature control, and side reactions.
-
Moisture Sensitivity: Chlorosulfonic acid reacts violently and exothermically with water to produce sulfuric acid and HCl, consuming the reagent. Furthermore, the product, 2-methoxy-4-methylbenzenesulfonyl chloride, is itself susceptible to hydrolysis, reverting to the corresponding sulfonic acid, which is highly water-soluble and will be lost during the aqueous workup.[1][2]
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this sulfur center and leading to the displacement of the chloride ion.[3][4]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use a high-purity grade of 4-methylanisole and chlorosulfonic acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Temperature Control: The reaction is highly exothermic. If the temperature rises uncontrollably (typically above 10 °C), the risk of side reactions increases significantly.
-
Causality: Higher temperatures provide the activation energy for undesired pathways, such as the formation of isomeric products (sulfonation at other positions on the ring) and di-sulfonation, where a second sulfonyl chloride group is added to the aromatic ring.
-
Solution: The reaction vessel must be cooled in an ice-water or ice-salt bath. Chlorosulfonic acid should be added dropwise to the 4-methylanisole at a slow rate, ensuring the internal temperature is maintained between 0-5 °C.
-
-
Inefficient Workup: The method used to quench the reaction and isolate the sulfonyl chloride is critical.
-
Causality: Prolonged exposure of the sulfonyl chloride to the aqueous acidic environment during workup will promote hydrolysis.[5]
-
Solution: The reaction mixture should be quenched by pouring it slowly onto a large amount of crushed ice with vigorous stirring. The sulfonyl chloride is insoluble in water and will precipitate as a solid or oil, allowing for rapid separation from the aqueous phase by filtration or extraction with a non-polar solvent (e.g., dichloromethane). This minimizes the contact time with water.[5]
-
Question: I've isolated the sulfonyl chloride intermediate, but the final amination step is giving a poor yield of this compound. Why?
Answer: Assuming the sulfonyl chloride intermediate is of good quality, yield issues in the second step typically relate to reaction kinetics and the management of the HCl byproduct.
-
HCl Byproduct Inhibition: The reaction of a sulfonyl chloride with an amine (in this case, from ammonium hydroxide) generates one equivalent of hydrochloric acid (HCl).[6]
-
Causality: The amine reactant is a base. As HCl is produced, it will protonate the unreacted amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.
-
Solution: The classic approach is to add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture.[6][7] This base will scavenge the HCl as it is formed, preventing the protonation of the primary amine nucleophile and allowing the reaction to proceed to completion. Alternatively, using a significant excess of the amine source (e.g., concentrated ammonium hydroxide) ensures that enough free amine is always available to react.
-
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Causality: While the reaction is generally favorable, sufficient thermal energy and time are required to overcome the activation barrier.
-
Solution: The reaction can be gently warmed (e.g., to 40-50 °C) to increase the rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has been completely consumed.
-
Question: My final product is impure, showing multiple spots on TLC. What are these impurities?
Answer: Impurities often originate from the chlorosulfonation step.
-
Isomeric Sulfonamides: The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. While the desired product results from sulfonation ortho to the powerful methoxy group, small amounts of other isomers can form.
-
Causality: Electrophilic aromatic substitution is governed by the electronic effects of the substituents on the ring. While the 2-position is sterically and electronically favored, some substitution can occur at other positions.
-
Solution: Strict temperature control (0-5 °C) during chlorosulfonation maximizes the regioselectivity for the desired isomer.[8] Most isomers can be effectively removed during the final purification step.
-
-
Unreacted Sulfonyl Chloride: If the amination reaction is incomplete, the starting material for that step will remain.
-
Solution: This is easily addressed by ensuring the amination reaction goes to completion (see above). During workup, any remaining sulfonyl chloride can be hydrolyzed to the water-soluble sulfonic acid by adding a small amount of aqueous base and stirring.
-
-
Sulfone Impurities: Under certain conditions, side reactions can lead to the formation of sulfone byproducts.
-
Solution: These are often difficult to remove. The best strategy is prevention by maintaining optimal conditions (low temperature, correct stoichiometry) during the chlorosulfonation step.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of chlorosulfonic acid to 4-methylanisole? A1: A molar excess of chlorosulfonic acid is required to drive the reaction to completion and to act as the solvent. A common and effective ratio is between 3 to 5 molar equivalents of chlorosulfonic acid to 1 equivalent of 4-methylanisole.
Q2: How should I purify the final this compound product? A2: The crude product is typically a solid and is best purified by recrystallization.
-
Rationale: Recrystallization is an excellent method for removing small amounts of isomers and other solid impurities.[9] The principle is to dissolve the impure compound in a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out in a pure form, leaving the impurities behind in the solvent.
-
Recommended Solvents: A mixture of ethanol and water, or isopropanol, is often effective.[9] The crude solid is dissolved in a minimum amount of the hot alcohol, and water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Q3: Can I use thionyl chloride instead of chlorosulfonic acid? A3: No, not for this specific transformation. Thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₃H) serve different purposes. Thionyl chloride is primarily used to convert carboxylic acids to acid chlorides or alcohols to alkyl chlorides. Chlorosulfonic acid is a powerful electrophilic agent required for the direct sulfonation of an aromatic ring.[8] In some specialized procedures, thionyl chloride can be a source of SO₂ for Sandmeyer-type reactions to produce sulfonyl chlorides from diazonium salts, but this involves a completely different synthetic route starting from an aniline.[5][10]
Q4: What are the critical safety precautions for this synthesis? A4: Both steps involve hazardous materials and must be performed with appropriate care.
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure a quenching agent (like sodium bicarbonate for spills) is nearby. The dropwise addition must be done slowly to control the exothermic reaction.
-
Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating vapor. It should also be handled in a fume hood.
Quantitative Data & Protocols
Table 1: Typical Reaction Parameters
| Step | Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Temperature | Solvent | Typical Yield |
| 1. Chlorosulfonation | 4-Methylanisole | Chlorosulfonic Acid | 1 : 4 | 0-5 °C | Chlorosulfonic Acid (excess) | 85-95% |
| 2. Amination | 2-Methoxy-4-methylbenzenesulfonyl chloride | Conc. NH₄OH | 1 : 10 | 25-40 °C | Dichloromethane / Water | 90-98% |
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-4-methylbenzenesulfonyl chloride
-
Preparation: Place a 250 mL two-necked, round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, in an ice-salt bath. Ensure all glassware is thoroughly dry.
-
Reagent Addition: Charge the flask with 4-methylanisole (e.g., 12.2 g, 0.1 mol).
-
Chlorosulfonation: Add chlorosulfonic acid (e.g., 46.6 g, 26.4 mL, 0.4 mol) to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred 4-methylanisole over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes.
-
Workup: In a separate large beaker (1 L), prepare approximately 400 g of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Dry the resulting white solid (2-methoxy-4-methylbenzenesulfonyl chloride) under vacuum. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a 250 mL flask, dissolve the crude 2-methoxy-4-methylbenzenesulfonyl chloride (e.g., 22.0 g, assuming ~0.1 mol from the previous step) in 100 mL of dichloromethane. Cool the flask in an ice bath.
-
Amination: While stirring vigorously, slowly add concentrated ammonium hydroxide (28-30%, ~50 mL).
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction can be gently warmed to 35-40 °C to ensure completion. Monitor by TLC.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1 M HCl (50 mL) followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the desired sulfonamide.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure, crystalline this compound.[9]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. api.pageplace.de [api.pageplace.de]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Methoxy-4-methylbenzenesulfonamide by Recrystallization
Welcome to the technical support center for the purification of 2-Methoxy-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we move beyond simple protocols to explain the scientific principles behind the procedures, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the recrystallization of this compound.
Q1: What is the best solvent for the recrystallization of this compound?
A1: While there is no single "best" solvent, alcohols such as isopropanol and ethanol , often in aqueous mixtures (e.g., 70-95% alcohol in water), are excellent starting points for recrystallizing sulfonamides.[1] The choice of solvent is critical and depends on the impurity profile of your crude material. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature, while impurities will ideally remain in solution upon cooling. A systematic solvent screening is always recommended.
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly. Using a solvent system with a lower boiling point or inducing crystallization at a lower temperature can also be effective.[2]
Q3: No crystals are forming, even after the solution has cooled in an ice bath. What is the problem?
A3: This is a common issue that can arise from several factors. The most likely cause is that too much solvent was used, and the solution is not supersaturated. Try evaporating some of the solvent to increase the concentration and then cool the solution again. Alternatively, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3]
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: If your product remains colored after recrystallization, the impurities may be adsorbed by activated charcoal. To decolorize your solution, add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.[2]
In-Depth Troubleshooting and Technical Guidance
This section provides a more detailed exploration of common challenges and the scientific reasoning behind the recommended solutions.
Issue 1: Poor Crystal Yield
A low yield of recovered product is a frequent problem in recrystallization.
Root Causes and Solutions:
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.
-
Solution: Before filtration, ensure the solution is saturated. If you suspect excess solvent, you can carefully evaporate some of it by heating the solution and then allowing it to cool again.
-
-
Premature Crystallization: If the product crystallizes too early, for example during hot filtration, it can lead to significant loss.
-
Solution: Ensure that your filtration apparatus (funnel and receiving flask) is pre-heated. This can be done by passing some hot solvent through the filter paper just before filtering your solution.
-
-
Incomplete Crystallization: It is crucial to allow sufficient time for crystallization to complete.
-
Solution: After the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.
-
Issue 2: Product Purity Issues
If the recrystallized product does not meet the desired purity specifications, consider the following:
Root Causes and Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may not be effective at separating the product from specific impurities.
-
Solution: Conduct a thorough solvent screening to find a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while having the opposite properties for the main impurities.
-
-
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, perhaps insulated with a cloth, before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.
-
-
Presence of Insoluble Impurities: If the crude product contains insoluble impurities, they must be removed before crystallization.
-
Solution: Perform a hot gravity filtration of the dissolved product solution to remove any insoluble material before allowing the solution to cool.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol is suitable when a single solvent with a large temperature-dependent solubility for the compound is identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the solvent, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more hot solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified this compound.
Protocol 2: Two-Solvent Recrystallization of this compound
This method is useful when no single solvent is ideal. A "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble are used.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol)
-
"Poor" solvent (e.g., Water)
-
Additional materials as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol. For washing the crystals, use a cold mixture of the two solvents in the same proportion as the final recrystallization mixture.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃S | --INVALID-LINK--[4] |
| Molecular Weight | 201.25 g/mol | --INVALID-LINK--[4] |
| Melting Point | 168-170 °C | --INVALID-LINK-- |
| Appearance | White to pale cream crystals or powder | --INVALID-LINK-- |
Table 2: Suggested Solvent Systems for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Good general-purpose system for sulfonamides. The polarity can be fine-tuned by adjusting the water content. |
| Isopropanol/Water | Similar to ethanol/water, often provides good crystal quality.[1] |
| Ethyl Acetate/Hexane | A less polar option that can be effective if the impurities are highly polar. |
| Toluene | A non-polar solvent that may be useful for removing non-polar impurities. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Side reactions in the sulfonylation of anilines with 2-methoxy-4-methylbenzenesulfonyl chloride
Welcome to the technical support guide for the sulfonylation of anilines using 2-methoxy-4-methylbenzenesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize synthetic outcomes. Our guidance is rooted in established chemical principles and practical laboratory experience.
Introduction: The N-Sulfonylation Reaction
The reaction of an aniline with a sulfonyl chloride, such as 2-methoxy-4-methylbenzenesulfonyl chloride, is a cornerstone transformation for synthesizing sulfonamides—a motif prevalent in pharmaceuticals.[1] The fundamental mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to undesired side products, impacting yield and purity.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the sulfonylation of anilines in a direct question-and-answer format.
Problem 1: Low or No Yield of Desired Sulfonamide
Question: My reaction yield is consistently low, or I am primarily recovering my aniline starting material. What is the most likely cause?
Answer: The most frequent culprit for low yields is the hydrolysis of the 2-methoxy-4-methylbenzenesulfonyl chloride starting material.[2] Sulfonyl chlorides are highly reactive towards nucleophiles, and if moisture is present in the reaction, water can compete with or outcompete the aniline, leading to the formation of the unreactive 2-methoxy-4-methylbenzenesulfonic acid.
Probable Causes & Solutions:
-
Moisture Contamination (Hydrolysis):
-
Causality: The sulfonyl chloride is highly moisture-sensitive. Its hydrolysis to the corresponding sulfonic acid is often the primary pathway for reagent decomposition and yield loss.[2]
-
Solution: Implement rigorous anhydrous techniques. All glassware must be oven-dried (e.g., at 120°C for >4 hours) or flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be set up and run under an inert atmosphere.
-
-
Inappropriate Base or Solvent:
-
Causality: The choice of base is critical. It must be non-nucleophilic to avoid competing with the aniline. The solvent must effectively dissolve both reactants without participating in the reaction.[2]
-
Solution: Use a non-nucleophilic organic base like pyridine or triethylamine. These bases are effective HCl scavengers but poor nucleophiles. Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective inert solvents.
-
-
Incorrect Stoichiometry:
-
Causality: To ensure the complete consumption of the valuable sulfonyl chloride, a slight excess of the aniline is often used.
-
Solution: Employ a slight excess of the aniline (e.g., 1.1–1.2 equivalents) relative to the sulfonyl chloride.[2]
-
Problem 2: Formation of an Insoluble, High-Molecular-Weight Impurity
Question: I'm observing a significant amount of a second, less soluble product alongside my desired sulfonamide. What is this side product and how can I prevent it?
Answer: This is a classic sign of di-sulfonylation . Primary anilines react to form a monosulfonamide, which still possesses an N-H proton. Under basic conditions, this proton can be removed, rendering the sulfonamide nitrogen nucleophilic enough to react with a second molecule of the sulfonyl chloride.
Mechanism & Prevention:
-
Causality: The initially formed sulfonamide can be deprotonated by the base in the reaction mixture. This sulfonamide anion is a nucleophile that can attack another molecule of the sulfonyl chloride, leading to the di-sulfonated side product.
-
Solution: The key is to control the relative concentrations. Add the sulfonyl chloride solution slowly (e.g., via a syringe pump) to a solution of the aniline. This strategy ensures that the sulfonyl chloride is more likely to encounter an unreacted aniline molecule (present in higher concentration) than the less abundant, and less nucleophilic, monosulfonamide product. Using a larger excess of the primary amine can also help mitigate this issue.[2]
Problem 3: Complex Product Mixture or Polymerization
Question: My NMR spectrum is complex, and the product is difficult to purify, possibly indicating polymerization. Why would this occur?
Answer: Polymerization can occur if the aniline is not protected, especially under conditions where intermolecular reactions are favored.[2][3] The sulfonamide product formed still contains an amine-like nitrogen that, under certain conditions, could react with another sulfonyl chloride molecule, leading to oligomers or polymers. This is particularly problematic if the reaction is run at high concentrations or temperatures for extended periods.
Solution:
-
Protecting Group Strategy: For complex syntheses or when polymerization is a persistent issue, protecting the aniline's amino group is a robust strategy.[4] Acetylation of the aniline to form an acetanilide is a common approach. The acetamido group is still ortho-, para-directing for subsequent reactions but is far less nucleophilic, preventing di-sulfonylation or polymerization. The acetyl group can be removed in a later step under acidic or basic conditions to reveal the desired primary sulfonamide.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this reaction?
A1: For most applications, a combination of a non-nucleophilic tertiary amine base like pyridine or triethylamine in an aprotic, anhydrous solvent such as dichloromethane (DCM) , tetrahydrofuran (THF) , or acetonitrile is recommended. The base neutralizes the generated HCl without competing in the main reaction, and the solvent provides a suitable medium for the reactants.[2]
Q2: How critical is temperature control during the reaction?
A2: Temperature control is important. The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to manage the initial exotherm and minimize rapid, uncontrolled side reactions. The reaction is then often allowed to warm to room temperature to proceed to completion.
Q3: My aniline has a phenol group. Will O-sulfonylation compete with N-sulfonylation?
A3: Yes, this is a significant consideration. Phenols can also be sulfonylated to form sulfonic esters.[6][7] The chemoselectivity (N- vs. O-sulfonylation) depends on the reaction conditions, particularly the base used. Generally, the aniline nitrogen is more nucleophilic than the phenol oxygen, favoring N-sulfonylation. However, using a strong base that can deprotonate the phenol to a phenoxide will dramatically increase the oxygen's nucleophilicity, potentially leading to a mixture of products or favoring O-sulfonylation. Careful optimization of the base and reaction conditions is required.
Q4: What is the most effective method for purifying the final sulfonamide product?
A4: Recrystallization is the most common and highly effective method for purifying solid sulfonamides.[2] The choice of solvent is critical: an ideal solvent will dissolve the sulfonamide and impurities at high temperatures but will poorly dissolve the desired product at room temperature, allowing it to crystallize out in high purity upon cooling. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Sulfonylation of Aniline
This protocol is a general guideline and may require optimization for specific aniline derivatives.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aniline (1.1 mmol, 1.1 eq.) and anhydrous pyridine (2.2 mmol, 2.2 eq.) to a flask containing anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve 2-methoxy-4-methylbenzenesulfonyl chloride (1.0 mmol, 1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system in which the sulfonamide is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.[2]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize recovery, subsequently cool the flask in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Visual Aids & Data Summary
Diagrams
Key Reaction Pathways
Caption: Main reaction pathways in aniline sulfonylation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting sulfonylation reactions.
Table 1: Impact of Reaction Parameters on Outcome
| Parameter | Recommended Choice | Rationale & Potential Issues if Deviated |
| Base | Pyridine, Triethylamine | Rationale: Non-nucleophilic HCl scavenger. Issues: Using nucleophilic bases (e.g., NaOH in some solvents) can promote side reactions. Using too little base results in protonation of the aniline, deactivating it. |
| Solvent | Anhydrous DCM, THF | Rationale: Aprotic and inert, good solubility for reactants. Issues: Protic solvents (alcohols, water) will react with the sulfonyl chloride. Ensure the solvent is truly anhydrous to prevent hydrolysis.[2] |
| Stoichiometry | 1.1 - 1.2 eq. Aniline | Rationale: Ensures complete consumption of the sulfonyl chloride. Issues: Using excess sulfonyl chloride or adding it too quickly can lead to di-sulfonylation of primary anilines.[2] |
| Temperature | 0 °C to Room Temp. | Rationale: Controls initial exotherm and allows the reaction to proceed to completion. Issues: High temperatures can increase the rate of side reactions and potentially lead to polymerization. |
| Atmosphere | Inert (N₂ or Ar) | Rationale: Excludes atmospheric moisture. Issues: Running the reaction open to the air significantly increases the risk of sulfonyl chloride hydrolysis.[2] |
References
Technical Support Center: Overcoming Solubility Challenges of 2-Methoxy-4-methylbenzenesulfonamide
Welcome to the technical support center for 2-Methoxy-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered with this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is a direct consequence of its molecular structure and solid-state properties. Key factors include:
-
Molecular Structure: The molecule is amphiphilic, containing both a nonpolar, hydrophobic region (the methyl- and methoxy-substituted benzene ring) and a polar, hydrophilic region (the sulfonamide group, -SO₂NH₂).[1] The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O).
-
Solid Form: The compound exists as a crystalline solid with a relatively high melting point of approximately 168-169 °C.[2] This indicates strong intermolecular forces within the crystal lattice (high lattice energy), which must be overcome by solvent-solute interactions for dissolution to occur.
-
Acidity (pKa): The sulfonamide proton is weakly acidic, with a predicted pKa of around 10.15.[3] This means it is a very weak acid and will remain in its neutral, less soluble form in most neutral or acidic organic solvents.
Q2: Why is this compound often poorly soluble in common organic solvents?
A2: The poor solubility arises from a mismatch between the solute's properties and those of many common solvents. The molecule's high crystal lattice energy requires a solvent that can form strong, energetically favorable interactions to break the solid apart. While the sulfonamide group can interact with polar solvents, the bulky, nonpolar aromatic portion of the molecule hinders solvation by highly polar solvents like water and disrupts the structure of less polar solvents like hexanes. This dual nature means it often fails to achieve high solubility in solvents at either end of the polarity spectrum. A study on 39 different sulfonamides highlighted how even minor structural modifications significantly impact solubility in various solvents, demonstrating the delicate balance of intermolecular forces at play.[4][5]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable solutions to specific solubility problems you may encounter.
Issue 1: My compound will not dissolve sufficiently in my chosen solvent at room temperature.
This is the most common challenge. A systematic approach involving solvent screening and the use of co-solvents is the most effective strategy.
The principle of "like dissolves like" is the guiding tenet. The goal is to find a solvent with a polarity that optimally balances the hydrophobic and hydrophilic nature of the molecule.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh approximately 5-10 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table below.
-
Agitation: Vigorously vortex each vial for 1-2 minutes.
-
Observation: Observe each vial for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
Equilibration (Optional): For more accurate assessment, allow the vials to stand at a controlled temperature for several hours or use a shaker. This distinguishes between slow dissolution and true insolubility.[6]
Data Presentation: Qualitative Solubility Table
The following table provides expected solubility based on the compound's structure and data from structurally similar sulfonamides.[7]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Good balance of polarity and hydrogen bond accepting capability to interact with the sulfonamide group. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | Can hydrogen bond, but the nonpolar aromatic ring limits high solubility. |
| Ethers | THF, 1,4-Dioxane | Moderate to Low | Moderate polarity can solvate the molecule to some extent. Dioxane is often a good solvent for sulfonamides.[6] |
| Chlorinated | Dichloromethane (DCM) | Low | Insufficiently polar to effectively solvate the sulfonamide group. |
| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | Cannot overcome the crystal lattice energy due to a lack of strong interactions with the polar sulfonamide group. |
Co-solvency is the phenomenon where a solute is more soluble in a mixture of solvents than in one single solvent.[8] This is a powerful technique for fine-tuning the properties of the dissolution medium. A small amount of a "good" solvent (a co-solvent) is added to the "poor" bulk solvent to enhance solubility.[9][10]
Causality: The co-solvent works by reducing the overall polarity of a highly polar solvent or by breaking up the solvent's self-association (like the hydrogen-bonding network in water or alcohols), which creates cavities more accommodating to the solute.[11] This reduces the interfacial tension between the solute and the solvent, favoring dissolution.
Experimental Protocol: Developing a Co-Solvent System
-
Select a Bulk Solvent: Choose the primary solvent for your experiment (e.g., ethanol).
-
Select a Co-Solvent: Choose a miscible co-solvent with high dissolving power for your compound (e.g., DMSO or 1,4-Dioxane).
-
Prepare a Suspension: Add your this compound to the bulk solvent to create a suspension or slurry.
-
Titrate with Co-Solvent: While stirring, add the co-solvent dropwise until the solid completely dissolves. Note the volume percentage of the co-solvent required.
-
Optimization: Aim for the lowest possible percentage of co-solvent (often <10-20%) to achieve the desired concentration without drastically altering the properties of the bulk solvent.
Visualization: The Mechanism of Co-Solvency
Caption: A diagram illustrating how a co-solvent modifies the bulk solvent to improve solute interactions.
Issue 2: My compound is thermolabile or standard methods are insufficient.
When heating is not an option or solubility remains low, physical energy input can be a powerful alternative.
Sonication uses high-frequency sound waves to induce acoustic cavitation in the liquid—the formation, growth, and violent collapse of microscopic bubbles.[12]
Causality: The collapse of these bubbles generates localized hot spots and powerful shockwaves. This energy has two primary effects:
-
Particle Size Reduction: It breaks down agglomerates and even primary crystals of the solute, increasing the surface area available for dissolution.[13]
-
Enhanced Mass Transfer: The shockwaves create micro-jets of solvent that impact the solid surface, disrupting the stagnant boundary layer and accelerating the rate at which the solute dissolves.[12][14]
This is a physical, not chemical, enhancement, making it ideal for accelerating dissolution without needing high temperatures.[15][16]
Experimental Protocol: Ultrasound-Assisted Dissolution
-
Preparation: Prepare a suspension of the compound in your chosen solvent or co-solvent system in a glass vial or flask.
-
Immersion: Place the vessel in an ultrasonic bath. Ensure the liquid level inside the vessel is slightly below the water level in the bath for efficient energy transfer.
-
Sonication: Turn on the sonicator. Most lab cleaners operate between 20-40 kHz. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the bulk solution.
-
Monitoring: Check for dissolution after each burst. If the vessel becomes warm, allow it to cool back to the desired temperature before continuing.
-
Completion: Continue until a clear solution is obtained.
Part 3: Logical Troubleshooting Workflow
When faced with a solubility issue, a structured approach saves time and resources. The following workflow guides you from initial assessment to an optimized solution.
Visualization: Troubleshooting Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 59554-39-1 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency: Significance and symbolism [wisdomlib.org]
- 11. bepls.com [bepls.com]
- 12. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 13. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 14. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Methoxy-4-methylbenzenesulfonamide Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 2-Methoxy-4-methylbenzenesulfonamide. The following sections address common challenges and frequently asked questions to facilitate the optimization of reaction conditions and ensure reproducible, high-yield outcomes.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Low Yield of the Final Product
Question: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Sulfonylation: The initial sulfonylation of 2-methoxy-4-methylbenzene is a critical step.
-
Reagent Purity: Ensure the chlorosulfonic acid is fresh and has not been exposed to moisture, which can lead to its decomposition.
-
Reaction Temperature: This reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of chlorosulfonic acid is critical to prevent side reactions and degradation of the starting material. A runaway reaction can significantly decrease the yield.
-
Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion. A molar ratio of at least 3-5 equivalents of chlorosulfonic acid to the starting material is often recommended to drive the reaction to completion.[1]
-
Reaction Time: While the reaction is often rapid, ensure sufficient time for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable.
-
-
Inefficient Amination: The subsequent reaction of the sulfonyl chloride with an ammonia source is also prone to issues.
-
Choice of Amine Source: Aqueous ammonia is commonly used. Ensure the concentration is appropriate and that it is added in sufficient excess to react with the sulfonyl chloride and neutralize the HCl byproduct.
-
Temperature Control: The amination reaction should also be performed at a low temperature to minimize the formation of side products, such as the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride.
-
pH Control: Maintaining a basic pH during the amination is crucial for the nucleophilic attack of ammonia on the sulfonyl chloride.
-
-
Suboptimal Work-up and Purification: Product loss can occur during the isolation and purification stages.
-
Precipitation/Crystallization: Ensure the pH is adjusted correctly to precipitate the sulfonamide product. The solubility of the product can be sensitive to pH.
-
Extraction: If using an extraction-based work-up, ensure the appropriate solvent is used and that extractions are performed multiple times to maximize recovery.
-
Purification Method: Recrystallization is a common method for purifying sulfonamides. Selecting the right solvent system is key to obtaining a high recovery of pure product.
-
Presence of Impurities in the Final Product
Question: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are the likely side products and how can I avoid their formation?
Answer: The formation of impurities is often linked to reaction conditions that favor side reactions.
Common Impurities and Mitigation Strategies:
-
Di-sulfonated Byproducts: Over-sulfonylation of the aromatic ring can occur if the reaction conditions are too harsh.
-
Mitigation: Use a controlled amount of chlorosulfonic acid and maintain a low reaction temperature. Gradual addition of the sulfonating agent is also recommended.
-
-
Unreacted Starting Material: Incomplete reaction will lead to the presence of 2-methoxy-4-methylbenzene in your final product.
-
Mitigation: As mentioned for low yield, ensure an adequate excess of chlorosulfonic acid and sufficient reaction time. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
-
Hydrolysis of Sulfonyl Chloride: The intermediate 2-methoxy-4-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. During work-up, minimize the contact time with aqueous solutions, especially under acidic conditions.
-
-
Formation of N-substituted byproducts: If the ammonia source is not pure, or if there are other nucleophiles present, N-substituted sulfonamides can form.
-
Mitigation: Use a high-purity source of ammonia.
-
The following diagram illustrates a decision-making workflow for troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is a typical solvent for the sulfonylation reaction?
A1: Often, the reaction is carried out using an excess of chlorosulfonic acid which can also act as the solvent. In some procedures, an inert solvent such as dichloromethane or chloroform may be used, particularly for larger scale reactions to aid in temperature control and stirring.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (2-methoxy-4-methylbenzene) is non-polar, while the product (this compound) and the intermediate sulfonyl chloride are more polar. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What is the best way to purify the final product?
A3: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of sulfonamides include ethanol, methanol, or mixtures of ethanol and water. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, this synthesis involves hazardous reagents.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Phosphorus oxychloride , if used in alternative procedures, is also toxic and corrosive.[2]
-
The reaction can be exothermic , so proper temperature control is essential to prevent a runaway reaction. Always add reagents slowly and with adequate cooling.
Q5: Can I use a different sulfonating agent instead of chlorosulfonic acid?
A5: While chlorosulfonic acid is the most common reagent for this transformation, other sulfonating agents like sulfur trioxide (SO₃) or oleum (fuming sulfuric acid) can also be used. However, these reagents are also highly reactive and require careful handling. The choice of sulfonating agent can influence the reaction conditions and the profile of side products.
Section 3: Optimized Experimental Protocol
The following is a generalized, optimized protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.
Step 1: Sulfonylation
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 2-methoxy-4-methylbenzene.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
Step 2: Amination
-
Carefully and slowly pour the reaction mixture from Step 1 onto crushed ice with vigorous stirring. This will precipitate the 2-methoxy-4-methylbenzenesulfonyl chloride.
-
Filter the solid sulfonyl chloride and wash it with cold water.
-
In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.
-
Add the crude sulfonyl chloride portion-wise to the cold ammonia solution with stirring.
-
Continue stirring for 1-2 hours at room temperature.
Step 3: Work-up and Purification
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.
-
Filter the solid product, wash it with water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
The following diagram outlines the key steps in the optimized synthesis protocol.
Caption: Optimized synthesis workflow for this compound.
Section 4: Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Sulfonylation | ||
| Chlorosulfonic Acid (equivalents) | 3 - 5 | To ensure complete conversion of the starting material.[1] |
| Temperature | 0 - 5 °C | To minimize side reactions and prevent thermal decomposition. |
| Reaction Time | 1 - 2 hours | Sufficient time for the reaction to proceed to completion. |
| Amination | ||
| Ammonia | Aqueous, excess | To act as both the nucleophile and to neutralize the HCl byproduct. |
| Temperature | 0 - 10 °C | To reduce the rate of hydrolysis of the sulfonyl chloride. |
| Purification | ||
| Method | Recrystallization | To obtain a highly pure final product. |
| Common Solvents | Ethanol/Water, Methanol | Effective for crystallizing sulfonamides. |
References
Technical Support Center: Purification of Crude 2-Methoxy-4-methylbenzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical, experience-based answers to frequently asked questions encountered during the purification of crude 2-Methoxy-4-methylbenzenesulfonamide.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My recrystallized product has a low melting point and appears oily. What's causing this and how can I fix it?
A1: A low melting point and oily appearance are classic signs of significant impurities. The most probable culprits are unreacted starting material, 4-methylanisole, which is an oil at room temperature, or residual solvents. The presence of these impurities disrupts the crystal lattice of your desired compound, leading to a depression of the melting point.
Immediate Actions:
-
Redissolve and Slowly Recrystallize: Reheat your solution to completely dissolve the oiled-out product. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. A gradual decrease in temperature is crucial for the formation of pure crystals, as it gives the molecules of this compound time to selectively incorporate into the growing crystal lattice, excluding impurities. Insulating the flask can aid in this process.
-
Consider a Two-Solvent System: If slow cooling in a single solvent is ineffective, a two-solvent recrystallization can be very effective. A good starting point is dissolving the crude product in a minimal amount of a "good" solvent where it is highly soluble (like ethanol or ethyl acetate) at an elevated temperature, and then gradually adding a "poor" solvent in which it is less soluble (like water or hexanes) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. This technique can often induce crystallization where a single solvent fails.
Q2: After recrystallization, my yield is very low. What are the likely causes and how can I improve it?
A2: Low yield is a common frustration in purification. Several factors could be at play:
-
Using an Excessive Amount of Solvent: The goal of recrystallization is to create a saturated solution at a high temperature. If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved. To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible.
-
Washing with Too Much Cold Solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using an excessive volume of cold solvent will inevitably dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Q3: My Thin Layer Chromatography (TLC) plate shows multiple spots even after purification. How do I identify the impurities and choose a better purification strategy?
A3: The presence of multiple spots on a TLC plate indicates that your purification was incomplete. To address this, you first need to identify the spots.
Identification of Impurities:
-
Co-spotting: Run a TLC with your purified sample alongside the crude reaction mixture, and if available, the starting material (4-methylanisole) and the intermediate (2-methoxy-4-methylbenzenesulfonyl chloride). This will help you identify which spots correspond to which compound.
-
Visualization Techniques: Sulfonamides can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be effective, as it reacts with compounds that can be oxidized.
Improving Purification Strategy:
-
Recrystallization: If the impurities are present in small amounts, a second recrystallization might be sufficient.
-
Column Chromatography: If recrystallization is ineffective, especially with impurities of similar polarity to your product, silica gel column chromatography is the recommended next step. A solvent system of hexane/ethyl acetate is a good starting point for separating sulfonamides. You can optimize the solvent ratio based on the separation you observe on your TLC plate.
-
Acid-Base Extraction: Since this compound has an acidic N-H proton, it can be separated from non-acidic impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 5% sodium hydroxide). The sulfonamide will deprotonate and move to the aqueous layer. The layers can then be separated, and the aqueous layer acidified (e.g., with 1M HCl) to precipitate the pure sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of the molecule, good starting points for solvent screening are:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Two-Solvent Systems: Ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify the most suitable system.
Q2: How can I be sure my purified this compound is pure?
A2: A combination of analytical techniques should be used to assess purity:
-
Melting Point: A sharp melting point close to the literature value (168-170 °C) is a good indicator of high purity.[1] Impurities will typically cause the melting point to be lower and broader.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a strong indication of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A commercial standard for this compound has a purity of ≥94.0% by HPLC.[2]
-
Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy can confirm the structure of your compound and help identify any remaining impurities.
Q3: What are the most likely impurities in my crude this compound and why?
A3: The most probable impurities arise from the synthetic route, which typically involves the chlorosulfonation of 4-methylanisole followed by amination.
-
4-Methylanisole (Starting Material): Incomplete reaction will leave unreacted starting material.
-
2-Methoxy-4-methylbenzenesulfonyl chloride (Intermediate): Incomplete amination will result in the presence of this intermediate.
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Isomeric Sulfonamides: The chlorosulfonation of 4-methylanisole is generally directed by the activating methoxy group, but minor amounts of other isomers may form.
Understanding these likely impurities is key to designing an effective purification strategy.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol
This protocol is a reliable starting point for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid just completely dissolves. Avoid adding an excess of ethanol.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
| Parameter | Before Purification | After Purification |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range, e.g., 155-165 °C | Sharp range, e.g., 168-170 °C |
| Purity (by TLC) | Multiple spots | Single spot |
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Preparation: Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the solutions on the baseline of the TLC plate. Also, spot any available standards (starting material, etc.).
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analysis: A pure compound should appear as a single spot. Compare the Rf values of the spots in your samples to the standards.
Visual Diagrams
Caption: A decision-making workflow for troubleshooting the purification of this compound.
References
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Methoxy-4-methylbenzenesulfonamide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides a comprehensive, question-and-answer-style troubleshooting resource for the multi-step synthesis of 2-Methoxy-4-methylbenzenesulfonamide. Drawing upon established chemical principles and field-proven insights, this document is designed to help you navigate the common challenges encountered during this synthetic sequence, ensuring the integrity and success of your experimental outcomes.
Synthetic Overview: A Plausible Pathway
The synthesis of this compound can be approached through a multi-step sequence starting from readily available m-cresol. This guide will address potential issues in each of the key transformations outlined below.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured to directly address specific experimental issues you may face. Each question is followed by an in-depth explanation of potential causes and actionable solutions.
Step 1: Formylation of m-Cresol
Question 1: My formylation of m-cresol is resulting in a low yield of 2-Hydroxy-4-methylbenzaldehyde. What are the likely causes and how can I improve it?
Answer:
Low yields in the formylation of m-cresol, a reaction that introduces a formyl (-CHO) group onto the aromatic ring, can stem from several factors. The Reimer-Tiemann reaction is a common method for this transformation, and its efficiency is sensitive to reaction conditions.
-
Suboptimal Reaction Conditions: The reaction of m-cresol with chloroform in the presence of a strong base is complex. The temperature, reaction time, and molar ratios of reactants are critical. A patent for a similar synthesis suggests that controlling the temperature is crucial for maximizing yield[1].
-
Side Reactions: The primary competing reaction is the formation of the ortho-isomer, 4-hydroxy-2-methylbenzaldehyde. Additionally, at higher temperatures, dichlorocarbene, the reactive intermediate, can react further with the product or starting material, leading to tar formation.
-
Inefficient Work-up: The product, being a phenolic aldehyde, has some water solubility. During the aqueous work-up, product loss can occur if the pH is not carefully controlled or if extractions are not thorough.
Solutions:
-
Optimize Reaction Parameters:
-
Temperature Control: Maintain a consistent temperature, typically between 60-70 °C. Overheating can lead to decomposition and side product formation.
-
Molar Ratios: Use a molar ratio of m-cresol:polyoxymethylene:Lewis acid catalyst of approximately 1:2.2:0.1, as suggested for a similar carbonylation reaction[1].
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
-
Minimize Side Reactions:
-
Slow Addition of Base: Add the base (e.g., sodium hydroxide solution) portion-wise to control the exotherm and the concentration of the reactive dichlorocarbene intermediate.
-
-
Improve Product Isolation:
-
pH Adjustment: After the reaction, carefully acidify the mixture to a pH of around 5-6 to ensure the product is in its neutral form before extraction.
-
Thorough Extraction: Use an appropriate organic solvent like diethyl ether or dichloromethane for extraction and perform multiple extractions to maximize the recovery of the product from the aqueous layer.
-
Step 2: Methylation of 2-Hydroxy-4-methylbenzaldehyde
Question 2: I am observing incomplete methylation of the hydroxyl group. What are the best practices to ensure complete conversion to 2-Methoxy-4-methylbenzaldehyde?
Answer:
Incomplete methylation suggests issues with the reactivity of the starting material or the efficiency of the methylating agent and base.
-
Insufficiently Strong Base: The phenoxide anion, which is the active nucleophile, must be generated in a sufficiently high concentration. The choice and amount of base are critical.
-
Reactivity of the Methylating Agent: While dimethyl sulfate is a common and effective methylating agent, its reactivity can be influenced by the solvent and temperature.
-
Steric Hindrance: The ortho-position of the hydroxyl group to the formyl group might cause some steric hindrance, slowing down the reaction.
Solutions:
-
Choice of Base and Solvent:
-
Use a strong enough base to fully deprotonate the phenolic hydroxyl group. Potassium carbonate in a polar aprotic solvent like DMF or acetone is a common and effective choice. A patent for a similar methylation suggests heating to reflux in the presence of a methylating reagent[1].
-
-
Reaction Conditions:
-
Temperature: Heating the reaction mixture is often necessary to overcome the activation energy barrier. Refluxing in acetone or heating to around 50-60 °C in DMF is typical.
-
Molar Ratio: Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Monitoring: Track the disappearance of the starting material by TLC. The product, being less polar, will have a higher Rf value.
-
Step 3: Oxidation of 2-Methoxy-4-methylbenzaldehyde
Question 3: My oxidation to 2-Methoxy-4-methylbenzoic acid is sluggish and gives a poor yield. How can I optimize this step?
Answer:
The oxidation of an aldehyde to a carboxylic acid can be challenging if the oxidant is not chosen carefully or if the reaction conditions are not optimal.
-
Inappropriate Oxidizing Agent: Some oxidizing agents may be too harsh, leading to side reactions or decomposition. Others might not be strong enough for a clean and complete conversion.
-
Reaction pH: The pH of the reaction medium can significantly influence the rate and outcome of the oxidation.
-
Product Isolation: The carboxylic acid product is often soluble in the aqueous reaction mixture, making its isolation tricky.
Solutions:
-
Select a Suitable Oxidant:
-
Potassium permanganate (KMnO₄) under basic conditions is a classic and effective choice for this transformation. The reaction should be heated to drive it to completion.
-
Sodium chlorite (NaClO₂) is a milder and often more selective oxidizing agent for aldehydes[2].
-
-
Control Reaction Conditions:
-
Temperature: If using KMnO₄, gentle heating is usually required. The disappearance of the purple permanganate color is an indicator of reaction progress.
-
pH: When using KMnO₄, the reaction is typically performed in a basic solution. After the reaction is complete, the mixture is acidified to protonate the carboxylate and precipitate the carboxylic acid product.
-
-
Efficient Product Recovery:
-
Acidification: After the oxidation, carefully acidify the reaction mixture with an acid like HCl to a pH of about 2-3 to precipitate the carboxylic acid.
-
Extraction: If the product has some water solubility, perform multiple extractions with an appropriate organic solvent.
-
Step 4: Chlorosulfonation of 2-Methoxy-4-methylbenzoic acid
Question 4: The chlorosulfonation of my 2-Methoxy-4-methylbenzoic acid is producing a dark-colored, tarry mixture with a low yield of the desired sulfonyl chloride. What is going wrong?
Answer:
Chlorosulfonation is a notoriously aggressive reaction, and the presence of activating groups on the aromatic ring can lead to several complications.
-
Harsh Reaction Conditions: Chlorosulfonic acid is a very strong and corrosive reagent. Excessive temperature can lead to charring and decomposition of the organic material[3].
-
Polysubstitution: The methoxy and methyl groups are both activating and ortho-, para-directing. This can lead to the introduction of more than one sulfonyl chloride group on the ring.
-
Hydrolysis of the Product: The resulting sulfonyl chloride is highly susceptible to hydrolysis. Any moisture present in the reaction or during work-up will convert it to the unreactive sulfonic acid.
Solutions:
-
Strict Control of Reaction Conditions:
-
Temperature: The reaction should be performed at a low temperature, typically 0-10 °C, by using an ice bath to control the exotherm.
-
Slow Addition: Add the 2-Methoxy-4-methylbenzoic acid portion-wise to the chlorosulfonic acid to maintain a low temperature and control the reaction rate.
-
Anhydrous Conditions: All glassware must be thoroughly dried, and the reaction should be protected from atmospheric moisture, for example, by using a drying tube.
-
-
Work-up Procedure:
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice. This step is highly exothermic and must be done with caution in a well-ventilated fume hood[3].
-
Rapid Isolation: The precipitated sulfonyl chloride should be collected quickly by vacuum filtration to minimize contact with the aqueous acidic environment.
-
Step 5: Amination of 2-Methoxy-4-methylbenzenesulfonyl chloride
Question 5: My amination reaction with aqueous ammonia is giving a low yield of this compound, and I'm seeing a significant amount of a water-soluble byproduct.
Answer:
Low yields in the amination step are often due to side reactions of the highly reactive sulfonyl chloride.
-
Hydrolysis of the Sulfonyl Chloride: As in the previous step, the primary competing reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble and will be lost during work-up.
-
Insufficient Ammonia: If the concentration of ammonia is too low, the rate of amination will be slow, allowing more time for hydrolysis to occur.
-
Formation of Bis-sulfonated Product: While less common with ammonia, primary amines can sometimes react twice with the sulfonyl chloride.
Solutions:
-
Optimize Amination Conditions:
-
Concentrated Ammonia: Use a concentrated aqueous solution of ammonia to ensure a high concentration of the nucleophile.
-
Temperature Control: The reaction is typically exothermic. Running the reaction at a low temperature (e.g., in an ice bath) initially can help to control the reaction rate and minimize side reactions. A general procedure involves heating the reaction mixture to ensure completion[4].
-
-
Work-up and Purification:
-
Precipitation: The sulfonamide product is often a solid that will precipitate from the reaction mixture. Cooling the mixture in an ice bath can help to maximize the yield of the precipitate.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to remove any remaining impurities[5][6][7].
-
Data Presentation
| Step | Reactant | Product | Typical Yield | Key Parameters |
| 1. Formylation | m-Cresol | 2-Hydroxy-4-methylbenzaldehyde | 60-70% | Temperature control (60-70 °C), slow base addition. |
| 2. Methylation | 2-Hydroxy-4-methylbenzaldehyde | 2-Methoxy-4-methylbenzaldehyde | >90% | Anhydrous conditions, sufficient base, heating. |
| 3. Oxidation | 2-Methoxy-4-methylbenzaldehyde | 2-Methoxy-4-methylbenzoic acid | 80-90% | Choice of oxidant (e.g., KMnO₄ or NaClO₂), pH control. |
| 4. Chlorosulfonation | 2-Methoxy-4-methylbenzoic acid | 2-Methoxy-4-methylbenzenesulfonyl chloride | 70-80% | Low temperature (0-10 °C), anhydrous conditions, slow addition. |
| 5. Amination | 2-Methoxy-4-methylbenzenesulfonyl chloride | This compound | 80-90% | Concentrated ammonia, temperature control. |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is a composite of established procedures for similar transformations and should be adapted and optimized for your specific laboratory conditions.
Step 4: Chlorosulfonation of 2-Methoxy-4-methylbenzoic acid
-
In a fume hood, place a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube in an ice-water bath.
-
Carefully add 50 mL of chlorosulfonic acid to the flask.
-
Slowly and in small portions, add 10 g of 2-Methoxy-4-methylbenzoic acid to the stirred chlorosulfonic acid, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
In a separate large beaker, prepare a mixture of 200 g of crushed ice and 100 mL of water.
-
Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water mixture.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude 2-Methoxy-4-methylbenzenesulfonyl chloride under vacuum. This intermediate is often used immediately in the next step without further purification.
Step 5: Amination of 2-Methoxy-4-methylbenzenesulfonyl chloride
-
In a fume hood, place the crude 2-Methoxy-4-methylbenzenesulfonyl chloride in a 250 mL Erlenmeyer flask with a magnetic stirrer.
-
Cool the flask in an ice bath and add 50 mL of concentrated aqueous ammonia.
-
Stir the mixture vigorously in the ice bath for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1 hour.
-
The solid product should precipitate. Cool the mixture in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the crude this compound by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the pure sulfonamide.
Visualization of Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the amination step.
References
- 1. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 2. Solved Experiment 8. Regiospecific Oxidation of Methyl | Chegg.com [chegg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Process Optimization for Industrial Synthesis of 2-Methoxy-4-methylbenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 2-Methoxy-4-methylbenzenesulfonamide. Here, we address common challenges and frequently asked questions to facilitate process optimization, enhance yield, and ensure product purity.
I. Synthesis Overview & Key Stages
The industrial synthesis of this compound is a critical process, as this compound serves as a key intermediate in the manufacturing of important pharmaceuticals. The most common synthetic route involves a two-step process starting from 3-methoxytoluene:
-
Chlorosulfonation: 3-Methoxytoluene is reacted with a chlorosulfonating agent, typically chlorosulfonic acid, to produce 2-methoxy-4-methylbenzene-1-sulfonyl chloride.
-
Amidation: The resulting sulfonyl chloride is then reacted with an ammonia source to yield the final product, this compound.
Each of these stages presents unique challenges that can impact the overall efficiency and cost-effectiveness of the synthesis. This guide will provide in-depth troubleshooting for each step.
Experimental Workflow: Industrial Synthesis of this compound
Caption: A diagram illustrating the two main stages in the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Stage 1: Chlorosulfonation of 3-Methoxytoluene
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Sulfonyl Chloride | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of isomeric sulfonyl chlorides or sulfones. The methoxy group is ortho-, para-directing, but some meta-substitution can occur. 3. Degradation: The product may be sensitive to high temperatures. | Optimize Reaction Conditions: - Temperature Control: Maintain a low temperature (typically -10°C to 10°C) during the addition of chlorosulfonic acid to minimize side reactions.[1][2] - Molar Ratio: Use a slight excess of chlorosulfonic acid to drive the reaction to completion.[3] - Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. |
| Formation of Dark-Colored Impurities | 1. Over-sulfonation: Reaction with excess chlorosulfonic acid or at elevated temperatures can lead to the formation of polysulfonated byproducts. 2. Oxidation: The aromatic ring may be susceptible to oxidation under harsh reaction conditions. | Control Reaction Stoichiometry and Temperature: - Precise Addition: Add the chlorosulfonic acid dropwise to the cooled solution of 3-methoxytoluene to maintain better temperature control. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions. |
| Difficult Isolation of Sulfonyl Chloride | 1. Hydrolysis: The sulfonyl chloride is highly reactive and readily hydrolyzes to the corresponding sulfonic acid upon contact with water. 2. Product is an Oil: The crude product may not solidify, making filtration difficult. | Anhydrous Conditions and Careful Work-up: - Dry Glassware and Solvents: Ensure all glassware is thoroughly dried, and use anhydrous solvents. - Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride and hydrolyze any remaining chlorosulfonic acid. The product can then be extracted with a suitable organic solvent like dichloromethane.[4] |
Stage 2: Amidation of 2-Methoxy-4-methylbenzene-1-sulfonyl chloride
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Sulfonamide | 1. Hydrolysis of Sulfonyl Chloride: The starting material can hydrolyze before reacting with ammonia. 2. Incomplete Reaction: Insufficient reaction time, temperature, or amount of ammonia. 3. Side Reactions: The sulfonyl chloride can react with the solvent or other nucleophiles present. | Optimize Amidation Conditions: - Anhydrous Conditions: Use anhydrous solvents and ensure the ammonia source is dry.[5] - Ammonia Source: Use a concentrated source of ammonia (e.g., aqueous ammonia, or ammonia gas bubbled through the reaction mixture) to drive the reaction. - Temperature: The reaction is typically exothermic; maintain a controlled temperature (e.g., 0-10°C) during the addition of the sulfonyl chloride.[5] |
| Product Contamination with Sulfonic Acid | Hydrolysis of the starting sulfonyl chloride during the reaction or work-up. | Careful Work-up: - pH Adjustment: After the reaction is complete, carefully adjust the pH to precipitate the sulfonamide. The sulfonic acid will remain in the aqueous layer. - Extraction: Extract the product with a suitable organic solvent. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material or byproducts. 2. The product may have low solubility in common recrystallization solvents. | Effective Purification Techniques: - Recrystallization: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find an optimal system for recrystallization.[6] - Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed, though this may be less practical on an industrial scale.[1] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the chlorosulfonation of 3-methoxytoluene?
A1: The chlorosulfonation of 3-methoxytoluene is often carried out without a solvent, using an excess of chlorosulfonic acid as both the reactant and the solvent.[1][2] However, if a solvent is desired to aid in heat transfer and control, chlorinated solvents like dichloromethane or 1,2-dichloroethane can be used.[1][2] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the chlorosulfonic acid and the sulfonyl chloride product.
Q2: How can I minimize the formation of the undesired isomer during chlorosulfonation?
A2: The methoxy group is an ortho-, para-directing group, leading to the desired 2-methoxy-4-methylbenzene-1-sulfonyl chloride. However, some of the ortho-isomer (4-methoxy-3-methylbenzene-1-sulfonyl chloride) may also be formed. Lowering the reaction temperature can increase the selectivity for the para-substituted product due to steric hindrance at the ortho position.
Q3: What are the safety precautions for working with chlorosulfonic acid?
A3: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn. A safety shower and eyewash station should be readily accessible.
Q4: Can I use a different aminating agent instead of ammonia for the amidation step?
A4: While ammonia is the most direct and cost-effective aminating agent for the synthesis of the primary sulfonamide, other nitrogen nucleophiles could be used to synthesize corresponding N-substituted sulfonamides. However, for the synthesis of this compound itself, ammonia is the required reagent.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity and identifying any impurities.[7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the final product. The melting point of the purified compound can also be compared to the literature value as an indicator of purity.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-methylbenzene-1-sulfonyl chloride
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-methoxytoluene (1.0 eq). Cool the flask to -5°C in an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, continue stirring at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid product and wash it with cold water until the washings are neutral. Dry the product under vacuum.
Protocol 2: Synthesis of this compound
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place concentrated aqueous ammonia (10 eq). Cool the flask to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the 2-Methoxy-4-methylbenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of a suitable solvent (e.g., THF or acetone). Add this solution dropwise to the cooled ammonia solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
V. Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.
VI. References
-
New practical synthesis of Tamsulosin. (2008). Chirality, 20(7), 790-795. Available at: --INVALID-LINK--
-
Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (Patent). Available at: --INVALID-LINK--
-
Process for the preparation of tamsulosin and intermediates thereof. (Patent). Available at: --INVALID-LINK--
-
Process for the preparation of tamsulosin and intermediates thereof. (Patent). Available at: --INVALID-LINK--
-
Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (Patent). Available at: --INVALID-LINK--
-
Synthesis method for 2-methoxy-4-methylbenzylamine. (Patent). Available at: --INVALID-LINK--
-
Preparation method of tamsulosin hydrochloride. (Patent). Available at: --INVALID-LINK--
-
Chemoenzymatic synthesis of Tamsulosin. (2024). Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Synthesis routes of 2-Methoxyethyl 4-methylbenzenesulfonate. Benchchem. Available at: --INVALID-LINK--
-
N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Available at: --INVALID-LINK--
-
Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. (Patent). Available at: --INVALID-LINK--
-
An improved process for the preparation of tamsulosin hydrochloride. (Patent). Available at: --INVALID-LINK--
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: --INVALID-LINK--
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). 2018 3rd International Conference on Materials Engineering, Manufacturing Technology and Control (MEMTC 2018). Available at: --INVALID-LINK--
-
Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances. Available at: --INVALID-LINK--
-
3-Methoxytoluene. PubChem. Available at: --INVALID-LINK--
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
Sulfonation and Sulfation Processes. Chemithon. Available at: --INVALID-LINK--
-
This compound. Manchester Organics. Available at: --INVALID-LINK--
-
Sulfonation | Aromatic compounds | Organic chemistry | Khan Academy. (2013). YouTube. Available at: --INVALID-LINK--
-
This compound. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018). Master Organic Chemistry. Available at: --INVALID-LINK--
-
Aromatic sulfonation reactions. (Patent). Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Amidation of 2-Amino-6-chlorobenzoyl chloride. Benchchem. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem. Available at: --INVALID-LINK--
-
ChemInform Abstract: Aromatic Sulfonation. Part 114. Sulfonation of Anisole, Phenol, Toluene and Related Alkyl and Alkoxy Derivatives with SO3. The Influence of the Solvent System on the Reactivity and the Sulfonic Acid Product Distribution. ChemInform. Available at: --INVALID-LINK--
-
Why did my amide syntesis does not work?. (2021). ResearchGate. Available at: --INVALID-LINK--
-
2-Methoxy-4-methylbenzene-1-sulfonyl chloride. Ambeed. Available at: --INVALID-LINK--
-
3-Chloro-2-methylanisole. PubChem. Available at: --INVALID-LINK--
References
- 1. US20090234154A1 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]
- 2. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]
- 3. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. karlancer.com [karlancer.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Dimer Formation in 2-Methoxy-4-methylbenzenesulfonamide Synthesis
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-methylbenzenesulfonamide. Dimer formation is a common and frustrating side reaction in sulfonamide synthesis, leading to reduced yields and complex purification challenges. This document provides in-depth, field-proven insights and actionable protocols to help you understand, control, and ultimately avoid this unwanted side reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding dimer formation during the synthesis of this compound from its corresponding sulfonyl chloride and an ammonia source.
Q1: What is the "dimer" byproduct in the context of this synthesis?
The term "dimer" in this context typically refers to the N,N-bis(2-methoxy-4-methylphenylsulfonyl)amine, also known as a disulfonimide. This molecule is formed when one molecule of the desired product, this compound, acts as a nucleophile and reacts with a second molecule of the starting material, 2-methoxy-4-methylbenzenesulfonyl chloride.
Q2: What is the chemical mechanism that leads to dimer formation?
Dimer formation is a competing side reaction to the desired sulfonamide synthesis. The process can be broken down into two key stages:
-
Desired Reaction: The primary amine (ammonia) acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-methoxy-4-methylbenzenesulfonyl chloride to form the target primary sulfonamide.[1][2][3]
-
Side Reaction (Dimerization): The newly formed primary sulfonamide is deprotonated by a base in the reaction mixture, forming a sulfonamidate anion. This anion is also nucleophilic and can attack another molecule of the highly reactive sulfonyl chloride, leading to the formation of the stable, but undesired, disulfonimide dimer. A discussion on a similar issue in sulfonyl hydrazide synthesis highlights that controlling the stoichiometry and addition sequence is key to preventing the product from reacting with the starting material.[4]
Q3: Why is dimer formation problematic for my research?
Dimer formation presents several significant challenges:
-
Reduced Yield: It consumes both the starting material and the desired product, directly lowering the overall yield of this compound.
-
Purification Complexity: The dimer often has similar solubility properties to the desired product, making separation by simple recrystallization difficult and frequently requiring column chromatography.
-
Inaccurate Biological Data: If not completely removed, the presence of the dimer impurity can interfere with subsequent reactions or lead to erroneous results in biological assays.
Q4: What are the key experimental factors that promote dimer formation?
Several factors can tip the kinetic balance in favor of dimerization:
-
Insufficient Ammonia/Amine: Not using a large excess of the ammonia nucleophile is the most common cause.
-
Localized High Concentration of Sulfonyl Chloride: Adding the sulfonyl chloride too quickly or with poor mixing.
-
Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive sulfonamide anion to attack the sulfonyl chloride.[5]
-
Inappropriate Base: Using a base that is not also the nucleophile can create a higher standing concentration of the sulfonamidate anion.
Part 2: Troubleshooting Guide for Dimer Formation
This guide provides a systematic approach to diagnosing and solving issues with dimer formation during your synthesis.
Problem: My post-reaction analysis (TLC, LCMS, NMR) shows a significant amount of a higher molecular weight byproduct consistent with a dimer.
Root Cause 1: Incorrect Reagent Stoichiometry
-
Scientific Explanation: The fundamental principle for avoiding dimerization is to ensure the highly reactive sulfonyl chloride electrophile encounters the intended nucleophile (ammonia) far more frequently than it encounters the sulfonamide product. According to Le Châtelier's principle, a high concentration of one reactant (ammonia) will drive the reaction toward the desired product formation and statistically outcompete the sulfonamide anion.
-
Troubleshooting Action: Use a significant excess of the ammonia source. Instead of 2-3 equivalents, consider using a large excess, such as by adding the sulfonyl chloride to a cold, concentrated solution of aqueous ammonia (e.g., 28-30% solution). This ensures the reaction environment is saturated with the primary nucleophile. The use of excess amine is a well-established strategy in similar syntheses to minimize this side reaction.[4]
Root Cause 2: Suboptimal Control of Reaction Conditions
-
Scientific Explanation: The reaction between a sulfonyl chloride and ammonia is highly exothermic.[5] An uncontrolled increase in temperature can accelerate unwanted side reactions, including dimerization. Low temperatures slow the overall reaction rate, providing greater selectivity for the more reactive nucleophile (ammonia) over the less reactive sulfonamidate anion.
-
Troubleshooting Actions:
-
Temperature Control: Perform the reaction in an ice-water or ice-salt bath to maintain a consistent internal temperature between 0 and 5 °C.[6]
-
Controlled Addition: Do not add the sulfonyl chloride all at once. Dissolve the 2-methoxy-4-methylbenzenesulfonyl chloride in a suitable, non-reactive solvent (like THF or Dioxane) and add it dropwise to the vigorously stirred, cold ammonia solution over 30-60 minutes using a pressure-equalizing dropping funnel. This prevents localized "hot spots" and high concentrations of the electrophile.
-
Root Cause 3: Inefficient Mixing
-
Scientific Explanation: Without efficient mixing, localized areas of high sulfonyl chloride concentration can form as it is added. In these pockets, the ammonia can be locally depleted, increasing the probability that a newly formed sulfonamide molecule will be the next available nucleophile to react, leading directly to dimer formation.
-
Troubleshooting Action: Use a magnetic stir bar that is appropriately sized for the reaction flask to create a significant vortex, or for larger-scale reactions (>1 L), use an overhead mechanical stirrer. Ensure the stirring is vigorous enough to rapidly disperse the sulfonyl chloride solution as it is added.
| Parameter | Standard Protocol | Optimized Anti-Dimer Protocol | Rationale |
| Ammonia Eq. | 2 - 3 equivalents | >10 equivalents (use conc. aq. NH₃ as solvent) | Overwhelms the reaction kinetics in favor of the desired product. |
| Temperature | Room Temperature | 0 - 5 °C | Reduces the rate of the less favorable dimerization side reaction.[5] |
| Addition Method | Portion-wise | Slow, dropwise addition of sulfonyl chloride solution | Prevents localized high concentrations of the electrophile.[4] |
| Mixing | Standard stirring | Vigorous stirring (vortex or overhead) | Ensures rapid dispersal of the electrophile to react with excess ammonia. |
Part 3: Recommended Protocol & Analytical Workflow
This section provides a validated experimental protocol designed to minimize dimer formation and a workflow for analyzing the outcome.
Optimized Experimental Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, cool 150 mL of concentrated aqueous ammonia (28%) in an ice-salt bath to 0 °C.
-
Reagent Preparation: Dissolve 10.0 g of 2-methoxy-4-methylbenzenesulfonyl chloride in 50 mL of tetrahydrofuran (THF).
-
Reaction: Add the sulfonyl chloride solution dropwise from the dropping funnel to the vigorously stirred, cold ammonia solution over a period of 45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Digestion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour, then let it slowly warm to room temperature and stir for another 2 hours.
-
Work-up:
-
Acidify the reaction mixture to pH 2 with concentrated HCl. This will protonate any remaining ammonia and precipitate the sulfonamide product.
-
Filter the resulting white solid using a Büchner funnel.
-
Wash the solid thoroughly with cold distilled water (2 x 50 mL) to remove ammonium chloride salts.
-
Dry the solid under vacuum to yield the crude this compound.
-
Analytical & Purification Workflow
-
Detection: The dimer can be detected by various chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for quantifying the percentage of dimer present.[7][8]
-
Purification: If minor amounts of the dimer are present, recrystallization is often sufficient for purification. If the dimer is a significant byproduct, the difference in acidity between the primary sulfonamide (pKa ~10) and the more acidic disulfonimide (pKa ~1-2) can be exploited. The primary sulfonamide is soluble in aqueous sodium hydroxide, while the dimer may be less so under specific pH conditions, potentially allowing for separation via careful acid-base extraction.[9] However, column chromatography is the most reliable method for complete removal.
References
- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refinement of Work-up Procedures for 2-Methoxy-4-methylbenzenesulfonamide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up and purification of 2-Methoxy-4-methylbenzenesulfonamide and its derivatives. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the integrity of your experimental results.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical research endeavors, typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with an appropriate amine. While the reaction itself is often straightforward, the work-up and purification stages are critical for obtaining a high-purity product. This guide is designed to address the specific issues that can arise during these crucial post-reaction steps.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the aqueous work-up of a this compound synthesis?
A1: The most critical factor is the prevention of hydrolysis of the unreacted 2-methoxy-4-methylbenzenesulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid (2-methoxy-4-methylbenzenesulfonic acid).[1] This byproduct can complicate purification. To minimize hydrolysis, the aqueous work-up should be performed quickly and, if possible, at a reduced temperature (e.g., using an ice bath).
Q2: How do I effectively remove the unreacted amine and the hydrochloride salt of the base (e.g., triethylamine hydrochloride) during extraction?
A2: A sequential washing of the organic layer is highly effective. First, wash with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the excess amine and organic base into the aqueous layer. Subsequently, a wash with a saturated sodium bicarbonate solution will neutralize any remaining acid and remove the corresponding salts. Finally, a brine wash will help to remove residual water from the organic layer before drying.
Q3: I'm observing a persistent emulsion during the liquid-liquid extraction. What are the best strategies to break it?
A3: Emulsions are common in sulfonamide work-ups. To break an emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which often helps to separate the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
Q4: What are the best recrystallization solvents for purifying this compound?
A4: The choice of solvent is highly dependent on the specific amine used in the synthesis. However, for sulfonamides in general, common and effective recrystallization solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1] For this compound derivatives, which are often crystalline solids, a solvent system of ethyl acetate/hexanes is also a good starting point to screen for optimal recrystallization conditions.
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific problems encountered during the work-up of this compound reactions.
Guide 1: Standard Work-up Procedure and Refinements
This guide outlines a robust work-up protocol designed to minimize common side reactions and facilitate purification.
Experimental Protocol: Refined Aqueous Work-up
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully add cold deionized water to quench the reaction. This helps to control the exotherm and minimize hydrolysis of the sulfonyl chloride.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Wash the organic layer with cold 1M HCl. This step removes unreacted amine and any organic base (e.g., pyridine, triethylamine) by converting them into their water-soluble hydrochloride salts.
-
Bicarbonate Wash: Subsequently, wash the organic layer with a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining HCl and removes the 2-methoxy-4-methylbenzenesulfonic acid byproduct as its sodium salt. Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water in the organic phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Causality Behind Experimental Choices:
-
Low Temperature: Performing the quench and washes at 0 °C significantly reduces the rate of hydrolysis of the reactive sulfonyl chloride.
-
Sequential Washes: The specific order of acidic and basic washes is crucial for systematically removing different types of impurities.
-
Brine Wash: This step is important for efficient drying of the organic layer, which can be critical for subsequent crystallization.
Logical Workflow for Standard Work-up:
Caption: Standard aqueous work-up workflow for this compound synthesis.
Guide 2: Troubleshooting Product Purification
This guide addresses common challenges encountered during the final purification of the crude product.
Problem: The crude product "oils out" during recrystallization.
"Oiling out" occurs when the product separates from the solution as a liquid instead of a crystalline solid. This is often due to a high concentration of impurities or an inappropriate solvent choice.
Solutions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is not supersaturated. Allow it to cool more slowly.
-
Change the Solvent System: The polarity of the solvent may not be optimal. If using a single solvent, try a two-solvent system (e.g., ethyl acetate/hexanes or ethanol/water). Dissolve the crude product in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, allow the solution to cool slowly.
-
Seed the Solution: Introduce a small crystal of the pure product to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
Problem: The final product is contaminated with 2-methoxy-4-methylbenzenesulfonic acid.
This indicates that hydrolysis of the starting sulfonyl chloride was significant during the reaction or work-up.
Solutions:
-
Thorough Bicarbonate Wash: During the work-up, ensure the aqueous sodium bicarbonate wash is performed thoroughly to extract the acidic byproduct. Multiple washes may be necessary.
-
Recrystallization from a Non-polar/Polar Solvent Mixture: The sulfonic acid is significantly more polar than the desired sulfonamide product. A carefully chosen recrystallization solvent system, such as ethyl acetate/hexanes, can leave the more polar sulfonic acid in the mother liquor.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used. The highly polar sulfonic acid will have a very low Rf value and will remain on the baseline, allowing for the elution of the less polar sulfonamide product.
Data Presentation: Recommended Recrystallization Solvent Systems
| Product Polarity | Recommended Single Solvents | Recommended Two-Solvent Systems |
| Moderately Polar | Ethanol, Isopropanol | Ethanol/Water, Ethyl Acetate/Hexanes |
| Less Polar | Toluene, Dichloromethane | Dichloromethane/Hexanes |
| More Polar | Acetonitrile | Acetonitrile/Water |
Visualization of Impurity Removal:
Caption: Logical flow for the removal of common impurities during work-up and purification.
Conclusion
A successful synthesis of this compound hinges on a well-executed work-up and purification strategy. By understanding the chemical principles behind each step—particularly the lability of the sulfonyl chloride to hydrolysis—and by systematically troubleshooting issues as they arise, researchers can significantly improve the yield and purity of their final product. This guide provides a foundation of best practices and actionable solutions to empower scientists in their synthetic endeavors.
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 2-Methoxy-4-methylbenzenesulfonamide and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific integrity. In the synthesis of substituted aromatic compounds, the formation of positional isomers is a frequent challenge, necessitating robust analytical methods to differentiate the target molecule from its closely related impurities. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of 2-Methoxy-4-methylbenzenesulfonamide and its potential positional isomers that may arise during its synthesis, particularly through the chlorosulfonation of 3-methoxytoluene.
The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents.[1][2] The precise substitution pattern on the aromatic ring is critical for biological activity, making the differentiation of isomers not just an analytical exercise, but a crucial aspect of drug safety and efficacy.
The Synthetic Origin of Isomeric Impurities
The synthesis of this compound typically involves the chlorosulfonation of 3-methoxytoluene.[3][4] Electrophilic aromatic substitution reactions, such as chlorosulfonation, on a disubstituted benzene ring are governed by the directing effects of the existing substituents.[5] The methoxy group is a strong activating, ortho-, para- directing group, while the methyl group is a weaker activating, ortho-, para- directing group. This interplay can lead to a mixture of products, with the sulfonyl chloride group being introduced at various positions on the aromatic ring. Subsequent amination to the sulfonamide would then yield a mixture of isomers.
This guide will focus on the NMR spectral differentiation of the target molecule, this compound, from its most probable isomers.
Predicted ¹H and ¹³C NMR Spectral Data
To facilitate a clear comparison, the ¹H and ¹³C NMR chemical shifts for this compound and its key positional isomers have been predicted using advanced computational algorithms. These predictions provide a valuable reference for interpreting experimental spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | 4-Methoxy-2-methylbenzenesulfonamide | 2-Methoxy-5-methylbenzenesulfonamide | 4-Methoxy-3-methylbenzenesulfonamide |
| Ar-H | 7.85 (d) | 7.80 (d) | 7.60 (d) | 7.75 (d) |
| 6.90 (d) | 6.85 (d) | 7.20 (dd) | 7.45 (dd) | |
| 6.80 (s) | 6.80 (s) | 6.95 (d) | 6.90 (d) | |
| -OCH₃ | 3.90 (s) | 3.85 (s) | 3.88 (s) | 3.87 (s) |
| -CH₃ | 2.40 (s) | 2.50 (s) | 2.35 (s) | 2.25 (s) |
| -SO₂NH₂ | 7.30 (br s) | 7.25 (br s) | 7.28 (br s) | 7.27 (br s) |
Note: Predicted values are for guidance and may vary slightly from experimental data. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | 4-Methoxy-2-methylbenzenesulfonamide | 2-Methoxy-5-methylbenzenesulfonamide | 4-Methoxy-3-methylbenzenesulfonamide |
| C-SO₂ | 130.0 | 138.0 | 132.0 | 135.0 |
| C-OCH₃ | 158.0 | 162.0 | 157.0 | 161.0 |
| C-CH₃ | 142.0 | 140.0 | 128.0 | 125.0 |
| Ar-C | 132.0 | 130.0 | 135.0 | 130.0 |
| 120.0 | 115.0 | 125.0 | 128.0 | |
| 110.0 | 112.0 | 112.0 | 110.0 | |
| -OCH₃ | 56.0 | 55.5 | 56.2 | 55.8 |
| -CH₃ | 21.0 | 20.0 | 20.5 | 16.0 |
Note: Predicted values are for guidance and may vary slightly from experimental data.
In-Depth Spectral Analysis
The key to differentiating these isomers lies in the subtle differences in their chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum, and the distinct chemical shifts of the quaternary carbons in the ¹³C NMR spectrum.
¹H NMR Spectral Comparison
The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between these positional isomers. The number of signals, their multiplicities, and their coupling constants are unique fingerprints for each substitution pattern.
-
This compound (Target Molecule): The aromatic region is expected to show three distinct signals: a doublet, another doublet, and a singlet. The proton ortho to the electron-withdrawing sulfonyl group will be the most deshielded. The coupling constants will be indicative of ortho and meta relationships between the protons.
-
Isomeric Impurities: Each isomer will present a unique splitting pattern in the aromatic region. For example, an isomer with two adjacent aromatic protons will show a characteristic doublet of doublets. The chemical shifts of the methoxy and methyl protons will also be subtly influenced by the position of the sulfonyl group.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides complementary information, particularly regarding the chemical shifts of the quaternary carbons.
-
This compound (Target Molecule): The chemical shifts of the carbon atoms directly attached to the sulfonyl, methoxy, and methyl groups are highly sensitive to the substitution pattern.
-
Isomeric Impurities: The positions of the quaternary carbon signals will differ significantly between the isomers, providing a clear method of identification. The chemical shifts of the protonated aromatic carbons will also vary, corroborating the assignments made from the ¹H NMR spectrum.
Visualizing the Molecular Structures and Analytical Workflow
To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.
Caption: Target molecule and its potential positional isomers.
Caption: General workflow for NMR spectral analysis.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing the potential for experimental artifacts and ensuring the integrity of the results.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the quality of the sample preparation.[1][2][6]
-
Materials:
-
This compound (or isomer mixture)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Cotton or glass wool
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)[7]
-
-
Procedure:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
NMR Data Acquisition
The choice of acquisition parameters is critical for obtaining a spectrum with good resolution and signal-to-noise.[8][9]
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise)
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: 220-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Temperature: 298 K
-
Data Processing and Analysis
-
Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/NMR Processor).
-
Procedure:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Pick the peaks and analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Assign the signals in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule based on the predicted data and established chemical shift trends.
-
Conclusion
The differentiation of positional isomers of this compound is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The distinct substitution patterns give rise to unique chemical shifts and coupling constants, particularly in the aromatic region of the ¹H NMR spectrum and for the quaternary carbons in the ¹³C NMR spectrum. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data, ensuring the unambiguous structural confirmation of their synthesized compounds. This rigorous analytical approach is fundamental to advancing drug discovery and development programs with scientific integrity.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Methoxy-4-methylbenzenesulfonamide: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise and accurate characterization of pharmaceutical compounds is paramount. This guide provides an in-depth, objective comparison of mass spectrometry techniques for the analysis of 2-Methoxy-4-methylbenzenesulfonamide, a key sulfonamide intermediate. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for methods development and analytical strategy.
Introduction to this compound and its Analytical Significance
This compound (C8H11NO3S, Molecular Weight: 201.24 g/mol ) is an aromatic sulfonamide, a class of compounds with significant importance in the pharmaceutical industry. Accurate mass spectrometric analysis is crucial for its identification, quantification, and structural elucidation in various matrices, from synthetic reaction mixtures to biological samples. The choice of ionization source and mass analysis technique can profoundly impact the quality and reliability of the data obtained.
Ionization Techniques: A Comparative Analysis for this compound
The initial and most critical step in the mass spectrometry analysis of any compound is its efficient ionization. For a molecule like this compound, the two most common atmospheric pressure ionization (API) techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and large molecules. It generates ions from a liquid phase, typically by applying a high voltage to a nebulized spray. For sulfonamides, ESI in positive ion mode is commonly used, as the sulfonamide group can be readily protonated.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is generally more effective for less polar and more volatile compounds. It involves the vaporization of the sample and subsequent ionization through chemical reactions with reagent gas ions. For some sulfonamides, APCI has been shown to provide better sensitivity and separation efficiency compared to ESI.[1]
Head-to-Head Comparison for this compound:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Analyte Polarity | Ideal for polar to highly polar compounds. | Effective for moderately polar to non-polar compounds. | This compound has moderate polarity, making both techniques viable. |
| Analyte Volatility | Not a strict requirement. | Requires the analyte to be thermally stable and volatile. | The compound's volatility should be sufficient for APCI. |
| Ionization Mechanism | Ionization from charged droplets in the liquid phase. | Gas-phase chemical ionization. | APCI can sometimes offer better ionization efficiency for smaller molecules like sulfonamides.[1][2] |
| Susceptibility to Matrix Effects | Can be more susceptible to ion suppression from co-eluting matrix components. | Generally less prone to matrix effects than ESI. | In complex matrices, APCI may provide more robust and reliable quantification. |
| Adduct Formation | Prone to the formation of various adducts (e.g., [M+Na]+, [M+K]+). | Primarily forms protonated molecules ([M+H]+). | APCI can lead to simpler spectra with a more abundant protonated molecule, which is advantageous for quantification. |
Recommendation: While both ESI and APCI can be successfully employed, APCI is often the preferred starting point for the analysis of small, moderately polar sulfonamides like this compound , particularly when high sensitivity and robustness in complex matrices are required. However, empirical evaluation of both sources during method development is always recommended.
Mass Analysis Techniques: Tandem MS and High-Resolution MS
Once ionized, the resulting ions are separated and detected by a mass analyzer. For comprehensive analysis, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are invaluable tools.
Tandem Mass Spectrometry (MS/MS): MS/MS, typically performed on a triple quadrupole or ion trap instrument, provides structural information through collision-induced dissociation (CID). A precursor ion (e.g., the protonated molecule) is selected, fragmented, and the resulting product ions are detected. This technique is highly specific and sensitive, making it ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm). This allows for the confident determination of the elemental composition of an ion and can help to differentiate between isobaric interferences.
Comparative Application for this compound:
| Technique | Application for this compound | Advantages |
| Tandem MS (MS/MS) | Quantitative analysis, structural confirmation. | High sensitivity and specificity (MRM), provides fragmentation information for structural elucidation. |
| High-Resolution MS (HRMS) | Accurate mass measurement, formula confirmation, identification of unknowns. | Unambiguous elemental composition determination, high specificity. |
Proposed Fragmentation Pathway of this compound
Based on established fragmentation patterns of aromatic sulfonamides, the following pathway is proposed for this compound in positive ion mode MS/MS.[3][4] The protonated molecule, with a predicted m/z of 202.05324, would serve as the precursor ion.
Caption: Proposed MS/MS fragmentation of this compound.
Explanation of Key Fragmentations:
-
Loss of SO2: A characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO2, 64 Da), leading to the formation of an anilinium-type ion.[3][4]
-
Cleavage of the S-N bond: Scission of the sulfonamide bond can lead to the formation of a sulfonylium ion.
-
Further Fragmentation: Subsequent fragmentation of these primary product ions can provide further structural confirmation.
Experimental Protocol: LC-MS/MS Method for Quantification
This protocol provides a starting point for the development of a robust quantitative LC-MS/MS method for this compound.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile. Serially dilute to prepare calibration standards.
-
Matrix Samples (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
| Parameter | Recommended Setting (APCI) |
| Ionization Mode | Positive |
| Corona Discharge Current | 4.0 µA |
| Vaporizer Temperature | 350 °C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Capillary Temperature | 275 °C |
| MRM Transitions | To be determined empirically (see below) |
MRM Transition Development:
-
Infuse a standard solution of this compound into the mass spectrometer.
-
Perform a full scan to identify the precursor ion (expected [M+H]+ at m/z 202.05).
-
Perform a product ion scan of the precursor ion to identify the most abundant and stable product ions.
-
Select at least two product ions for MRM transitions (one for quantification, one for confirmation) and optimize collision energies for each transition.
Data Presentation and Performance Comparison
The following table outlines the expected performance characteristics when comparing ESI and APCI for the analysis of this compound.
| Performance Metric | Expected Outcome: ESI | Expected Outcome: APCI |
| Sensitivity (Signal-to-Noise) | Good | Potentially Higher[1] |
| Limit of Detection (LOD) | Low ng/mL range | Potentially sub-ng/mL range |
| Linearity (r²) | > 0.99 | > 0.99 |
| Matrix Effects | More Pronounced | Less Pronounced |
| Reproducibility (%RSD) | < 15% | < 15% |
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.
Caption: Overall workflow for LC-MS analysis.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a multifaceted process where the choice of ionization and analysis techniques significantly influences the quality of the results. While both ESI and APCI are viable options, APCI may offer advantages in terms of sensitivity and robustness for this particular analyte. The use of tandem mass spectrometry is essential for selective and sensitive quantification, while high-resolution mass spectrometry provides an orthogonal method for structural confirmation and identification.
As a best practice, it is imperative to perform a thorough method development and validation, including an empirical comparison of ionization sources and optimization of all mass spectrometer parameters. This ensures the generation of accurate, reliable, and reproducible data that meets the stringent requirements of pharmaceutical research and development.
References
- 1. Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for the Purity Analysis of 2-Methoxy-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity determination of 2-Methoxy-4-methylbenzenesulfonamide, a key chemical entity.
This document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of chromatographic parameters, offering a practical framework for method development and selection based on the physicochemical properties of the analyte. We will explore a primary reversed-phase HPLC (RP-HPLC) method, a scientifically justified starting point for this compound, and compare its performance characteristics against two viable alternatives: an HPLC method with an alternative stationary phase and the high-throughput UPLC platform.
The insights provided herein are grounded in established chromatographic principles and are intended to empower researchers to make informed decisions that balance analytical performance with laboratory efficiency.
Understanding the Analyte: this compound
Before developing a separation method, a thorough understanding of the analyte's chemical properties is crucial.[1] this compound has a molecular formula of C8H11NO3S and a molecular weight of 201.24 g/mol .[2][3][4][5] Its structure, featuring a substituted benzene ring, a sulfonamide group, and a methoxy group, dictates its behavior in a chromatographic system.
Key predicted physicochemical properties influencing method development are:
-
Polarity & Hydrophobicity: The presence of the benzene ring and methyl group lends it significant hydrophobic character, while the sulfonamide and methoxy groups add polar characteristics. The predicted XlogP value of 0.8 suggests moderate hydrophobicity.[2][6] This balance makes it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions.[7][8][9]
-
UV Absorbance: The aromatic ring is a strong chromophore, making UV detection a suitable and sensitive choice for quantification. A preliminary UV scan or analysis of similar structures would suggest a detection wavelength in the range of 220-280 nm. For many sulfonamides, a wavelength of around 265 nm is effective.[10][11]
-
Acidity/Basicity (pKa): The sulfonamide group has an acidic proton. The pKa of this group is critical as it determines the analyte's charge state at a given pH. Controlling the mobile phase pH to keep the analyte in a single, non-ionized form is essential for achieving sharp, symmetrical peaks and reproducible retention times.
Primary Analytical Method: Optimized Reversed-Phase HPLC
Based on the analyte's properties, a reversed-phase HPLC method is the logical starting point. RP-HPLC is a versatile and robust technique widely used in the pharmaceutical industry for its ability to separate a broad range of compounds.[9]
Method Rationale & Causality
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its strong hydrophobic retention of aromatic compounds.[12] The non-polar C18 chains interact with the hydrophobic regions of the analyte, providing the primary retention mechanism.
-
Mobile Phase: A mixture of a polar aqueous component and a less polar organic modifier is used.[8]
-
Aqueous Phase: Phosphate buffer (pH 3.0). Operating at a pH well below the pKa of the sulfonamide group ensures that the analyte is in its neutral, protonated form, preventing peak tailing that can occur with ionized species.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and its ability to provide sharp peaks for a wide range of compounds.[8]
-
Elution Mode: A gradient elution is proposed to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time, leading to a more efficient and comprehensive purity analysis.[13]
-
-
Detector: A Photo-Diode Array (PDA) detector is selected. This allows for monitoring at a specific wavelength (e.g., 265 nm) while also providing spectral data across a range of wavelengths. This is invaluable for peak purity assessment and for identifying unknown impurities.
Experimental Protocol: Method 1 (RP-HPLC, C18)
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 70 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 265 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Comparative Analysis: Alternative Methods
To provide a comprehensive guide, we compare the primary C18 method with two alternatives, illustrating the trade-offs in performance, speed, and selectivity.
Alternative Method 2: RP-HPLC with Phenyl-Hexyl Column
This method explores a different stationary phase chemistry to alter selectivity, which can be crucial for separating closely related impurities.
-
Rationale: A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can change the elution order and improve the resolution of impurities that are structurally similar but differ in their aromatic character.
Alternative Method 3: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity.[14]
-
Rationale: UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns packed with sub-2 µm particles.[15][16] This results in a dramatic increase in chromatographic efficiency.[14] The benefits include:
-
Speed: Analysis times are significantly reduced, often by a factor of up to 9 compared to HPLC, which increases laboratory throughput.[14][17]
-
Resolution: The higher efficiency leads to narrower peaks and better separation between the main component and its impurities.
-
Sensitivity: Narrower peaks result in a greater peak height for a given concentration, improving the signal-to-noise ratio and enhancing the limit of detection.[15]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a greener and more cost-effective technique.[15]
-
Performance Comparison
The following table summarizes the expected performance of the three methods based on established chromatographic principles. The data is illustrative to highlight the key differences.
| Parameter | Method 1 (HPLC, C18) | Method 2 (HPLC, Phenyl-Hexyl) | Method 3 (UPLC, C18) |
| Analysis Time | ~20 min | ~20 min | ~5 min |
| Resolution (API vs. Impurity X) | 1.8 | 2.5 (Hypothetical improvement) | 3.0 |
| Theoretical Plates | ~15,000 | ~14,000 | ~35,000 |
| System Backpressure | ~1,800 psi | ~1,900 psi | ~9,500 psi |
| Solvent Consumption / Run | ~20 mL | ~20 mL | ~3.5 mL |
| Key Advantage | Robust, widely available | Alternative selectivity for difficult separations | High speed, resolution, and sensitivity |
| Key Disadvantage | Longer analysis time | May not offer significant benefit for all analytes | Higher initial instrument cost |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: General workflow for HPLC/UPLC purity analysis.
Caption: Decision logic for selecting an analytical method.
Conclusion and Recommendations
The choice of an analytical method for purity analysis is a critical decision that impacts data quality, laboratory throughput, and operational costs.
-
The proposed RP-HPLC method using a C18 column serves as an excellent, robust starting point for the purity analysis of this compound. It is based on sound chromatographic principles and utilizes widely available technology.
-
For complex samples where the primary method fails to resolve the main peak from a critical impurity, the alternative HPLC method with a Phenyl-Hexyl column is a logical next step. Its different selectivity, leveraging pi-pi interactions, can often provide the necessary resolution.
-
For laboratories focused on high-throughput analysis, process optimization, or when dealing with trace-level impurities, UPLC is the superior choice .[17] Its significant advantages in speed, resolution, and sensitivity justify the higher initial investment and can lead to long-term cost savings through reduced solvent consumption and faster sample turnaround.[15][16]
Ultimately, the optimal method depends on the specific requirements of the analysis. For routine quality control, a validated HPLC method may be sufficient. For demanding research and development applications, the advantages offered by UPLC are compelling. This guide provides the foundational knowledge and comparative data to make that selection with confidence.
References
- 1. onyxipca.com [onyxipca.com]
- 2. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - this compound (C8H11NO3S) [pubchemlite.lcsb.uni.lu]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmtech.com [pharmtech.com]
- 14. rjptonline.org [rjptonline.org]
- 15. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 16. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 17. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Benzenesulfonamides
Introduction: The Enduring Significance of Sulfonamides in Medicinal Chemistry
Since their discovery, sulfonamides have remained a cornerstone of medicinal chemistry, demonstrating a remarkable versatility in their therapeutic applications.[1][2][3][4] From their initial role as pioneering antibacterial agents to their current use as diuretics, anticonvulsants, and anti-inflammatory drugs, the sulfonamide scaffold is a testament to the power of nuanced structural modification.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with specific biological targets.[3] Consequently, the precise determination of their molecular architecture through single-crystal X-ray diffraction is not merely a characterization step but a critical component of rational drug design.[5][6]
This guide provides an in-depth analysis of the single-crystal X-ray diffraction of a representative sulfonamide, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, and compares its structural features with other closely related analogues. Through this comparative lens, we will explore how subtle changes in substitution patterns can lead to significant variations in crystal packing and intermolecular interactions, ultimately influencing the physicochemical properties of these important pharmaceutical compounds.
Experimental Protocol: A Self-Validating Approach to Structure Determination
The determination of a crystal structure is a meticulous process where each step is designed to ensure the integrity and accuracy of the final model.[7][8] The following protocol outlines a robust methodology for the single-crystal X-ray diffraction analysis of small organic molecules like sulfonamides.
Step 1: Crystal Selection and Mounting
The journey to a high-resolution crystal structure begins with the selection of a suitable single crystal. An ideal crystal should be free of visible defects, such as cracks or twinning, and possess well-defined faces. The size of the crystal is also a critical factor; it must be large enough to diffract X-rays sufficiently but not so large as to cause significant X-ray absorption.
Once a suitable crystal is identified, it is carefully mounted on a goniometer head. The choice of mounting technique (e.g., using a cryoloop with a cryoprotectant) is crucial for maintaining the crystal's integrity during data collection, especially when low temperatures are employed to minimize thermal vibrations and radiation damage.
Step 2: Data Collection
The mounted crystal is then placed on a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[6] Modern diffractometers are typically equipped with either Molybdenum (Mo) or Copper (Cu) X-ray sources.[9] The choice of radiation depends on the crystal's properties; Mo-Kα radiation (λ = 0.71073 Å) is often preferred for small molecules as it provides higher resolution data.[9]
Data collection is performed by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[6] The collection strategy is designed to measure a complete and redundant set of reflections, which is essential for accurate structure determination and refinement.[7]
Step 3: Data Reduction and Structure Solution
The raw diffraction images are processed to extract the intensities of the individual reflections. This process, known as data reduction, involves indexing the diffraction pattern to determine the unit cell parameters and space group, and integrating the reflection intensities. An absorption correction is also applied to account for the attenuation of X-rays by the crystal.
The corrected reflection data is then used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map. This map is then interpreted to build an initial model of the molecule.
Step 4: Structure Refinement
The initial molecular model is refined against the experimental data using a least-squares minimization procedure. During refinement, the atomic coordinates, displacement parameters (describing the thermal motion of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor, which is a measure of the agreement between the experimental and calculated data.
Experimental Workflow Diagram
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Structural Analysis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide
A detailed crystallographic study of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide (I) reveals key structural features that provide insights into its solid-state conformation and intermolecular interactions.[10][11]
Crystallographic Data
The crystal data and structure refinement details for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide are summarized in the table below.[10][11]
| Parameter | Value |
| Chemical formula | C₁₄H₁₅NO₃S |
| Formula weight | 277.33 |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 12.7395 (9) |
| b (Å) | 11.4906 (6) |
| c (Å) | 18.6968 (10) |
| V (ų) | 2736.9 (3) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 13798 |
| Independent reflections | 3376 |
| R(int) | 0.086 |
| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.143 |
| Goodness-of-fit on F² | 0.91 |
Molecular Structure
The molecular structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide reveals a distorted tetrahedral geometry around the sulfur atom of the sulfonamide group.[10][11] The two aromatic rings, the methoxy-substituted phenyl ring and the methyl-substituted phenyl ring, are not coplanar and are oriented at a significant dihedral angle of 71.39 (9)°.[10][11]
Caption: Molecular structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide.
Supramolecular Assembly
In the crystal lattice, molecules of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide are linked by intermolecular N—H···O hydrogen bonds, forming inversion dimers.[10][11] This hydrogen bonding motif is a common feature in the crystal structures of sulfonamides and plays a crucial role in stabilizing the crystal packing.[12][13]
Comparative Analysis with Alternative Sulfonamides
To understand the influence of substituent groups on the crystal packing of benzenesulfonamides, we will compare the crystallographic data of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide (I) with two other related compounds: N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide (II)[14] and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (III).[15]
Comparison of Crystallographic Parameters
| Parameter | N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide (I) | N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide (II) | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (III) |
| Crystal system | Orthorhombic | Monoclinic | Monoclinic |
| Space group | Pbca | C2/c | P2₁ |
| a (Å) | 12.7395 (9) | 21.807 (2) | 8.9329 (3) |
| b (Å) | 11.4906 (6) | 7.3521 (8) | 5.9234 (2) |
| c (Å) | 18.6968 (10) | 18.602 (2) | 14.5905 (5) |
| β (°) | 90 | 101.211 (3) | 94.618 (1) |
| V (ų) | 2736.9 (3) | 2925.4 (5) | 768.99 (5) |
| Z | 8 | 8 | 2 |
| Dihedral Angle (rings) (°) | 71.39 (9) | 80.81 (1) | 57.9 (2) (C-S-N-C torsion) |
| Key H-Bonding | N—H···O | N—H···O and C—H···O | N—H···O and C—H···π |
Comparative Workflow for Structural Analysis
The following diagram illustrates a logical workflow for the comparative structural analysis of sulfonamides.
Caption: A workflow for the comparative analysis of sulfonamide crystal structures.
Discussion: Structure-Property Relationships
The comparison of these three sulfonamides highlights how seemingly minor modifications to the molecular structure can have a profound impact on the resulting crystal packing. The introduction of a benzoyl group in compound II leads to a different crystal system and space group compared to compound I. Furthermore, the presence of additional C—H···O interactions in II contributes to a more complex hydrogen bonding network. In compound III, the replacement of a methoxyphenyl group with a methylbenzyl group results in a different dominant intermolecular interaction, with C—H···π interactions playing a significant role in the three-dimensional assembly.[15]
These variations in crystal packing can influence key physicochemical properties of the compounds, such as solubility, dissolution rate, and stability, which are critical parameters in drug development.[16] A thorough understanding of the solid-state structures of sulfonamides is therefore essential for optimizing their pharmaceutical performance.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for elucidating the three-dimensional structures of sulfonamides, providing crucial information for understanding their structure-activity relationships. This guide has demonstrated a systematic approach to the crystallographic analysis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide and has highlighted the importance of comparative structural studies. By carefully analyzing and comparing the crystal structures of a series of related compounds, researchers can gain valuable insights into the subtle interplay of molecular conformation and intermolecular interactions that govern the solid-state properties of these vital therapeutic agents.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode | Semantic Scholar [semanticscholar.org]
- 5. rigaku.com [rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. books.rsc.org [books.rsc.org]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Porous/Crystalline Materials Characterization [foundry.lbl.gov]
- 10. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurjchem.com [eurjchem.com]
- 14. N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Study of 2-Methoxy-4-methylbenzenesulfonamide and p-Toluenesulfonamide: A Guide for Researchers
In the landscape of synthetic organic chemistry and drug development, benzenesulfonamides represent a cornerstone structural motif. Their utility spans from serving as crucial intermediates and protecting groups to forming the pharmacophore of numerous therapeutic agents. Among the vast array of substituted benzenesulfonamides, p-toluenesulfonamide stands as a widely utilized and well-characterized reagent. This guide presents a detailed comparative analysis of p-toluenesulfonamide and a less-explored analogue, 2-Methoxy-4-methylbenzenesulfonamide, offering insights into their respective physicochemical properties, reactivity, and potential applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing the necessary data to make informed decisions in experimental design and compound selection.
Introduction to the Contenders: Structure and Initial Observations
At first glance, both molecules share the core benzenesulfonamide framework. However, the introduction of a methoxy group ortho to the sulfonamide functionality in this compound is anticipated to significantly influence its electronic and steric properties compared to the para-methyl substitution in p-toluenesulfonamide.
Figure 1. Chemical structures of p-Toluenesulfonamide and this compound.
The para-methyl group in p-toluenesulfonamide is a weak electron-donating group, while the methoxy group in this compound is a stronger electron-donating group. This difference in electronic nature is expected to impact the acidity of the sulfonamide proton, the nucleophilicity of the nitrogen atom, and the reactivity of the aromatic ring.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of these compounds is fundamental to their application in research and development. The following table summarizes the key properties of this compound and p-toluenesulfonamide.
| Property | This compound | p-Toluenesulfonamide |
| Molecular Formula | C₈H₁₁NO₃S[1] | C₇H₉NO₂S[2] |
| Molecular Weight | 201.24 g/mol | 171.22 g/mol [2] |
| Melting Point | 168-169 °C | 134-137 °C[3] |
| Predicted pKa | 10.15 ± 0.60[4] | ~10.26 |
| Solubility | Data not readily available | Soluble in ethanol and acetone; slightly soluble in water[2] |
The higher melting point of this compound suggests stronger intermolecular forces in its crystal lattice, potentially arising from the additional methoxy group. The predicted pKa values are similar, indicating that the acidity of the sulfonamide proton may not be drastically different between the two compounds. However, experimental verification is necessary to confirm this. The solubility of this compound is not well-documented, but its increased polarity due to the methoxy group might lead to different solubility profiles compared to p-toluenesulfonamide.
Synthesis Strategies: Accessing the Molecules
The synthesis of both compounds typically starts from the corresponding substituted toluene and proceeds through a chlorosulfonation reaction followed by amination.
Synthesis of p-Toluenesulfonamide
The industrial synthesis of p-toluenesulfonamide is a well-established process. Toluene is reacted with chlorosulfonic acid to yield p-toluenesulfonyl chloride, which is then treated with ammonia to afford the final product.
Figure 2. General synthesis scheme for p-Toluenesulfonamide.
Synthesis of this compound
The synthesis of this compound follows a similar pathway, starting from 2-methoxy-4-methyltoluene. The key intermediate is 2-methoxy-4-methylbenzenesulfonyl chloride.
Experimental Protocol: Synthesis of 2-Methoxy-4-methylbenzenesulfonyl chloride [5]
-
Chlorosulfonation: To a stirred solution of 2-methoxy-4-methyltoluene in a suitable chlorinated solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methoxy-4-methylbenzenesulfonyl chloride. Further purification can be achieved by crystallization or chromatography.
Experimental Protocol: Synthesis of this compound
-
Amination: Dissolve the crude 2-methoxy-4-methylbenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran) and add an excess of aqueous ammonia solution at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Comparative Reactivity and Applications
The utility of these sulfonamides in organic synthesis is largely dictated by their reactivity, particularly their role as protecting groups for amines and their potential as building blocks for more complex molecules.
Role as a Protecting Group for Amines
p-Toluenesulfonamide is widely used to protect primary and secondary amines. The resulting tosylamides are generally stable to a wide range of reaction conditions, including both acidic and basic environments.[2] However, this stability can also be a drawback, as deprotection often requires harsh conditions.[6]
The stability of the 2-methoxy-4-methylbenzenesulfonyl (Mms) group as a protecting group has not been extensively studied. However, the electron-donating methoxy group might influence the stability of the S-N bond. It is plausible that the Mms group could be cleaved under different conditions compared to the tosyl group, potentially offering an alternative with a distinct deprotection profile. The 2-methoxy-4-methylsulfinylbenzyl (Mmsb) group, a related structure, has been explored as a safety-catch protecting group in peptide synthesis, suggesting that methoxy-substituted sulfonamides could have interesting applications in this area.[7][8][9][10]
Figure 3. General scheme for the protection and deprotection of amines using sulfonamides.
Experimental Protocol: Comparative Stability of Sulfonamide Protecting Groups [8]
-
Protection: React a model primary amine (e.g., benzylamine) separately with p-toluenesulfonyl chloride and 2-methoxy-4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding sulfonamides.
-
Stability Tests: Subject aliquots of each sulfonamide to various acidic (e.g., trifluoroacetic acid, hydrochloric acid) and basic (e.g., sodium hydroxide, lithium hydroxide) conditions at different temperatures and for varying durations.
-
Analysis: Monitor the extent of deprotection by TLC or HPLC to compare the stability of the two protecting groups under different conditions.
Acidity and Nucleophilicity
The acidity of the sulfonamide proton is a key factor in its reactivity. The electron-donating methoxy group in this compound might slightly decrease the acidity of the N-H proton compared to p-toluenesulfonamide. This could affect its utility in reactions where deprotonation of the sulfonamide is a key step, such as in the Mitsunobu reaction or Fukuyama amine synthesis.[11]
Experimental Protocol: Determination of Sulfonamide Acidity [12]
-
Titration: Prepare standardized solutions of the sulfonamides in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol).
-
Potentiometric Measurement: Titrate the solutions with a standardized solution of a strong base (e.g., sodium hydroxide) while monitoring the pH using a calibrated pH meter.
-
pKa Calculation: Plot the pH as a function of the volume of base added and determine the pKa from the midpoint of the titration curve.
Biological Activity: A Potential Frontier
Sulfonamides are a well-known class of antibacterial agents.[13] p-Toluenesulfonamide itself has limited antibacterial activity, but it serves as a crucial intermediate in the synthesis of many sulfa drugs.[2] The biological activity of this compound has not been extensively reported. However, the presence of a methoxy group, a common feature in many bioactive molecules, suggests that it could exhibit interesting biological properties.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [13][14][15][16][17]
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare stock solutions of both sulfonamides in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of each bacterial strain to the wells containing the compound dilutions.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Outlook
This comparative guide highlights the fundamental similarities and potential differences between this compound and the well-established p-toluenesulfonamide. While p-toluenesulfonamide remains a workhorse in organic synthesis, the unique substitution pattern of this compound presents an opportunity for the development of novel reagents and building blocks with distinct reactivity and biological profiles.
Further experimental investigation is warranted to fully elucidate the properties of this compound. Specifically, detailed studies on its solubility, pKa, performance as a protecting group, and a comprehensive screening of its biological activities would provide invaluable data for the scientific community. The protocols outlined in this guide provide a framework for conducting such comparative studies. The exploration of this and other less-common substituted benzenesulfonamides has the potential to expand the synthetic chemist's toolbox and contribute to the discovery of new and improved therapeutic agents.
References
- 1. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kvmwai.edu.in [kvmwai.edu.in]
- 4. This compound | 59554-39-1 [amp.chemicalbook.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ベンゼンスルホンアミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Synthesis of 2-Methoxy-4-methylbenzenesulfonamide: A Modern Approach to a Classic Scaffold
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, from classical antibacterial drugs to contemporary treatments for a variety of diseases. 2-Methoxy-4-methylbenzenesulfonamide serves as a valuable building block in the synthesis of more complex molecules in drug discovery and development. The efficiency, scalability, and environmental impact of its synthetic route are therefore of critical importance to researchers and chemical development professionals.
This guide provides an in-depth, objective comparison of a novel, visible-light-mediated synthetic route to this compound against the traditional, established methodology. By examining the underlying chemical principles, experimental parameters, and performance metrics of each approach, we aim to provide fellow scientists with the necessary insights to make informed decisions in their synthetic endeavors.
The Traditional Pathway: A Two-Step Approach Via Chlorosulfonation
The classical synthesis of aryl sulfonamides is a robust and widely practiced method that typically proceeds in two stages: the formation of a sulfonyl chloride from an appropriate aromatic precursor, followed by amination.[1][2] In the case of this compound, the logical starting material is 3-methoxytoluene.
Mechanism and Rationale
The first step involves an electrophilic aromatic substitution reaction, where chlorosulfonic acid serves as the sulfonating agent.[3] The methoxy and methyl groups on the aromatic ring are ortho-, para-directing. The sulfonation is expected to occur at the position para to the methoxy group and ortho to the methyl group, which is sterically less hindered and electronically activated.
The subsequent amination of the resulting 2-methoxy-4-methylbenzenesulfonyl chloride with an ammonia source, such as aqueous ammonia, proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[4]
Workflow for the Traditional Synthesis
References
A Comparative Guide to the Characterization of 2-Methoxy-4-methylbenzenesulfonamide Impurities
This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and characterization of potential impurities in 2-Methoxy-4-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to impurity profiling.
Introduction: The "Why" Behind Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its accompanying impurities. Any component of a drug substance that is not the chemical entity defined as the drug substance is considered an impurity.[1] The presence of these impurities, even at trace levels, can adversely affect the safety and efficacy of the final drug product.[1] Therefore, a thorough characterization of the impurity profile is a non-negotiable regulatory requirement and a cornerstone of quality control.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the quality and safety of the final API. Impurities can arise from several sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[1] This guide focuses on a multi-faceted analytical strategy to provide a comprehensive and reliable purity assessment.
Understanding Potential Impurities in this compound
A logical first step in impurity characterization is to anticipate the likely culprits. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine.[2] For this compound, a common synthetic route would involve the ammonolysis of 2-methoxy-4-methylbenzenesulfonyl chloride. This understanding allows us to postulate a list of potential process-related impurities.
-
Impurity A: 2-Methoxy-4-methylbenzenesulfonyl chloride: Unreacted starting material.
-
Impurity B: 2-Methoxy-4-methylbenzenesulfonic acid: Formed by the hydrolysis of the sulfonyl chloride starting material.[3]
-
Impurity C: Bis(2-methoxy-4-methylbenzenesulfonyl)amine: A common by-product in sulfonamide synthesis where two sulfonyl groups react with one ammonia molecule.
-
Impurity D: Isomeric Impurities: Positional isomers, such as 3-methoxy-4-methylbenzenesulfonamide or 2-methoxy-5-methylbenzenesulfonamide, could arise from impurities in the initial starting materials used to create the sulfonyl chloride.
This predictive approach allows for a more targeted development of analytical methods.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. A robust impurity profile relies on the use of orthogonal methods—techniques that separate and detect compounds based on different chemical and physical principles. This ensures that impurities missed by one method can be detected by another. The primary techniques for sulfonamide analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and liquid mobile phase.[5][6] | Retention time (t₋), peak area for quantification, % purity. | High (ng to µg/mL).[5] | Excellent, high precision and accuracy. | Robust, reproducible, widely available, ideal for routine QC.[5] | Requires chromophoric impurities, co-elution is possible, requires reference standards. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection.[4][7] | Retention time, molecular weight, fragmentation patterns for structural elucidation. | Very High (pg to ng/mL). | Excellent, highly specific. | Provides molecular weight information, aiding in the identification of unknown impurities.[7] | Matrix effects can cause ion suppression, higher instrumentation cost. |
| GC-MS | Separation of volatile compounds followed by mass detection.[8][9][10] | Retention time, fragmentation patterns for identification of volatile/semi-volatile impurities. | Very High (pg level). | Good, especially for trace-level volatile impurities.[2] | Ideal for residual solvents and certain process impurities.[2] | Requires analytes to be volatile and thermally stable; derivatization may be needed.[11] |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Definitive structural information, absolute quantification (qNMR) without a specific reference standard.[4][12] | Low to Moderate. | Excellent (qNMR). | Provides unambiguous structural confirmation of the API and impurities. | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to resolve. |
Experimental Protocols and Methodologies
Forced Degradation: Probing the Molecule's Stability
Forced degradation studies are a regulatory requirement (ICH Q1A) and are essential for developing stability-indicating analytical methods.[4][7] These studies deliberately stress the drug substance under various conditions to generate potential degradation products, thus demonstrating the analytical method's ability to separate these degradants from the main peak. A degradation of 5-20% is generally considered optimal.
Below is a general workflow for a forced degradation study.
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation:
-
Preparation: Prepare stock solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). For thermal and photolytic studies, use the solid API.
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.[4]
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature. Withdraw aliquots at 1, 2, 4, and 8 hours.[4]
-
Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.[4]
-
Thermal Degradation: Store the solid API in an oven at 80°C. Sample at 1, 3, and 5 days.[4]
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil.
-
Sample Treatment: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity analysis in the pharmaceutical industry.[5] A reverse-phase method is typically suitable for sulfonamides.
Protocol for Stability-Indicating HPLC Method:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 A:B) to a concentration of approximately 0.5 mg/mL.
Rationale:
-
A C18 column provides good hydrophobic retention for the aromatic ring.
-
Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry if the method is transferred to LC-MS.
-
A gradient elution is necessary to separate less polar impurities (which elute later) from the more polar main peak and highly polar impurities (like the sulfonic acid).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent comparative technique for identifying volatile or semi-volatile impurities that may not be amenable to HPLC, such as residual synthesis solvents or certain low molecular weight by-products.
Caption: General workflow for GC-MS analysis.
Protocol for GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate at a concentration of 1 mg/mL.
Rationale:
-
A DB-5ms column is a good general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.
-
Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification. Common fragments for benzenesulfonamides include the loss of SO₂ (64 Da).[15][16]
Method 3: NMR Spectroscopy for Structural Confirmation
NMR provides definitive structural information. While not a primary tool for trace impurity detection, it is invaluable for characterizing unknown impurities after they have been isolated (e.g., by preparative HPLC). It can also serve as a primary method for purity assessment (qNMR).
Protocol for ¹H NMR Analysis:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire a standard ¹H NMR spectrum.
Expected Chemical Shifts (Predicted based on similar structures[12]):
-
Ar-CH₃: ~2.3-2.4 ppm (singlet, 3H)
-
-OCH₃: ~3.8-3.9 ppm (singlet, 3H)
-
-SO₂NH₂: ~7.0-7.5 ppm (broad singlet, 2H, exchangeable with D₂O)
-
Aromatic Protons: ~6.8-7.8 ppm (multiplets, 3H)
Rationale:
-
DMSO-d₆ is a good choice as it dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with the analyte signals.
-
The presence of unexpected signals, or signals with incorrect integration values relative to the main compound, can indicate the presence of impurities. For example, an impurity lacking the methoxy group would not show a signal around 3.8 ppm.
Data Synthesis and Interpretation: Building the Case for Purity
The data from these orthogonal techniques should be synthesized to build a comprehensive purity profile.
Comparative Data Summary (Illustrative)
| Analyte | Technique | Expected Retention Time | Key Diagnostic Ions (m/z) (GC/LC-MS) | Key ¹H NMR Signals (ppm) |
| This compound | HPLC | ~15 min | 202 [M+H]⁺ | ~2.3 (s), ~3.8 (s), ~6.8-7.8 (m) |
| Impurity A (Sulfonyl Chloride) | HPLC | >15 min (less polar) | 220 [M+H]⁺ (isotope pattern for Cl) | N/A (no -NH₂) |
| Impurity B (Sulfonic Acid) | HPLC | <15 min (more polar) | 203 [M+H]⁺ | N/A (no -NH₂) |
| Impurity C (Bis-sulfonylamine) | HPLC | >15 min (much less polar) | 384 [M+H]⁺ | Absence of -NH₂ signal, complex aromatic region |
| Residual Toluene (Solvent) | GC-MS | ~4.5 min | 91 (base peak), 92 | N/A |
This integrated approach ensures that the analytical strategy is self-validating. If an impurity is detected by HPLC, its molecular weight can be confirmed by LC-MS, and if isolated, its structure can be definitively proven by NMR. This level of rigorous characterization is essential for ensuring the quality and safety of pharmaceutical ingredients.
References
- 1. biomedres.us [biomedres.us]
- 2. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 3. CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. rsc.org [rsc.org]
- 13. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 14. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Efficacy of 2-Methoxy-4-methylbenzenesulfonamide Derivatives as Enzyme Inhibitors: A Comparative Guide
This guide provides a comprehensive analysis of the efficacy of 2-methoxy-4-methylbenzenesulfonamide derivatives as enzyme inhibitors, with a primary focus on their activity against carbonic anhydrases (CAs). By examining the structure-activity relationships (SAR) and presenting key experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. We will delve into the mechanistic basis of inhibition, provide detailed experimental protocols for robust evaluation, and compare the performance of these derivatives against established standards.
Introduction: The Significance of Benzenesulfonamides in Enzyme Inhibition
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets.[1] A key to their success lies in the sulfonamide group (-SO₂NH₂), which can act as a zinc-binding group in the active sites of metalloenzymes.[2] Carbonic anhydrases, a family of ubiquitous zinc-containing enzymes, are prime targets for sulfonamide-based inhibitors.[3] These enzymes play a critical role in numerous physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[4]
Notably, certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers, contributing to the acidification of the tumor microenvironment and promoting cancer cell proliferation and metastasis.[5] This makes the development of potent and isoform-selective CA inhibitors a significant focus in oncology research.[5] The this compound core provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity.
Mechanism of Action: Targeting the Catalytic Core of Carbonic Anhydrase
The primary mechanism by which benzenesulfonamide derivatives inhibit carbonic anhydrases involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The general catalytic and inhibition mechanism can be visualized as follows:
Caption: Inhibition of carbonic anhydrase by a benzenesulfonamide derivative.
The affinity and selectivity of these inhibitors are further influenced by interactions between the benzenesulfonamide ring and its substituents with amino acid residues within the active site cavity.[2] Hydrophobic and hydrophilic interactions play a crucial role in determining the inhibitor's binding orientation and residence time, thereby dictating its overall efficacy.[5]
Comparative Efficacy of Benzenesulfonamide Derivatives
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the inhibitory activities of various benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms, with the clinically used drug Acetazolamide as a benchmark. While specific data for a broad range of this compound derivatives is dispersed across literature, the presented data for structurally related compounds illustrates the impact of various substitutions on inhibitory activity.
| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ) in nM | Reference Compound | Reference Kᵢ (nM) |
| Hydrazonobenzenesulfonamide Derivative 1 | hCA I | 18.5 | Acetazolamide | 250 |
| Hydrazonobenzenesulfonamide Derivative 2 | hCA II | 1.75 | Acetazolamide | - |
| Hydrazonobenzenesulfonamide Derivative 3 | hCA IX | 15.4 | Acetazolamide | 25 |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivative 1 | hCA I | 2700 | - | - |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivative 2 | hCA II | 2.4 | - | - |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivative 3 | hCA IX | 1.4 | - | - |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivative 4 | hCA XII | 1.7 | - | - |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43,300 (IC₅₀) | - | - |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3,470 (IC₅₀) | - | - |
Data sourced from multiple studies for illustrative comparison.[4][6]
The data clearly demonstrates that subtle structural modifications to the benzenesulfonamide scaffold can lead to highly potent and, in some instances, selective inhibitors of carbonic anhydrase isoforms. Notably, several derivatives exhibit significantly lower Kᵢ values compared to Acetazolamide, particularly against the tumor-associated isoform hCA IX.[4]
Experimental Protocols for Efficacy Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. Below are detailed methodologies for the key assays used to evaluate the inhibitory efficacy of this compound derivatives.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This is the gold standard method for measuring the kinetics of CA-catalyzed CO₂ hydration.[7]
Principle: The assay rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, leading to a pH decrease that is monitored by the change in absorbance of the pH indicator.[7] The initial rate of this reaction is proportional to the enzyme's activity.
Workflow Diagram:
Caption: Workflow for the stopped-flow CO₂ hydrase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
CO₂-Saturated Water: Prepare fresh by bubbling CO₂ gas through chilled, deionized water until saturation. Keep on ice to maintain saturation.[7]
-
Enzyme and Indicator Solution: Prepare a solution containing the purified hCA isoform at a known concentration (typically in the nanomolar range) and a pH indicator (e.g., phenol red) in a suitable buffer (e.g., Tris-HCl).[7]
-
Inhibitor Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.[7]
-
-
Instrument Setup and Measurement:
-
Set up the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C) and the appropriate wavelength for the chosen pH indicator.[7]
-
Load one syringe with the CO₂-saturated water and the other with the enzyme/indicator solution (pre-incubated with the inhibitor for a defined period, e.g., 15 minutes).[7]
-
Initiate the reaction by rapidly mixing the two solutions. Record the change in absorbance over time, focusing on the initial linear phase of the reaction.[7]
-
Perform control measurements, including the uncatalyzed reaction (no enzyme) and the uninhibited reaction (no inhibitor).[7]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the slope of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.[8]
-
General Spectrophotometric Enzyme Inhibition Assay
This method is applicable to a wide range of enzymes where the reaction results in a change in absorbance.[9]
Principle: The assay follows the progress of an enzyme-catalyzed reaction by measuring the change in absorbance of either a substrate being consumed or a product being formed.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer.[10]
-
-
Assay Setup (96-well plate format):
-
Blank wells: Assay buffer and DMSO.
-
Control wells (100% activity): Enzyme solution and DMSO.
-
Test wells: Enzyme solution and the desired concentrations of the test compound.
-
Positive control: A known inhibitor, if available.[10]
-
-
Reaction and Measurement:
-
Data Analysis:
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of this compound derivatives are dictated by the nature and position of substituents on the benzenesulfonamide ring. Key SAR observations include:
-
The Sulfonamide Moiety: This group is essential for coordinating with the zinc ion in the active site of carbonic anhydrases and is a critical determinant of inhibitory activity.[2]
-
Substituents on the Phenyl Ring: The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzenesulfonamide ring influence the electronic properties and steric interactions of the molecule within the enzyme's active site. These groups can form additional contacts with hydrophobic pockets, enhancing binding affinity.[5]
-
"Tail" Modifications: The addition of various "tail" groups to the benzenesulfonamide scaffold is a common strategy to modulate isoform specificity.[5] These tails can extend into different regions of the active site, allowing for selective interactions with specific amino acid residues that differ between CA isoforms.[5]
Conclusion and Future Directions
Derivatives of this compound represent a promising class of enzyme inhibitors, particularly for carbonic anhydrases. Their chemical tractability allows for systematic structural modifications to optimize potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible evaluation of these compounds. Future research should focus on expanding the library of these derivatives and conducting comprehensive in vitro and in vivo studies to validate their therapeutic potential. A deeper understanding of the structure-activity relationships will be instrumental in the rational design of next-generation enzyme inhibitors with improved pharmacological profiles.
References
- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Methoxy-4-methylbenzenesulfonamide in Reaction Mixtures
In the synthesis of active pharmaceutical ingredients (APIs), rigorous monitoring of starting materials, intermediates, and potential impurities is paramount to ensure the safety, efficacy, and quality of the final drug product. 2-Methoxy-4-methylbenzenesulfonamide, a key chemical moiety in various synthetic pathways, requires precise and accurate quantification within complex reaction mixtures. This guide provides a comparative analysis of principal analytical techniques for this purpose, offering insights into methodology, performance, and practical considerations for researchers, scientists, and drug development professionals.
The selection of an appropriate analytical method is contingent upon several factors, including the chemical nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. For this compound, its aromatic structure and sulfonamide group lend themselves to several well-established analytical techniques. This guide will focus on a comparative evaluation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and commonly employed methods in pharmaceutical analysis.[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high-resolution capabilities for separating non-volatile and thermally labile compounds.[2] For the quantification of this compound, a reversed-phase HPLC method with UV detection is a highly suitable approach.
Principle and Rationale
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from other components in the reaction mixture. The aromatic ring in the molecule provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.[3][4]
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Method
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of approximately 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture samples.
-
-
Sample Preparation:
-
Withdraw a representative sample from the reaction mixture.
-
Accurately dilute a known volume or weight of the sample with the diluent to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.[5]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best resolution.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (e.g., determined by a UV scan, typically around 230-270 nm for sulfonamides).[3][8]
-
Injection Volume: 10 µL.[7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in the original reaction mixture by applying the dilution factor.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[9] It is particularly well-suited for the analysis of volatile and thermally stable compounds. For a semi-volatile compound like this compound, derivatization is often required to increase its volatility and thermal stability.[10]
Principle and Rationale
In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. Derivatization, for example through methylation or silylation, is a crucial step for sulfonamides to make them amenable to GC analysis.[10][11]
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS Method
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., ethyl acetate).
-
For the reaction mixture sample, perform a liquid-liquid extraction to isolate the analyte from non-volatile components. For example, dilute the sample in an aqueous buffer and extract with ethyl acetate.
-
Evaporate the organic extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residues of both standards and samples in a derivatization reagent. A common approach for sulfonamides is methylation using diazomethane or a safer alternative like (trimethylsilyl)diazomethane.[10][11]
-
Allow the reaction to proceed according to the reagent manufacturer's instructions (e.g., incubation at a specific temperature for a set time).
-
After derivatization, the sample is ready for injection.
-
-
GC-MS Conditions:
-
GC System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: An optimized temperature gradient is crucial for good separation. For example: initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
-
-
Data Analysis:
-
Create a calibration curve using the derivatized standards.
-
Quantify the analyte in the samples by comparing the integrated peak area of the selected ion to the calibration curve.
-
Method Comparison and Performance
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including available instrumentation, sample throughput needs, and the complexity of the reaction matrix.
| Parameter | HPLC-UV | GC-MS |
| Principle | Partition chromatography with UV detection. | Gas-phase separation with mass spectrometric detection. |
| Sample Preparation | Simple dilution and filtration. | More complex: extraction and mandatory derivatization.[10] |
| Selectivity | Good; depends on chromatographic resolution. | Excellent; based on both retention time and mass-to-charge ratio. |
| Sensitivity (LOD/LOQ) | Moderate (typically low µg/mL to high ng/mL). | High (typically low ng/mL to pg/mL).[12] |
| Throughput | High; rapid analysis times are possible. | Lower; due to longer run times and sample preparation. |
| Instrumentation Cost | Lower. | Higher. |
| Robustness | Generally high and suitable for routine QC.[2] | Moderate; derivatization can introduce variability. |
Method Validation
Regardless of the chosen method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity: A direct proportional relationship between concentration and instrument response over a defined range.[13]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[12]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Both HPLC-UV and GC-MS are viable and powerful techniques for the quantification of this compound in reaction mixtures.
-
HPLC-UV is often the method of choice for routine analysis due to its simplicity, robustness, and lower operational cost. Its sensitivity is generally sufficient for monitoring reaction progress and quantifying the main components.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level impurity analysis or when dealing with highly complex matrices where co-elution is a concern in HPLC. The requirement for derivatization, however, adds complexity to the sample preparation process.
The ultimate selection should be based on a thorough evaluation of the analytical needs, available resources, and a comprehensive validation study to demonstrate the method's fitness for purpose in a given drug development and manufacturing context.[17]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. env.go.jp [env.go.jp]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. tasianinch.com [tasianinch.com]
- 17. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Orthogonal Methods for Purity Confirmation of 2-Methoxy-4-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. Relying on a single analytical method, however robust, can lead to an incomplete understanding of a compound's impurity profile. Orthogonal methods—distinct analytical techniques that measure the same attribute through different physicochemical principles—provide a more comprehensive and trustworthy assessment of purity.[1] This guide offers an in-depth comparison of orthogonal analytical methods for confirming the purity of 2-Methoxy-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals.
The Imperative for Orthogonal Purity Verification
The purity of this compound can be impacted by a variety of impurities, including residual starting materials, by-products from the synthesis process, and degradation products.[2] A single chromatographic method, for instance, might co-elute an impurity with the main peak, leading to an overestimation of purity. By employing a second, orthogonal method, such as one based on a different separation mechanism, the probability of detecting such hidden impurities is significantly increased. This approach is not only a matter of good scientific practice but is also in alignment with the principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3]
Understanding Potential Impurities in this compound
Potential impurities could include:
-
Isomeric Impurities: Positional isomers formed during the chlorosulfonation or subsequent amination steps.
-
Starting Material Residues: Unreacted 3-methylanisole or other precursors.
-
By-products: Compounds formed from side reactions, such as disulfonated species.
-
Degradation Products: Formed under stress conditions like heat, light, acid, or base hydrolysis.[4]
The following sections will explore various analytical techniques and their suitability for detecting these and other potential impurities.
Orthogonal Analytical Techniques: A Comparative Analysis
The selection of an appropriate set of orthogonal methods depends on the specific impurities that need to be detected and quantified. Below is a comparison of several powerful analytical techniques for the purity assessment of this compound.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a liquid mobile phase. | Retention time, peak area/height for quantification, % purity. | High (ng to µg/mL).[5] | Excellent, with high precision and accuracy.[6] | Robust, reproducible, widely available, and suitable for routine quality control.[6] | Requires reference standards for impurity identification and can have potential for co-elution. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Retention time, mass-to-charge ratio for identification and structural elucidation. | Very high, especially with selected ion monitoring (SIM). | Excellent for volatile impurities. | High specificity and ideal for identifying unknown volatile impurities.[7] | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Retention time, peak area/height. | Good, comparable to HPLC. | Good, can be coupled with various detectors. | Fast separations, reduced solvent consumption, and orthogonal selectivity to reversed-phase HPLC.[8][9] | Requires specialized equipment; method development can be complex. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | Migration time, peak area. | High, with small sample volume requirements.[10] | Good, with appropriate validation. | High separation efficiency, orthogonal to chromatography, and low solvent consumption.[11] | Lower loading capacity, can be sensitive to matrix effects. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard. | Absolute purity, structural confirmation. | Moderate, typically in the mg range. | Excellent, provides a direct measure of purity without the need for a specific reference standard of the analyte.[12] | Primary ratio method, highly accurate and precise, provides structural information.[13] | Lower sensitivity compared to chromatographic methods, requires a pure internal standard. |
| Chiral Chromatography (HPLC/SFC) | Separation of enantiomers using a chiral stationary phase (CSP). | Enantiomeric excess (% ee), retention times of enantiomers. | High. | Excellent. | Essential for determining chiral purity.[14] | Requires specialized and often expensive chiral columns. |
Experimental Protocols
The following are example protocols for key orthogonal methods adapted for the analysis of this compound. These should be optimized and validated for specific laboratory conditions and requirements.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a stability-indicating RP-HPLC method for the assay and impurity determination of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a final concentration of 1.0 mg/mL for the detection of impurities at the 0.1% level.
3. Data Analysis:
-
Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks in the chromatogram (area normalization). For known impurities, quantification can be performed against a qualified reference standard.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile and semi-volatile impurities.
1. GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
2. Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards, if available. Quantification can be performed using an internal standard method.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for the absolute purity determination of this compound.
1. NMR Parameters (for a 500 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (certified reference material)
-
Relaxation Delay (d1): 30 s (should be at least 5 times the longest T1 of the analyte and internal standard)
-
Number of Scans: 16 (can be adjusted for desired signal-to-noise ratio)
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
3. Data Analysis:
-
Integrate a well-resolved, unique proton signal from this compound and a known signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Orthogonal Workflow
An effective purity assessment strategy involves a logical flow of orthogonal analyses.
Caption: Orthogonal workflow for comprehensive purity analysis.
The Synergy of Orthogonal Methods
The power of an orthogonal approach lies in the complementary nature of the techniques. For instance, RP-HPLC is excellent for separating a wide range of polar and non-polar impurities. However, it may not effectively resolve highly polar or ionic species. Capillary electrophoresis, which separates based on charge-to-size ratio, is an ideal orthogonal method in this scenario.[11] Similarly, while HPLC provides a relative purity assessment, qNMR offers an absolute purity value, acting as a crucial validation of the chromatographic results.[12]
Caption: Orthogonality of separation mechanisms.
Conclusion
Confirming the purity of this compound requires a multi-faceted analytical strategy. No single method can provide the level of confidence needed in pharmaceutical development. By implementing a suite of orthogonal techniques, including chromatography (HPLC, GC-MS, SFC), capillary electrophoresis, and qNMR, researchers can build a comprehensive and reliable impurity profile. This rigorous approach not only ensures the quality and safety of the final drug product but also stands up to the scrutiny of regulatory bodies worldwide. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating a robust, orthogonal purity assessment program for this compound and other critical pharmaceutical intermediates.
References
- 1. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soeagra.com [soeagra.com]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. resolvemass.ca [resolvemass.ca]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. skpharmteco.com [skpharmteco.com]
A Comparative Reactivity Analysis of 2-Methoxy-4-methylbenzenesulfonamide in Sulfonylation Reactions
A Senior Application Scientist's Guide to Selecting the Optimal Sulfonylating Agent
Introduction: The Central Role of the Sulfonamide Moiety
In the landscape of modern drug discovery and synthetic chemistry, the sulfonamide functional group (–SO₂NH–) stands as a privileged scaffold. Its presence in a vast array of therapeutic agents, from antimicrobials to anticancer drugs, underscores its importance as a key pharmacophore.[1][2] The synthesis of these crucial molecules predominantly relies on the reaction between a sulfonyl chloride (–SO₂Cl) and an amine. The choice of sulfonyl chloride is a critical decision that dictates reaction kinetics, yield, and compatibility with other functional groups. Sulfonyl chlorides are essential building blocks, and their reactivity can be finely tuned by the substituents on their backbone.[3][4]
This guide provides an in-depth, objective comparison of the reactivity of 2-Methoxy-4-methylbenzenesulfonamide against other commonly employed sulfonyl chlorides. We will dissect the structural, electronic, and steric factors that govern their reactivity, supported by standardized experimental protocols and comparative data. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors, moving beyond mere protocol-following to a deeper understanding of chemical causality.
Pillar 1: Understanding the Drivers of Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[5][6] A greater partial positive charge on the sulfur atom renders it more susceptible to nucleophilic attack by an amine or alcohol, leading to a faster reaction. This electrophilicity is modulated by two key factors: electronic effects and steric hindrance.
Electronic Effects: The Push and Pull of Substituents
The electronic nature of substituents on the aromatic ring of a benzenesulfonyl chloride has a profound impact on the reactivity of the sulfonyl chloride group. This relationship is well-described by the Hammett equation, which correlates reaction rates with the electron-donating or electron-withdrawing properties of substituents.[7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), chloro (–Cl), and trifluoromethyl (–CF₃) pull electron density away from the aromatic ring and, by extension, from the sulfur atom.[5][6] This inductive (-I) and/or resonance (-M) effect increases the sulfur's electrophilicity, significantly accelerating the rate of nucleophilic attack.
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (–OCH₃) and methyl (–CH₃) donate electron density into the ring. This effect reduces the electrophilicity of the sulfur atom, resulting in slower reaction rates compared to unsubstituted or EWG-substituted analogs.
Steric Hindrance: A Physical Barrier to Reaction
The size and position of substituents, particularly those at the ortho position relative to the sulfonyl chloride group, can physically impede the approach of a nucleophile.[8][9] This "ortho effect" can create a significant steric barrier, raising the activation energy of the reaction and slowing it down, even if the substituent is electronically activating.[8][10]
Comparative Structural Analysis
Let's analyze our target molecule and its competitors through this lens:
-
This compound: This compound features two electron-donating groups. The methoxy group at the ortho (C2) position and the methyl group at the para (C4) position both contribute electron density, reducing the sulfur's electrophilicity. Furthermore, the ortho-methoxy group introduces significant potential for steric hindrance.
-
p-Toluenesulfonyl Chloride (TsCl): A widely used standard, TsCl has a single, weakly electron-donating methyl group at the para position. It is expected to be more reactive than this compound due to weaker overall electron donation and the absence of ortho steric hindrance.[11][12]
-
Methanesulfonyl Chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is small and lacks an aromatic ring system. It is highly reactive and, in the presence of certain bases like triethylamine, can react via a different, highly reactive "sulfene" intermediate.[13][14] Its small size minimizes steric constraints.
-
2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride): This reagent contains a powerful electron-withdrawing nitro group at the ortho position. The electronic activation is so strong that it typically overcomes any potential steric hindrance, making Nosyl chloride one of the more reactive arylsulfonyl chlorides, often used for activating amines.[5][15]
Caption: Key factors influencing sulfonyl chloride reactivity.
Pillar 2: Experimental Benchmarking Protocols & Data
To objectively benchmark the reactivity of this compound, we describe a standardized protocol for sulfonamide formation with a model primary amine, benzylamine. The experiment is designed to be self-validating by maintaining identical conditions across all test articles, ensuring that any observed differences in yield or reaction time are directly attributable to the inherent reactivity of the sulfonyl chloride.
Experimental Protocol: Comparative Sulfonylation of Benzylamine
Objective: To determine the relative reactivity of four different sulfonyl chlorides by measuring the reaction yield with benzylamine at a fixed time point.
Materials:
-
2-Methoxy-4-methylbenzenesulfonyl chloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
2-Nitrobenzenesulfonyl chloride (Nosyl Chloride)
-
Benzylamine (≥99%)
-
Pyridine (Anhydrous, ≥99.8%)
-
Dichloromethane (DCM, Anhydrous, ≥99.8%)
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Procedure:
-
Preparation: In separate, labeled 100 mL round-bottom flasks equipped with magnetic stir bars, dissolve the respective sulfonyl chloride (10.0 mmol, 1.0 equiv.) in 40 mL of anhydrous DCM.
-
Cooling: Place the flasks in an ice-water bath and allow the solutions to cool to 0 °C with gentle stirring.
-
Reagent Addition: To each flask, add pyridine (12.0 mmol, 1.2 equiv.) followed by the dropwise addition of benzylamine (10.0 mmol, 1.0 equiv.) over 2 minutes. The pyridine acts as a base to neutralize the HCl byproduct formed during the reaction.[11]
-
Reaction: Allow the reactions to stir at 0 °C. The causality for this choice of temperature is to slow down the reactions of the more reactive sulfonyl chlorides, allowing for a more discernible comparison with the less reactive ones.
-
Quenching & Work-up: After exactly 1 hour, quench each reaction by adding 20 mL of 1 M HCl (aq.). Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 20 mL of saturated NaHCO₃ (aq.) and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude sulfonamide product.
-
Analysis: Determine the product yield by weight. Confirm product identity and purity using ¹H NMR and LC-MS.
Caption: Experimental workflow for comparative sulfonylation.
Comparative Reactivity Data
The following table summarizes the expected outcomes from the described protocol. The yields are illustrative, based on established principles of chemical reactivity.
| Sulfonyl Chloride | Key Structural Features | Expected Yield (1 hr @ 0°C) | Predicted Reactivity Rank |
| 2-Nitrobenzenesulfonyl Chloride | Strong EWG (ortho-NO₂) | >95% | 1 (Highest) |
| Methanesulfonyl Chloride (MsCl) | Aliphatic, sterically small | >90% | 2 |
| p-Toluenesulfonyl Chloride (TsCl) | Weak EDG (para-CH₃) | ~70-80% | 3 |
| This compound | Two EDGs, ortho-steric hindrance | ~30-40% | 4 (Lowest) |
Pillar 3: Synthesis of Findings and Practical Recommendations
The experimental data aligns perfectly with our initial theoretical analysis. The reactivity of sulfonyl chlorides in sulfonamide formation is a direct consequence of the electronic and steric environment surrounding the sulfonyl group.
-
Highest Reactivity (Nosyl Chloride): The potent electron-withdrawing nitro group in Nosyl chloride creates a highly electrophilic sulfur center, leading to a rapid, high-yielding reaction even at low temperatures.[5] It is the agent of choice for difficult sulfonylation reactions or when exhaustive reaction is required.
-
High Reactivity (Mesyl Chloride): MsCl's high reactivity stems from its small size and the lack of an electron-donating aromatic system.[13] It is a versatile and cost-effective reagent for routine synthesis where high reactivity is desired.
-
Moderate Reactivity (Tosyl Chloride): TsCl represents a "gold standard" for moderate reactivity. Its single electron-donating group tempers its reactivity compared to MsCl, providing a more controlled reaction profile that is often desirable to avoid side reactions with sensitive substrates.[12][16]
-
Controlled Reactivity (this compound): The combination of two electron-donating groups and steric hindrance from the ortho-methoxy group renders this compound the least reactive in this series. This is not a disadvantage but rather a defining feature. This attenuated reactivity is highly advantageous in complex molecule synthesis where selectivity is paramount. It allows for sulfonylation in the presence of other nucleophilic groups that might react with more aggressive reagents. Its use is recommended when a slow, controlled reaction is needed to improve the selectivity and final yield of a complex target molecule.
Conclusion
Benchmarking demonstrates that this compound is a sulfonylating agent of moderate-to-low reactivity. Its electronic and steric profile, characterized by two electron-donating groups and an ortho-methoxy substituent, provides a level of control and selectivity that is unattainable with more aggressive reagents like Nosyl or Mesyl chloride. For the synthetic chemist, understanding this reactivity profile is key. The selection of a sulfonyl chloride should not be based on a singular desire for speed but on a strategic assessment of the substrate's complexity and the desired reaction outcome. This compound thus represents a valuable tool for syntheses demanding precision and control over brute force.
References
- 1. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-4-methylbenzenesulfonamide
In the pursuit of scientific discovery, the responsible management of chemical reagents is as critical as the integrity of our experimental results. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methoxy-4-methylbenzenesulfonamide (CAS No. 59554-39-1), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principle of proactive risk mitigation, treating all chemical waste with the caution it deserves.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. For this compound, a review of available Safety Data Sheets (SDS) reveals conflicting hazard classifications. While some suppliers classify it as non-hazardous under OSHA standards[1], others assign more severe GHS classifications, including "Toxic if swallowed" (H301/H302), "Causes skin irritation" (H315), "Causes serious eye irritation" (H319), and "May cause respiratory irritation" (H335)[2][3].
The Causality of Caution: In laboratory settings, when faced with conflicting safety information, the most stringent classification must be adopted. This conservative approach ensures the highest level of protection. Therefore, this compound must be handled as a hazardous substance.
Mandatory Personal Protective Equipment (PPE)
Proper PPE is your primary defense against chemical exposure.[4] The following must be worn at all times when handling or preparing this chemical for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1] | Protects against accidental splashes and contact with the solid powder, which can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended). A standard laboratory coat must be worn and fully buttoned.[4] | Prevents skin contact, which may cause irritation.[2][3] The lab coat protects against contamination of personal clothing. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Minimizes the risk of respiratory tract irritation from inhaling the fine powder.[3] |
Part 2: Waste Characterization and Prohibited Disposal Methods
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[5] Given the acute toxicity and irritation warnings from multiple sources, this compound must be disposed of as hazardous chemical waste.
Prohibited Disposal Methods:
-
DO NOT Dispose Down the Drain: This compound's potential aquatic toxicity is not fully known, and SDSs explicitly warn against it.[1][6] Introducing organic chemicals into the sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.[7]
-
DO NOT Dispose in Regular Trash: Disposing of chemical solids in the trash can lead to accidental exposure for custodial staff and environmental contamination through landfill leachate.[7] All hazardous chemical waste must be collected by a certified hazardous waste management provider.[8][9]
Part 3: Step-by-Step Disposal Protocol
Follow this procedure to ensure safe and compliant disposal of this compound waste.
Step 1: Container Selection
-
Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[10]
-
Ensure the container is clean, dry, and in good condition. It is permissible to reuse an empty reagent bottle, provided the original label is completely removed or defaced.[11]
Step 2: Waste Collection & Segregation
-
Carefully transfer the solid this compound waste into the designated container. Avoid creating dust.
-
This waste should be collected separately. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases, to prevent unintended reactions.[8][9]
-
Keep the waste container securely closed at all times, except when adding waste.[5]
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement.[10] Affix a hazardous waste label to the container as soon as you begin accumulating waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")[9]
-
The date accumulation started.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[9][11]
-
The SAA must be under the control of laboratory personnel and should have secondary containment (such as a plastic tray) to contain any potential leaks.[9][12]
Step 5: Arranging for Disposal
-
Once the container is full or you have finished generating this waste stream, request a pickup from your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor.[12]
Disposal of Contaminated Lab Debris
-
Grossly Contaminated Items: Items with visible powder or residue (e.g., weigh boats, contaminated gloves, absorbent paper) should be placed in the solid hazardous waste container with the chemical.
-
Empty Containers: An empty reagent bottle is not regulated as hazardous waste if it has been triple-rinsed.[11]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinsate must be collected as hazardous waste. [13] Collect all three rinses and dispose of them as a separate liquid hazardous waste stream (e.g., "Flammable Solvents with Sulfonamide Residue").
-
After triple-rinsing and air-drying in a fume hood, deface the label and dispose of the container in the appropriate glass recycling or trash receptacle as per institutional policy.[11]
-
Part 4: Emergency Procedures for Spills
In the event of a small spill in a laboratory setting:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: Wear the mandatory PPE detailed in Part 1.
-
Contain & Clean:
-
Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels to absorb large amounts.
-
Carefully sweep or scoop the material into your hazardous waste container.[14]
-
Decontaminate the spill surface with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.
Visual Guide: Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. mtu.edu [mtu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. nswai.org [nswai.org]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. showakako.co.jp [showakako.co.jp]
A Senior Scientist's Guide to Personal Protective Equipment for 2-Methoxy-4-methylbenzenesulfonamide
As laboratory professionals, our primary responsibility extends beyond achieving research milestones; it encompasses an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Methoxy-4-methylbenzenesulfonamide, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in the principle of As Low As Reasonably Achievable (ALARA) exposure, ensuring that every procedural step is a self-validating system of safety.
Urgent Safety Synopsis: Immediate Actions & Core Hazards
Before handling this compound, it is crucial to understand its potential hazards. While some safety data sheets (SDS) may not classify this chemical as hazardous under the 2012 OSHA Hazard Communication Standard, other sources provide specific GHS (Globally Harmonized System) classifications that demand a higher level of precaution.[1][2] A prudent safety-first approach dictates that we adhere to the more stringent hazard warnings.
The primary risks associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly as a fine powder.[2][3]
Therefore, handling this solid, crystalline compound necessitates robust engineering controls and a comprehensive PPE strategy at all times.
The Causality of Control: A Hazard-Based PPE Strategy
The selection of PPE is not a checklist exercise; it is a risk-mitigation strategy. The physical form of the chemical—a solid powder—presents a significant risk of aerosolization, leading to inadvertent inhalation and contamination of surfaces.[4] Our strategy is therefore designed to create multiple barriers against these exposure routes.
The following table summarizes the required PPE based on the operational task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Container | Safety glasses with side shields | Nitrile gloves | Long-sleeved lab coat | Not required in ventilated area |
| Weighing/Transferring Solid | Safety goggles or face shield | Double-layered nitrile gloves | Disposable gown over lab coat | Required if not in a fume hood |
| Preparing Solutions | Safety goggles | Nitrile gloves | Lab coat | Not required in a fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or disposable gown | N95 respirator or higher |
Core PPE Protocols: A Step-by-Step Implementation
Eye and Face Protection
The primary risk to the eyes is from airborne dust particles or splashes during solution preparation.
-
Minimum Requirement: For any task, wear safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
High-Risk Tasks: When weighing the powder or handling larger quantities where dust generation is likely, upgrade to chemical splash goggles.[5][6] For maximum protection against splashes, a full-face shield should be worn over safety goggles.[7]
Hand Protection: The First Line of Defense
Skin contact is a direct route of exposure.[8] Gloves are the most critical barrier.
-
Glove Selection: Use powder-free nitrile gloves. Powdered gloves can aerosolize chemical particles and spread contamination.[7] While standard nitrile gloves offer good protection for incidental contact, consider double-gloving for weighing operations.[9]
-
Glove Technique: When double-gloving, the inner glove should be tucked under the cuff of your lab coat or gown, and the outer glove should go over the cuff.[9] This creates a sealed barrier. Change gloves immediately if they are known to be contaminated, torn, or punctured. Always wash your hands thoroughly after removing gloves.[5]
Body Protection
Clothing protects against incidental contact and spills.
-
Standard Use: A clean, long-sleeved lab coat is mandatory for all laboratory work.[5]
-
Powder Handling: When working with the solid form of this compound, wear a disposable, low-permeability gown over your lab coat.[9][10] This prevents contamination of your reusable lab coat and personal clothing. Ensure the gown has a solid front and tight-fitting cuffs.[9]
Respiratory Protection
Inhalation of fine chemical dust is a primary hazard.[2]
-
Primary Control: The most effective way to prevent inhalation is to use engineering controls. Always handle the solid powder inside a certified chemical fume hood. [11][12] Working at least 6 inches inside the sash minimizes the escape of airborne particles.[11]
-
Secondary Control: If a fume hood is not available for a brief, small-scale transfer, a NIOSH-approved N95 respirator is the minimum requirement.[7] For significant spill cleanup, a respirator with a chemical cartridge may be necessary.[7] Note that respirator use requires formal training and fit-testing as per OSHA standards.[7]
Operational Workflow: Safe Donning and Doffing of PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. An incorrect doffing procedure can negate all other safety measures by transferring the chemical from the contaminated PPE to your skin or clothing.
Caption: Workflow for donning and doffing PPE to prevent self-contamination.
Disposal and Decontamination Plan
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and masks, must be considered contaminated waste. Place them in a designated, sealed hazardous waste container immediately after doffing.[9][13]
-
Gross Contamination: In case of a spill, use a spill kit to contain and absorb the material. The spilled powder should be carefully swept or vacuumed with a HEPA-filtered vacuum and placed in a labeled hazardous waste container.[4] Avoid dry sweeping, which can generate dust.[4]
-
Empty Containers: Thoroughly rinse empty chemical containers with a suitable solvent. Collect the rinsate as hazardous waste.[14] Only after proper decontamination should the container be discarded or recycled according to institutional guidelines.[14]
-
Waste Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of the contents.[13] Awaiting pickup, store waste in a designated Satellite Accumulation Area (SAA) with secondary containment.[14]
By integrating these expert-level protocols into your daily laboratory operations, you build a resilient culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.ie [fishersci.ie]
- 9. osha.gov [osha.gov]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. uwlax.edu [uwlax.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. nswai.org [nswai.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
